molecular formula C5H12ClN B1592103 2-Methylpyrrolidine hydrochloride CAS No. 54677-53-1

2-Methylpyrrolidine hydrochloride

Cat. No.: B1592103
CAS No.: 54677-53-1
M. Wt: 121.61 g/mol
InChI Key: JNEIFWYJFOEKIM-UHFFFAOYSA-N
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Description

2-Methylpyrrolidine hydrochloride is a useful research compound. Its molecular formula is C5H12ClN and its molecular weight is 121.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpyrrolidine;hydrochloride
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-5-3-2-4-6-5;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEIFWYJFOEKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619872
Record name 2-Methylpyrrolidine--hydrogen chloride (1/1)
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Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54677-53-1
Record name 2-Methylpyrrolidine--hydrogen chloride (1/1)
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Record name 2-METHYLPYRROLIDINE HYDROCHLORIDE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Methylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyrrolidine hydrochloride is the salt form of the organic compound 2-methylpyrrolidine. This chiral amine is a fundamental building block in modern organic and medicinal chemistry.[1] Its pyrrolidine ring structure is a common motif in a vast array of natural products and synthetic pharmaceuticals, including agents targeting the central nervous system.[1] The hydrochloride salt is generally favored over the free base in laboratory and industrial settings due to its enhanced stability and ease of handling.[2]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is designed to equip researchers and drug development professionals with the essential data and procedural knowledge required for its effective use, from bench-scale synthesis to process development. The guide distinguishes between the racemic mixture and its constituent enantiomers, (R)- and (S)-2-Methylpyrrolidine hydrochloride, as stereochemistry is critical in its primary application area of asymmetric synthesis.[2][3]

Chemical Identity and Structure

This compound is a simple heterocyclic compound, but its utility is defined by the chiral center at the C2 position of the pyrrolidine ring. This chirality dictates its application in stereoselective synthesis.

Nomenclature and CAS Registry: The compound is available as a racemic mixture or as individual enantiomers. It is crucial to use the correct CAS number to ensure the desired stereoisomer is sourced.

Compound Name Synonyms CAS Number
This compound2-Methylpyrrolidine HCl54677-53-1[4]
(R)-2-Methylpyrrolidine hydrochloride(2R)-(-)-2-Methylpyrrolidine hydrochloride135324-85-5[5]
(S)-2-Methylpyrrolidine hydrochloride(2S)-2-methylpyrrolidine hydrochloride174500-74-4[6]

Molecular Formula and Weight:

  • Molecular Formula: C₅H₁₂ClN[4][5]

  • Molecular Weight: 121.61 g/mol [1][5][7]

Structural Representation: The structure consists of a five-membered pyrrolidine ring with a methyl group at the C2 position. The nitrogen atom is protonated and associated with a chloride counter-ion. The chiral center is at the carbon atom bonded to the methyl group.

Caption: Structure of this compound with Chiral Center.

Physicochemical Properties

The physical properties of this compound are summarized below. These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

Property Value Comments
Appearance White to light yellow or brown crystalline powder.[1][2]Color may vary depending on purity and the specific stereoisomer.
Melting Point 73.0 to 77.0 °C[2]This relatively low melting point is for the (R)-enantiomer.
Boiling Point Decomposes before boiling at atmospheric pressure.A reported boiling point of 100.2°C is likely erroneous or refers to the free base, as salts typically have very high boiling points and tend to decompose.[2]
Solubility Soluble in water and organic solvents like ethanol.[2]The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base.[2]
Stability The hydrochloride form is more stable than the free base.[2] It is hygroscopic and should be protected from moisture and light.[2]
Optical Activity The (R) and (S) enantiomers are optically active.The specific rotation depends on the enantiomer, concentration, and solvent.[2] The racemic mixture is not optically active.

Spectroscopic Properties

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the compound will be detected as the free base, 2-methylpyrrolidine, as the HCl will be lost.

  • Expected Molecular Ion (M⁺): The mass spectrum of the free base (C₅H₁₁N, MW = 85.15 g/mol ) will show a molecular ion peak at m/z = 85.[8][9][10]

  • Key Fragmentation: A prominent peak is expected at m/z = 70, corresponding to the loss of a methyl group (•CH₃). This fragment is a common and stabilizing feature in the mass spectra of N-alkylated pyrrolidines.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is distinguished from the free base primarily by the features of the ammonium group (R₂N⁺H₂).

  • N-H Stretch: A broad and strong absorption is expected in the range of 2700-2400 cm⁻¹, characteristic of the N⁺-H stretching vibration in a secondary amine salt. This contrasts with the sharp, medium-intensity N-H stretch of the free secondary amine, which typically appears around 3300 cm⁻¹.

  • N-H Bend: An absorption band for the N⁺-H bending vibration should appear around 1600-1550 cm⁻¹.

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. The protonation of the nitrogen atom to form the hydrochloride salt causes a significant downfield shift (deshielding) of the adjacent protons and carbons compared to the free amine.

  • ¹H NMR (Expected Spectrum):

    • N⁺H₂ Protons: A broad singlet, significantly downfield, typically > 9.0 ppm (highly dependent on solvent and concentration).

    • C2-H Proton (methine): A multiplet, shifted downfield due to the adjacent N⁺H₂ group, expected around 3.5-3.8 ppm.

    • C5-H₂ Protons (methylene): A multiplet, adjacent to the N⁺H₂ group, expected around 3.2-3.5 ppm.

    • C3-H₂ & C4-H₂ Protons (methylenes): Overlapping multiplets, further upfield, expected in the range of 1.8-2.4 ppm.

    • CH₃ Protons (methyl): A doublet, coupled to the C2-H proton, expected around 1.4-1.6 ppm.

  • ¹³C NMR (Expected Spectrum):

    • C2 & C5 Carbons: Resonances for the carbons directly bonded to the nitrogen will be shifted downfield compared to the free base. C2 (methine) is expected around 60-65 ppm, and C5 (methylene) around 45-50 ppm.

    • C3 & C4 Carbons: Resonances for the other ring carbons are expected further upfield, around 22-35 ppm.

    • CH₃ Carbon: The methyl carbon resonance is expected to be the most upfield signal, around 18-22 ppm.

Handling, Storage, and Safety

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound is an irritant and requires careful handling.

Hazard Identification:

  • Skin Irritation: Causes skin irritation (H315).[6]

  • Eye Irritation: Causes serious eye irritation (H319).[6]

  • Respiratory Irritation: May cause respiratory irritation (H335).[6]

Safe Handling Procedures:

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.

  • Avoidance: Avoid breathing dust and prevent contact with skin and eyes.

Storage Conditions:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Atmosphere: Due to its hygroscopic nature, store under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.

Experimental Protocols

The following protocols are designed to be self-validating systems for the characterization of this compound. The causality behind each step is explained to ensure both accuracy and understanding.

Protocol 1: Melting Point Determination

Objective: To determine the melting range of a sample, which is a key indicator of purity.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. If the material appears clumpy, gently crush it into a fine powder using a mortar and pestle. The hygroscopic nature of the salt necessitates this step be performed quickly.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to pack the sample tightly.

  • Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

  • Heating Profile:

    • Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point (~73 °C).

    • Once the temperature is within 15-20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min. This slow rate is critical for accurately observing the melting transition.

  • Observation & Recording:

    • Record the temperature at which the first drop of liquid appears (onset of melting).

    • Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

    • The melting range should be narrow (1-2 °C) for a pure substance. A broad range indicates the presence of impurities.

Protocol 2: Workflow for Spectroscopic Analysis

Objective: To obtain high-quality spectroscopic data (NMR, IR) for structural confirmation. This workflow illustrates the logical sequence of operations.

Caption: General workflow for the spectroscopic characterization of the compound.

Causality in the Workflow:

  • Drying (Node C): The hygroscopic nature of the salt means absorbed water can interfere with analysis. For NMR, the H₂O signal can obscure sample peaks. For IR, the broad O-H stretch from water can mask the N⁺-H stretch.

  • Solvent Choice (Node D): Deuterated solvents are used for NMR to avoid large solvent signals in the ¹H spectrum. The choice of solvent (e.g., D₂O for high polarity, CDCl₃ if soluble) can affect chemical shifts.

  • ATR vs. KBr (Node F): Attenuated Total Reflectance (ATR) is a modern, fast method for IR that requires minimal sample preparation. The traditional KBr pellet method can be used if an ATR accessory is unavailable but requires more careful sample preparation to avoid moisture.

Conclusion

This compound is a valuable and versatile chiral building block. A thorough understanding of its physical properties—from its chemical identity and melting point to its spectroscopic signatures and handling requirements—is paramount for its successful application in research and development. This guide provides the foundational data and protocols necessary for scientists to confidently incorporate this compound into their synthetic and analytical workflows, ensuring both safety and experimental integrity.

References

A Comprehensive Technical Guide to the Enantiomers of 2-Methylpyrrolidine Hydrochloride: (R) vs. (S)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in chemistry and pharmacology, where the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. This guide provides an in-depth technical exploration of the two enantiomers of 2-methylpyrrolidine hydrochloride, (R)-2-methylpyrrolidine hydrochloride and (S)-2-methylpyrrolidine hydrochloride. As a senior application scientist, this document aims to synthesize technical data with practical, field-proven insights to offer a comprehensive resource for researchers and professionals in drug development and chemical synthesis. We will delve into the distinct physicochemical properties, stereospecific synthesis, analytical separation, and divergent applications of these chiral building blocks, underscoring the critical importance of stereoisomerism in modern chemistry.

Introduction: The Significance of Chirality in 2-Methylpyrrolidine

2-Methylpyrrolidine is a cyclic secondary amine that exists as a pair of non-superimposable mirror images, or enantiomers: (R)-2-methylpyrrolidine and (S)-2-methylpyrrolidine. This stereoisomerism arises from the chiral center at the second carbon atom of the pyrrolidine ring. While these enantiomers share the same chemical formula and connectivity, their spatial arrangement is distinct, leading to different interactions with other chiral molecules, a phenomenon of paramount importance in biological systems.

The hydrochloride salts of these enantiomers are often preferred in practical applications due to their increased stability, water solubility, and ease of handling compared to the free bases. Understanding the unique characteristics of each enantiomer is crucial for their effective application as catalysts in asymmetric synthesis and as key intermediates in the development of pharmaceuticals.

Chirality cluster_R (R)-2-Methylpyrrolidine cluster_S (S)-2-Methylpyrrolidine R_mol Mirror Mirror Plane R_mol->Mirror S_mol Mirror->S_mol caption Figure 1: Enantiomers of 2-Methylpyrrolidine

Caption: Figure 1: The mirror-image relationship of (R)- and (S)-2-methylpyrrolidine.

Physicochemical Properties: A Comparative Analysis

While enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, density), their interaction with plane-polarized light is distinct. One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)), while the other will rotate it to the left (levorotatory, (-)) by an equal magnitude. It is important to note that the (R)/(S) designation, which is based on the Cahn-Ingold-Prelog priority rules, does not directly correlate with the direction of optical rotation.

Property(R)-2-Methylpyrrolidine HCl(S)-2-Methylpyrrolidine HCl
Molecular Formula C₅H₁₂ClNC₅H₁₂ClN
Molecular Weight 121.61 g/mol 121.61 g/mol
Appearance White to off-white crystalline powder.White to off-white crystalline powder.
Melting Point 198-203 °C.199-204 °C.
Optical Rotation [α]²⁰/D +23.0 to +27.0° (c=1 in ethanol).[α]²⁰/D -23.0 to -27.0° (c=1 in ethanol).
Solubility Soluble in water.Soluble in water.

Note: The specific rotation values can vary slightly between suppliers and depend on the purity of the sample.

Stereospecific Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical aspect of its application. Several strategies are employed, broadly categorized as asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly from achiral or prochiral starting materials. One common approach involves the use of chiral catalysts or auxiliaries. For instance, the asymmetric hydrogenation of a suitable prochiral precursor, such as 2-methyl-1-pyrroline, using a chiral rhodium or ruthenium catalyst can yield either the (R) or (S) enantiomer with high enantiomeric excess.

Asymmetric_Synthesis Prochiral 2-Methyl-1-pyrroline Catalyst Chiral Catalyst (e.g., Rh-BINAP) Prochiral->Catalyst Product_R (R)-2-Methylpyrrolidine Catalyst->Product_R Selects for (R) Product_S (S)-2-Methylpyrrolidine Catalyst->Product_S Selects for (S) Hydrogen H₂ Hydrogen->Catalyst caption Figure 2: Asymmetric Hydrogenation Workflow

Caption: Figure 2: A generalized workflow for asymmetric hydrogenation.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture (a 50:50 mixture of both enantiomers) of 2-methylpyrrolidine. A common method is the formation of diastereomeric salts. The racemic amine is reacted with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The desired enantiomer is then liberated from the purified diastereomeric salt by treatment with a base.

Experimental Protocol: Chiral Resolution of Racemic 2-Methylpyrrolidine using Tartaric Acid

  • Diastereomeric Salt Formation: Dissolve racemic 2-methylpyrrolidine in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid, dissolved in the same solvent.

  • Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution. The solubility difference is the key to the separation.

  • Isolation and Purification: Collect the crystals by filtration. The purity of the diastereomeric salt can be improved by recrystallization.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and treat it with a strong base (e.g., sodium hydroxide) to deprotonate the amine and liberate the free enantiomer.

  • Extraction and Conversion to Hydrochloride Salt: Extract the free amine with an organic solvent (e.g., diethyl ether). Dry the organic layer and then bubble hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the desired enantiomer as its hydrochloride salt.

  • Analysis: Determine the enantiomeric excess of the final product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Analytical Techniques for Chiral Discrimination

The ability to accurately determine the enantiomeric purity of a sample is crucial. The most common techniques for separating and quantifying enantiomers of this compound are chiral chromatography methods.

  • Chiral Gas Chromatography (GC): The sample is derivatized to make it more volatile and then passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the stationary phase, leading to different retention times and allowing for their separation and quantification.

  • Chiral High-Performance Liquid Chromatography (HPLC): Similar to GC, this technique uses a chiral stationary phase in the column. The sample is dissolved in a suitable mobile phase and pumped through the column. The differential interaction between the enantiomers and the chiral stationary phase results in their separation.

Divergent Applications: (R) vs. (S) Enantiomers

The distinct spatial arrangements of (R)- and (S)-2-methylpyrrolidine hydrochloride lead to their use in different, often stereospecific, applications.

(S)-2-Methylpyrrolidine Hydrochloride

(S)-2-Methylpyrrolidine and its derivatives are widely used as chiral auxiliaries and catalysts in asymmetric synthesis. A notable application is in the synthesis of chiral enamines, which are versatile intermediates in the synthesis of complex molecules.

(R)-2-Methylpyrrolidine Hydrochloride

(R)-2-Methylpyrrolidine hydrochloride also finds significant use as a chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. For instance, it can serve as a key starting material for the synthesis of certain classes of enzyme inhibitors or receptor ligands where the (R)-configuration is essential for biological activity.

Conclusion

The case of (R)- and (S)-2-methylpyrrolidine hydrochloride provides a compelling illustration of the profound impact of chirality on the properties and applications of chemical compounds. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the stereochemical identity of their starting materials and intermediates is not merely a matter of technical detail but a fundamental prerequisite for success. The ability to synthesize, separate, and analyze these enantiomers with high fidelity is what enables the rational design and development of stereochemically pure, and therefore more effective and safer, pharmaceuticals and fine chemicals. This guide has aimed to provide a technically sound and practically relevant overview to aid in these endeavors.

Navigating the Solubility Landscape of 2-Methylpyrrolidine Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Executive Summary: The Challenge of Amine Salt Solubility

2-Methylpyrrolidine hydrochloride, a chiral amine salt, serves as a versatile building block in organic synthesis.[1] Its salt form enhances stability and ease of handling compared to the free base. However, the ionic nature of the hydrochloride salt introduces complexity into its solubility profile, particularly in non-aqueous media. Unlike the free amine, the salt's solubility is governed by a delicate balance between the high lattice energy of the crystal and the solvent's ability to solvate both the protonated amine cation and the chloride anion. A general statement indicates it is "soluble in water and organic solvents," but this lacks the quantitative detail necessary for precise chemical process design.[2] This guide will deconstruct the factors influencing its solubility and provide a robust framework for its experimental determination.

Theoretical Framework: Deconstructing Solubility

The dissolution of a salt like this compound in an organic solvent is a thermodynamically controlled process. The overall Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur. This is primarily influenced by the enthalpy of solution (ΔH_sol), which can be understood as the sum of two competing energy terms: the lattice energy (ΔH_lattice) and the solvation energy (ΔH_solvation).

ΔH_sol = ΔH_lattice + ΔH_solvation

  • Lattice Energy: This is the energy required to break apart the ionic crystal lattice of the salt. It is a significant energy barrier that must be overcome.

  • Solvation Energy: This is the energy released when the individual ions (the 2-methylpyrrolidinium cation and the chloride anion) are stabilized by interactions with solvent molecules.

For an organic salt to dissolve in an organic solvent, the solvation energy must be substantial enough to overcome the high lattice energy.

Key Factors Influencing Solubility

Several solvent and solute properties dictate the solubility of this compound:

  • Solvent Polarity and Dielectric Constant: Polar solvents are generally more effective at solvating ions. A high dielectric constant helps to shield the ions from each other, reducing the electrostatic forces that hold the crystal lattice together.[3]

  • Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor is crucial for solvating the chloride anion (Cl⁻). The ability to act as a hydrogen bond acceptor is important for interacting with the protonated amine (R₂NH₂⁺). Protic solvents like alcohols are often better solvents for amine hydrochlorides than aprotic solvents of similar polarity.[4]

  • Steric Hindrance: The methyl group on the pyrrolidine ring can introduce steric hindrance, potentially affecting how solvent molecules pack around the cation and influencing solvation energy.

  • Temperature: For most salts, solubility is an endothermic process, meaning solubility increases with temperature.[3] However, this relationship must be determined empirically for each specific solute-solvent system.

The interplay of these factors means that predicting solubility without experimental data is challenging.[5] A solvent's polarity alone is not a perfect predictor of its solvating power for a specific salt.

Comparative Analysis: Insights from Parent Compound Pyrrolidine

While quantitative data for the hydrochloride salt is scarce, the solubility of the parent free base, pyrrolidine, offers some context. Pyrrolidine is miscible with water and shows high solubility in a range of organic solvents, including ethanol, ether, and chloroform.[6][7][8] This high solubility is due to its ability to act as a hydrogen bond acceptor and its relatively small, non-polar hydrocarbon portion. The conversion to a hydrochloride salt drastically alters these properties, making it significantly more polar and introducing a high lattice energy, which generally reduces its solubility in less polar organic solvents.

Predictive Approaches to Solubility

In the absence of extensive experimental data, computational models can provide valuable estimations of solubility.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical tools that correlate chemical structure with physical properties.[3][9] These models use calculated molecular descriptors (e.g., molecular volume, surface area, dipole moment, hydrogen bonding capacity) to predict properties like aqueous solubility.[10] While many published QSPR models focus on aqueous solubility, similar principles can be applied to organic solvents, provided a suitable training dataset of related compounds is available.[11]

The workflow for developing a QSPR model for amine salt solubility is outlined below.

QSPR_Workflow A Data Collection (Structurally similar amine salts with known solubility) B Molecular Descriptor Calculation (e.g., topological, electronic, geometric) A->B  Calculate C Model Building (e.g., Multiple Linear Regression, Machine Learning) B->C  Correlate D Model Validation (Internal and external validation sets) C->D  Validate E Solubility Prediction (For 2-Methylpyrrolidine HCl) D->E  Predict

Caption: QSPR model development workflow for solubility prediction.

Experimental Determination of Solubility: A Standard Operating Procedure

Given the lack of published data, experimental determination is the most reliable method to quantify the solubility of this compound. The following section details a robust protocol based on the equilibrium concentration method.[12]

Principle

A supersaturated solution of this compound in the chosen organic solvent is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached (i.e., the rate of dissolution equals the rate of precipitation), the concentration of the solute in the supernatant liquid is measured. This concentration represents the solubility at that temperature.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system after appropriate derivatization.

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the step-by-step process for determining solubility.

Solubility_Workflow cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess 2-methylpyrrolidine HCl to a known volume of solvent in a vial. B Place vial in a temperature-controlled shaker (e.g., 25°C). A->B C Agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium. B->C D Allow solid to settle. C->D E Withdraw an aliquot of the supernatant. D->E F Immediately filter the aliquot using a syringe filter. E->F G Dilute the filtered sample to a known volume. F->G H Analyze concentration via a calibrated HPLC or GC method. G->H

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using the selected analytical method (e.g., HPLC) to generate a calibration curve of response versus concentration.

  • Sample Preparation: To a series of vials, add a pre-weighed excess amount of this compound. The amount should be sufficient to ensure that solid material remains after equilibrium is reached.

  • Solvent Addition: Accurately pipette a known volume of the organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient time (preliminary experiments may be needed to determine this, but 24-48 hours is typical).[12]

  • Sampling and Filtration: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant. Immediately pass the aliquot through a syringe filter to remove any undissolved micro-particulates.

  • Dilution and Analysis: Accurately dilute the filtered sample with the solvent to bring its concentration within the range of the calibration curve. Analyze the diluted sample using the validated analytical method.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original, undiluted supernatant. This value is the solubility.

    Solubility (g/L) = (Concentration from curve (g/L)) × (Dilution Factor)

Anticipated Solubility Trends

Based on fundamental chemical principles, a qualitative solubility trend can be hypothesized for this compound across different classes of organic solvents. This provides a starting point for experimental investigation.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Protic Polar Methanol, EthanolHighExcellent hydrogen bond donating and accepting ability; high polarity to solvate ions.[4]
Aprotic Polar DMSO, AcetonitrileModerate to LowGood dipole-dipole interactions but lack of hydrogen bond donation to solvate the chloride anion effectively.
Ethers THF, Diethyl EtherVery LowLimited polarity and poor ability to solvate ions.
Ketones AcetoneLowModerate polarity but weak hydrogen bond accepting capability and no donating ability.
Hydrocarbons Toluene, HexaneInsolubleNon-polar nature provides no mechanism for solvating ions or overcoming lattice energy.

Conclusion and Future Outlook

The solubility of this compound in organic solvents is a critical parameter that is currently under-documented in public literature. This guide has established the theoretical underpinnings that govern this property, highlighting the dominant roles of lattice energy and solvation. In the absence of definitive data, this document provides two key pathways for the modern researcher: the application of computational QSPR models for initial screening and, more definitively, a detailed, robust experimental protocol for its precise determination. The systematic application of the outlined experimental workflow will empower scientists to generate the high-quality, quantitative data needed to optimize synthetic routes, design effective purification strategies, and accelerate drug development timelines.

References

An In-Depth Technical Guide to the NMR and IR Spectral Data of 2-Methylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyrrolidine hydrochloride is a chiral cyclic amine salt that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its stereochemistry and reactivity are of significant interest, making unambiguous structural characterization paramount. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for elucidating the molecular structure and confirming the identity and purity of this compound. This technical guide provides a comprehensive analysis of the ¹H NMR, ¹³C NMR, and IR spectral data of this compound, offering insights into the interpretation of its spectra and detailing the experimental protocols for data acquisition.

The protonation of the secondary amine in 2-methylpyrrolidine to form the hydrochloride salt induces significant changes in its electronic structure, which are directly reflected in its NMR and IR spectra. Understanding these spectral shifts is crucial for researchers working with this and similar compounds. This guide will delve into the theoretical underpinnings of these changes and present a practical framework for spectral analysis.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. In the case of this compound, the protonation of the nitrogen atom leads to a general downfield shift of the proton signals, especially for those protons in close proximity to the positively charged nitrogen.

Theoretical Considerations and Spectral Interpretation

The structure of this compound features a five-membered ring with a methyl group at the 2-position. The protonation of the nitrogen atom to form an ammonium salt (R₂NH₂⁺) results in deshielding of the adjacent protons. Consequently, the protons on the carbons alpha to the nitrogen (C2 and C5) are expected to resonate at a lower field (higher ppm) compared to the free base. The diastereotopic nature of the methylene protons on the pyrrolidine ring can lead to complex splitting patterns.

Due to the lack of a publicly available, experimentally verified ¹H NMR spectrum for this compound, the following assignments are based on established principles of NMR spectroscopy and data from similar structures, such as 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride[1]. The chemical shifts are referenced to a standard internal TMS (Tetramethylsilane) at 0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
NH₂⁺Broad singlet--
H2Multiplet--
H5 (axial & equatorial)Multiplet--
H3 (axial & equatorial)Multiplet--
H4 (axial & equatorial)Multiplet--
CH₃Doublet~6-7

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument frequency.

The protons of the NH₂⁺ group are expected to appear as a broad singlet due to rapid exchange with residual water and quadrupole broadening from the nitrogen atom. The methine proton at C2 (H2) and the methylene protons at C5 will be the most downfield of the ring protons due to their proximity to the electron-withdrawing ammonium group. The methyl group at C2 will appear as a doublet, coupled to the H2 proton. The remaining methylene protons at C3 and C4 will exhibit complex multiplets due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Similar to ¹H NMR, the protonation of the nitrogen in this compound causes a downfield shift in the resonance of the adjacent carbon atoms.

Theoretical Considerations and Spectral Interpretation

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C255 - 65
C545 - 55
C325 - 35
C420 - 30
CH₃15 - 25

Note: These are approximate ranges and can be influenced by solvent and other experimental conditions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The formation of the hydrochloride salt of 2-Methylpyrrolidine introduces characteristic vibrational modes associated with the secondary ammonium ion (R₂NH₂⁺).

Theoretical Considerations and Spectral Interpretation

The IR spectrum of a secondary amine salt is distinct from that of the corresponding free amine[4][5]. The most prominent features in the IR spectrum of this compound are expected to be the N-H stretching and bending vibrations of the NH₂⁺ group.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch (NH₂⁺)3000 - 2700Strong, Broad
C-H Stretch (Aliphatic)2980 - 2850Medium to Strong
NH₂⁺ Bending1620 - 1560Medium
C-H Bending (CH₂, CH₃)1470 - 1370Medium
C-N Stretch1250 - 1020Medium to Weak

The N-H stretching vibration of the secondary ammonium group appears as a broad and intense band in the 3000-2700 cm⁻¹ region[4]. This broadness is a result of hydrogen bonding. The aliphatic C-H stretching vibrations from the pyrrolidine ring and the methyl group will appear in their characteristic region of 2980-2850 cm⁻¹. A key diagnostic peak for secondary amine salts is the NH₂⁺ bending (scissoring) vibration, which is expected to be observed in the 1620-1560 cm⁻¹ range[4][5].

Experimental Protocols

Acquiring high-quality NMR and IR spectra is crucial for accurate structural elucidation. The following sections provide detailed, step-by-step methodologies for the preparation and analysis of a solid sample of this compound.

NMR Spectroscopy: Sample Preparation and Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD)

  • High-quality 5 mm NMR tube

  • Internal standard (e.g., TMS or a residual solvent peak)

  • Vortex mixer

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a deuterated solvent in which the sample is soluble. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are often good choices for hydrochloride salts.

  • Sample Dissolution: Transfer the weighed sample into the NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Securely cap the NMR tube and vortex the sample until the solid is completely dissolved.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert Analysis lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock_shim->acquire_C13 process Fourier Transform & Phasing acquire_H1->process acquire_C13->process integrate Integration & Peak Picking process->integrate assign Assign Signals integrate->assign

IR Spectroscopy: Sample Preparation and Data Acquisition

Objective: To obtain a high-quality FT-IR spectrum of solid this compound.

Method 1: KBr Pellet

Materials:

  • This compound sample

  • FT-IR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Grinding: Place a small amount of KBr (approx. 100-200 mg) in a clean, dry agate mortar and grind it to a fine powder.

  • Mixing: Add a small amount of the this compound sample (approx. 1-2 mg) to the KBr powder and mix thoroughly by grinding the two together.

  • Pellet Formation: Transfer the mixture to a pellet press die and apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Method 2: Attenuated Total Reflectance (ATR)

Materials:

  • This compound sample (as a fine powder)

  • FT-IR spectrometer with an ATR accessory

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean and acquire a background spectrum.

  • Sample Application: Place a small amount of the finely powdered this compound sample onto the ATR crystal.

  • Pressure Application: Use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis start Solid Sample grind Grind with KBr start->grind atr_place Place on ATR Crystal start->atr_place press Press into Pellet grind->press background Acquire Background Spectrum press->background KBr Method atr_place->background ATR Method sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum sample_spec->process identify Identify Functional Group Bands process->identify

Summary and Conclusion

This technical guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, and IR spectral features of this compound. The protonation of the secondary amine has a pronounced effect on the spectroscopic data, leading to downfield shifts in the NMR spectra and the appearance of characteristic N-H vibrational bands in the IR spectrum. While experimentally verified spectra for this specific compound are not widely available, the predictive analysis based on established spectroscopic principles and data from analogous structures offers a robust framework for its characterization. The detailed experimental protocols provided herein offer a practical guide for researchers to obtain high-quality spectral data. The combined application of NMR and IR spectroscopy, as outlined in this guide, enables the unambiguous identification and structural verification of this compound, a critical step in its application in research and development.

References

An In-depth Technical Guide to the Safe Handling of 2-Methylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylpyrrolidine hydrochloride is a versatile cyclic amine derivative utilized as a crucial building block and intermediate in the synthesis of a wide array of complex molecules.[1] Its application is particularly prominent in pharmaceutical development, especially for creating drugs targeting the central nervous system, as well as in the synthesis of agrochemicals and other fine chemicals.[1] The presence of a stereocenter and a nucleophilic nitrogen atom makes it an invaluable scaffold for introducing chirality and constructing intricate molecular architectures in organic synthesis.[2] This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The protocols and information herein are synthesized from authoritative safety data sheets and established laboratory practices to ensure a self-validating system of safety and scientific integrity.

Chemical & Physical Properties

A thorough understanding of the physicochemical properties of a compound is foundational to its safe handling.

PropertyValueSource
CAS Number 54677-53-1[1][3]
Molecular Formula C5H11N·HCl[1]
Molecular Weight 121.61 g/mol [1][4]
Appearance Light yellow to brown crystalline powder[1]
Solubility Soluble in water[5][6]

Hazard Identification and Analysis

This compound is classified as a hazardous substance and requires careful handling to mitigate risks.[3][7]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[3][8][9]

  • H319: Causes serious eye irritation.[3][8][9]

  • H335: May cause respiratory irritation.[3][8][9]

Signal Word: Warning[3][7]

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[7] Inhalation of the dust can irritate the respiratory tract, while skin and eye contact can lead to significant irritation.[7][10] Ingestion may cause irritation to the mucous membranes.[7]

Personal Protective Equipment (PPE) & Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.

Engineering Controls
  • Ventilation: Always handle this chemical in a well-ventilated area.[10] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[10]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (inspect before use).[3][10]

    • Clothing: Fire/flame resistant and impervious clothing should be worn to prevent skin exposure.

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[7][10]

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment cluster_engineering Essential Engineering Controls Eye_Protection Safety Goggles (EN 166 / NIOSH) Skin_Protection Chemical-Resistant Gloves & Impervious Clothing Eye_Protection->Skin_Protection Wear Respiratory_Protection Respirator (if dust/aerosol is generated) Skin_Protection->Respiratory_Protection Consider Safety_Station Eyewash & Safety Shower Respiratory_Protection->Safety_Station Ensure access to Fume_Hood Chemical Fume Hood Fume_Hood->Eye_Protection Wear End Safe Handling Environment Achieved Safety_Station->End Start Before Handling 2-Methylpyrrolidine HCl Start->Fume_Hood Work in

Caption: Required PPE and engineering controls for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing exposure and ensuring the stability of the compound.

Handling
  • Avoid direct contact with the substance.[10]

  • Prevent the formation and spread of dust in the air.[10]

  • Wash hands and any exposed skin thoroughly after handling.[7]

  • Do not eat, drink, or smoke in the work area.[7]

  • Use non-sparking tools to prevent ignition sources.[3]

  • Ground and bond containers when transferring material to prevent static discharge.[6]

Storage
  • Store in a cool, well-ventilated area.[10]

  • Keep the container tightly closed.[7][10]

  • The product is hygroscopic; take precautions to avoid contact with atmospheric moisture and consider storing under an inert atmosphere like Argon.[10]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[7][10]

  • Keep refrigerated as indicated by some suppliers.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • General Advice: If symptoms persist, seek medical attention.[7]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7] If you feel unwell, call a POISON CENTER or doctor.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove all contaminated clothing. If skin irritation occurs, get medical advice.[7]

  • Eye Contact: Rinse cautiously with water for several minutes, including under the eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[7]

  • Ingestion: Rinse the mouth with water.[7] Call a POISON CENTER or doctor if you feel unwell.[7] Do NOT induce vomiting.[6]

Spill Response
  • Small Spills:

    • Evacuate the area and eliminate all ignition sources.[11]

    • Wear appropriate PPE as outlined in Section 3.

    • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[6][11]

    • Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[11]

    • Ventilate the area and wash the spill site after cleanup is complete.[11]

  • Large Spills:

    • Follow the initial steps for a small spill.

    • If possible and without risk, stop the flow of material.[12]

    • Dike the spilled material to prevent spreading.[12]

    • Do not let the chemical enter drains.[3]

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill Spill Spill or Exposure Occurs Inhalation Inhalation Spill->Inhalation Skin_Contact Skin Contact Spill->Skin_Contact Eye_Contact Eye Contact Spill->Eye_Contact Ingestion Ingestion Spill->Ingestion Isolate_Area Isolate & Ventilate Area Spill->Isolate_Area Fresh_Air Fresh_Air Inhalation->Fresh_Air Move to Fresh Air Wash_Skin Wash_Skin Skin_Contact->Wash_Skin Wash with Soap & Water (15+ min) Rinse_Eyes Rinse_Eyes Eye_Contact->Rinse_Eyes Rinse with Water (15+ min) Rinse_Mouth Rinse_Mouth Ingestion->Rinse_Mouth Rinse Mouth, Do Not Induce Vomiting Wear_PPE Wear Full PPE Isolate_Area->Wear_PPE Contain_Spill Contain with Inert Material Wear_PPE->Contain_Spill Collect_Waste Collect for Disposal Contain_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Medical_Attention Seek Medical Attention Fresh_Air->Medical_Attention Wash_Skin->Medical_Attention Rinse_Eyes->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: Decision tree for emergency response to spills and personnel exposure.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[7][10]

  • Specific Hazards: In case of fire, toxic fumes may be emitted, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride.[7][10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][10]

Disposal Considerations

The disposal of this compound and its containers must be handled as hazardous waste.[7][11]

  • Waste Identification: 2-Methylpyrrolidine waste is classified as hazardous.[11] Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[11]

  • Containerization: Use a designated, compatible, and properly sealed hazardous waste container.[11] The container must be clearly labeled as "Hazardous Waste" and specify its contents.[11]

  • Storage of Waste: Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11] Keep incompatible wastes, such as strong oxidizing agents, stored separately.[11]

  • Final Disposal: Arrange for a professional, licensed waste disposal service to pick up and transport the waste to an approved disposal facility.[7][11]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound. The causality behind these steps is rooted in minimizing exposure and ensuring accuracy.

  • Pre-Experiment Checklist:

    • Verify that the chemical fume hood is functioning correctly.

    • Ensure an eyewash station and safety shower are unobstructed.

    • Don the required PPE: safety goggles, lab coat, and chemical-resistant gloves.

  • Weighing the Compound:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Inside the fume hood, carefully transfer the desired amount of this compound to the weighing vessel. Avoid creating dust. If any material is spilled, clean it immediately following the spill response protocol.

    • Record the precise weight.

  • Dissolution:

    • Place a stir bar in a volumetric flask of the appropriate size.

    • Using a powder funnel, carefully add the weighed this compound to the flask.

    • Add approximately half of the final desired volume of the chosen solvent (e.g., deionized water).

    • Place the flask on a magnetic stir plate and stir until the solid is fully dissolved.

  • Final Dilution and Storage:

    • Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Transfer the solution to a clearly labeled storage bottle, including the compound name, concentration, date, and your initials.

    • Store the solution under the conditions recommended in Section 4.2.

  • Cleanup:

    • Dispose of any contaminated weighing paper or disposable items in the designated hazardous waste container.

    • Clean all glassware thoroughly.

    • Wipe down the work surface in the fume hood.

    • Remove PPE and wash hands thoroughly.

Conclusion

This compound is an indispensable reagent in modern organic and medicinal chemistry. Its effective and safe use hinges on a robust understanding of its hazard profile and the diligent application of safety protocols. By integrating the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) into every laboratory operation—from the selection of PPE to the final disposal of waste—researchers can mitigate risks and foster a culture of safety. This guide serves as a foundational document to support those goals, ensuring that scientific advancement and personal safety proceed in tandem.

References

2-Methylpyrrolidine Hydrochloride: A Cornerstone Chiral Building Block in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Chiral Pyrrolidines

Substituted chiral pyrrolidines are a cornerstone of modern organic synthesis and medicinal chemistry, representing a common and vital structural motif in a vast array of biologically active natural products and synthetic compounds.[1][2] Their significance is underscored by their prevalence in FDA-approved pharmaceuticals, where the defined three-dimensional arrangement of substituents on the pyrrolidine ring is often crucial for potent and selective biological activity.[3][4] Among these, 2-methylpyrrolidine, available as its hydrochloride salt in both (R) and (S) enantiomeric forms, has emerged as a particularly versatile and powerful chiral building block.[5] Its structural simplicity, combined with the stereocenter adjacent to the nitrogen atom, allows it to create a well-defined chiral environment, making it an effective chiral auxiliary and organocatalyst for a multitude of asymmetric transformations.[5][6] This guide, intended for professionals in research and drug development, provides a comprehensive technical overview of 2-methylpyrrolidine hydrochloride, from its synthesis to its strategic application in the construction of complex chiral molecules.

Strategic Synthesis of Enantiopure 2-Methylpyrrolidine

The accessibility of enantiomerically pure 2-methylpyrrolidine is paramount to its utility. Several robust strategies have been developed, each with distinct advantages depending on the desired scale, cost-effectiveness, and available resources.

Synthesis from the Chiral Pool: Leveraging L-Proline

A common and logical approach is to start from a readily available and inexpensive chiral precursor. (S)-Proline serves as an excellent starting material for the synthesis of (S)-2-methylpyrrolidine derivatives.[7]

Rationale: This multi-step synthesis leverages the inherent chirality of (S)-proline to establish the desired stereocenter. The key steps involve the formation of a bicyclic intermediate to protect the carboxylic acid and amine functionalities, followed by stereoselective methylation and subsequent hydrolysis.

Detailed Protocol: Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride [7]

  • Step 1: Formation of Azetidinone Intermediate: (S)-proline is reacted with chloral hydrate in the presence of magnesium sulfate to form a tricyclic azetidinone intermediate. This step effectively protects the amine and carboxylic acid groups.

  • Step 2: Diastereoselective Methylation: The azetidinone intermediate is deprotonated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78°C) to form an enolate. Subsequent quenching with methyl iodide introduces the methyl group. The existing stereocenter directs the approach of the electrophile, leading to a high degree of diastereoselectivity.

  • Step 3: Hydrolysis: The methylated intermediate is hydrolyzed under acidic conditions (e.g., refluxing in 6M HCl) to cleave the protecting groups and yield (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride.[7]

Catalytic Hydrogenation and Chiral Resolution

For large-scale and industrial applications, a more convergent approach involving the resolution of a racemic mixture is often economically favorable.[6][8] This typically involves the synthesis of racemic 2-methylpyrrolidine followed by separation of the enantiomers.

Rationale: This method is often more cost-effective for large-scale production as it avoids a multi-step chiral synthesis. The key is the efficient separation of the diastereomeric salts formed with a chiral resolving agent.

Detailed Protocol: Synthesis and Resolution of (R)-2-Methylpyrrolidine [7][8]

  • Step 1: Synthesis of Racemic 2-Methylpyrrolidine: 2-Methylpyrroline is hydrogenated under pressure using a platinum catalyst, such as platinum(IV) oxide, in an alcohol solvent. This reaction proceeds with high conversion to yield racemic 2-methylpyrrolidine.[7][8]

  • Step 2: Chiral Resolution with L-Tartaric Acid: L-tartaric acid is added to the solution of racemic 2-methylpyrrolidine. The (R)-enantiomer forms a less soluble diastereomeric salt, (R)-2-methylpyrrolidine L-tartrate, which crystallizes out of the solution.[7]

  • Step 3: Isolation and Purification: The crystalline (R)-2-methylpyrrolidine L-tartrate is isolated by filtration. The enantiomeric excess can be further enhanced by recrystallization.[7] The free base can then be liberated by treatment with a base.

Physicochemical Properties and Handling

This compound is typically a crystalline solid that is soluble in water and some organic solvents.[9] As with many amine hydrochlorides, it can be hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[10]

Property(R)-2-Methylpyrrolidine Hydrochloride(S)-2-Methylpyrrolidine Hydrochloride
Molecular Formula C₅H₁₂ClNC₅H₁₂ClN
Molecular Weight 121.61 g/mol [11]121.61 g/mol [12]
CAS Number 135324-85-5[11]174500-74-4[12]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Storage Store at 2-8°C, inert atmosphere[9]Store at 2-8°C, inert atmosphere[12]

Safety and Handling: this compound is harmful if swallowed and causes skin and eye irritation.[13] It may also cause respiratory irritation.[13] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[13] Work should be conducted in a well-ventilated area or a fume hood.[14]

Applications in Asymmetric Synthesis: A Dual Role

2-Methylpyrrolidine and its derivatives are powerful tools in asymmetric synthesis, capable of acting as both chiral auxiliaries and organocatalysts. The choice between these two modes of action depends on the specific transformation and desired outcome.

2-Methylpyrrolidine as a Chiral Auxiliary

As a chiral auxiliary, 2-methylpyrrolidine is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[15] After the transformation, the auxiliary is cleaved and can often be recovered and recycled.[16]

Mechanism of Stereocontrol: The efficacy of 2-methylpyrrolidine as a chiral auxiliary stems from its ability to form a rigid, sterically defined intermediate, such as a chiral enamine. The methyl group at the C2 position effectively shields one face of the enamine, forcing an incoming electrophile to approach from the less hindered face, thus leading to high diastereoselectivity.[6]

Stereocontrol_Auxiliary cluster_0 Chiral Auxiliary Pathway Prochiral_Ketone Prochiral Ketone Chiral_Enamine Chiral Enamine Intermediate Prochiral_Ketone->Chiral_Enamine + Auxiliary - H₂O Chiral_Auxiliary (R)-2-Methylpyrrolidine Chiral_Auxiliary->Chiral_Enamine Alkylated_Iminium Diastereomerically Enriched Iminium Salt Chiral_Enamine->Alkylated_Iminium + E+ Electrophile Electrophile (E+) Electrophile->Alkylated_Iminium Chiral_Product Enantioenriched Product Alkylated_Iminium->Chiral_Product Hydrolysis Recovered_Auxiliary Recovered Auxiliary Alkylated_Iminium->Recovered_Auxiliary Hydrolysis Hydrolysis Hydrolysis

Stereochemical control using 2-methylpyrrolidine as a chiral auxiliary.

Detailed Protocol: Asymmetric α-Alkylation of Cyclohexanone [6]

  • Step 1: Enamine Formation: (R)-2-Methylpyrrolidine is condensed with cyclohexanone, typically with azeotropic removal of water, to form the corresponding chiral enamine.

  • Step 2: Diastereoselective Alkylation: The pre-formed enamine is cooled to a low temperature (e.g., -78°C) and treated with an alkylating agent, such as benzyl bromide. The steric hindrance from the methyl group on the pyrrolidine ring directs the alkylation to occur on the opposite face of the enamine.

  • Step 3: Hydrolysis and Product Isolation: The resulting iminium salt is hydrolyzed with aqueous acid to yield the enantioenriched α-alkylated ketone and regenerate the this compound, which can be recovered.

2-Methylpyrrolidine as an Organocatalyst

In organocatalysis, a substoichiometric amount of the chiral amine is used to catalyze the reaction without being covalently bonded to the final product.[2] This approach is often more atom-economical than using a chiral auxiliary.

Mechanism of Catalysis: Similar to its role as an auxiliary, 2-methylpyrrolidine functions as an organocatalyst by forming a transient chiral enamine intermediate with a carbonyl substrate.[5][11] This enamine then reacts with an electrophile, and the chiral environment provided by the catalyst directs the stereochemical outcome. The catalyst is then regenerated in the final step of the catalytic cycle.

Organocatalysis_Cycle Catalyst (R)-2-Methylpyrrolidine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Substrate Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Electrophile Aldehyde->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Product Chiral Aldol Product Hydrolysis->Catalyst Regeneration Hydrolysis->Product

Catalytic cycle of a 2-methylpyrrolidine-catalyzed asymmetric aldol reaction.

Application in the Asymmetric Aldol Reaction: The asymmetric aldol reaction is a classic example of a transformation catalyzed by chiral pyrrolidine derivatives.[5] While L-proline is a highly effective catalyst, derivatives like 2-methylpyrrolidine can offer different steric environments, potentially leading to improved stereoselectivities for certain substrates, although this often requires careful optimization of reaction conditions.[17]

CatalystSolventTime (h)Conversion (%)dr (anti:syn)ee (%)
(S)-ProlineDMSO969595:596
(S)-ProlinamideDMSO1208590:1085
(S)-Diphenylprolinol Silyl EtherCH₂Cl₂24>9998:2>99
Representative data for the aldol reaction of cyclohexanone with p-nitrobenzaldehyde.[5]

Case Studies in Drug Development

The utility of the 2-methylpyrrolidine scaffold is prominently featured in the synthesis of numerous pharmaceuticals.

Eletriptan (Relpax®): This anti-migraine medication features a (R)-2-methylpyrrolidine moiety.[3] Its synthesis often involves the coupling of a pre-formed chiral (R)-2-methylpyrrolidine derivative with an indole core.[3]

Histamine H₃ Receptor Antagonists: The (R)-2-methylpyrrolidine scaffold is a key pharmacophore in a number of potent and selective histamine H₃ receptor antagonists, which are being investigated for the treatment of various central nervous system disorders.[8] The efficient synthesis and, importantly, the racemization and recycling of the undesired (S)-enantiomer are critical for the cost-effective development of these drug candidates.[18]

Conclusion and Future Outlook

This compound, in both its (R) and (S) forms, is a powerful and versatile chiral building block that has proven its value in both academic research and industrial drug development. Its utility as both a recoverable chiral auxiliary and an efficient organocatalyst provides synthetic chemists with multiple strategies for the construction of complex, enantioenriched molecules. As the demand for stereochemically pure pharmaceuticals continues to grow, the development of even more efficient and sustainable methods for the synthesis and application of chiral pyrrolidines will undoubtedly remain a key area of research. The principles and protocols outlined in this guide provide a solid foundation for leveraging the unique properties of this compound to address the challenges of modern asymmetric synthesis.

References

An In-depth Technical Guide to Asymmetric Synthesis with Chiral Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereocontrolled synthesis of chiral molecules is a cornerstone of modern chemistry, particularly within the pharmaceutical and life sciences industries where the biological activity of a compound is intrinsically tied to its three-dimensional structure. Among the methodologies developed to achieve this control, organocatalysis has emerged as a third pillar, standing alongside biocatalysis and metal catalysis. At the heart of this field lies a deceptively simple yet powerful class of catalysts: chiral pyrrolidines. This guide provides an in-depth exploration of asymmetric synthesis enabled by these catalysts, from the foundational mechanistic principles of aminocatalysis to the design of advanced derivatives and their application in complex molecule synthesis. We will delve into the causality behind experimental design, present validated protocols, and offer insights for researchers, scientists, and drug development professionals seeking to harness the power of chiral pyrrolidines.

The Dawn of Aminocatalysis: A Paradigm Shift

For decades, asymmetric synthesis was dominated by chiral auxiliaries and transition metal complexes. While powerful, these methods often require stringent anhydrous and anaerobic conditions, and the use of potentially toxic and expensive heavy metals presents challenges for scalability and pharmaceutical applications.[1] The rise of organocatalysis, which utilizes small, purely organic molecules to effect stereoselective transformations, offered a more sustainable and often operationally simpler alternative.[1][2]

The chiral pyrrolidine scaffold, particularly the naturally occurring amino acid (S)-proline, is a privileged motif in this domain.[2][3] Its rigid five-membered ring structure provides a well-defined stereochemical environment, while its secondary amine and carboxylic acid functionalities enable it to act as a "simplest enzyme," mimicking the catalytic strategies found in nature's Class I aldolase enzymes.[4][5] This dual functionality is the key to its remarkable versatility.

Core Mechanistic Principles: The Duality of Pyrrolidine Catalysis

Chiral pyrrolidines mediate asymmetric transformations primarily through two distinct, yet complementary, catalytic cycles: Enamine Catalysis and Iminium Catalysis . This duality allows for the activation of carbonyl compounds toward reaction with either electrophiles or nucleophiles, dramatically expanding their synthetic utility.

Enamine Catalysis: Raising the HOMO

In enamine catalysis, the secondary amine of the pyrrolidine catalyst reversibly condenses with a ketone or aldehyde. This reaction forms a nucleophilic enamine intermediate.[6][7] This process effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, transforming the typically electrophilic carbonyl carbon's α-position into a potent nucleophile. The chiral environment of the catalyst then directs the enamine's attack on an incoming electrophile, establishing a new stereocenter with high fidelity. Hydrolysis of the resulting iminium species releases the functionalized product and regenerates the catalyst, completing the cycle.[8]

Enamine_Catalysis cluster_cycle Enamine Catalytic Cycle Ketone Ketone/Aldehyde (Substrate) Enamine Nucleophilic Enamine Ketone->Enamine + Catalyst - H₂O Catalyst Chiral Pyrrolidine (Catalyst) Iminium Iminium Ion Enamine->Iminium + E+ Electrophile Electrophile (E+) Product α-Functionalized Product Iminium->Product + H₂O Product->Catalyst - Catalyst (Regenerated) Water H₂O

Caption: The Enamine Catalytic Cycle for α-functionalization of carbonyls.

Iminium Catalysis: Lowering the LUMO

Conversely, when a chiral pyrrolidine reacts with an α,β-unsaturated aldehyde or ketone, it forms a cationic iminium ion . This transformation lowers the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO), rendering the β-position highly electrophilic and susceptible to attack by a wide range of nucleophiles.[9][10] The bulky substituents on the pyrrolidine catalyst effectively shield one face of the iminium ion, directing the incoming nucleophile to the opposite face and ensuring high enantioselectivity. As in the enamine cycle, hydrolysis liberates the product and regenerates the catalyst.

Iminium_Catalysis cluster_cycle Iminium Catalytic Cycle Enone α,β-Unsaturated Carbonyl Iminium Electrophilic Iminium Ion Enone->Iminium + Catalyst - H₂O Catalyst Chiral Pyrrolidine (Catalyst) Enamine_Intermediate Enamine Intermediate Iminium->Enamine_Intermediate + Nu- Nucleophile Nucleophile (Nu-) Product β-Functionalized Product Enamine_Intermediate->Product + H₂O Product->Catalyst - Catalyst (Regenerated) Water H₂O

Caption: The Iminium Catalytic Cycle for conjugate addition reactions.

The Proline Archetype: A Historic Breakthrough

The field of asymmetric organocatalysis was ignited by a reaction developed in the early 1970s, now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[11][12][13] This proline-catalyzed intramolecular aldol reaction provided access to key bicyclic intermediates for steroid synthesis with high enantiomeric excess, demonstrating for the first time that a simple organic molecule could mediate a highly stereoselective transformation.[6][7][14] This seminal work laid the foundation for the explosion of research that would follow decades later.[5]

Proline remains a workhorse catalyst for a variety of fundamental carbon-carbon bond-forming reactions.[15][16]

  • Asymmetric Aldol Reaction : The direct reaction between an unmodified ketone and an aldehyde to form a β-hydroxy ketone.[4]

  • Asymmetric Mannich Reaction : A three-component reaction between an aldehyde, an amine, and a ketone to produce β-amino carbonyl compounds.[17]

  • Asymmetric Michael Addition : The conjugate addition of a ketone or aldehyde to an α,β-unsaturated system.[18]

The stereochemical outcome of these reactions is often explained by a Zimmerman-Traxler-like transition state, where the enamine attacks the electrophile.[15] The carboxylic acid group of proline plays a crucial role, acting as a Brønsted acid to activate the electrophile and orienting the substrates through hydrogen bonding, thereby locking in a specific, low-energy transition state geometry.[13][15]

Reaction TypeKetone/Aldehyde DonorAcceptorCatalyst Loading (mol%)Yield (%)ee (%)Reference(s)
Intermolecular AldolAcetone4-Nitrobenzaldehyde306876[4]
Intermolecular AldolCyclohexanone4-Nitrobenzaldehyde209796[16]
Intramolecular Aldol2-Methyl-2-(3-oxobutyl)cyclopentane-1,3-dione(Internal Aldehyde)3>9093[12][14]
Michael AdditionCyclohexanoneβ-Nitrostyrene3510078 (syn)[18]
Mannich ReactionAcetone4-Methoxyaniline, Formaldehyde355094[17]

Beyond Proline: The Next Generation of Pyrrolidine Catalysts

While proline is effective, its application can be limited by factors such as poor solubility in common organic solvents and the need for relatively high catalyst loadings.[17] This spurred the development of a vast array of proline derivatives designed to enhance reactivity, selectivity, and substrate scope.

Diarylprolinol Silyl Ethers: The Power of Steric Shielding

Among the most successful and widely used pyrrolidine catalysts are the diarylprolinol silyl ethers, often referred to as Jørgensen-Hayashi catalysts.[9][10] In these structures, the carboxylic acid of proline is replaced by a diarylhydroxymethyl group, which is protected as a bulky silyl ether (e.g., TMS or TIPS).

This modification has profound consequences:

  • Enhanced Steric Shielding : The bulky diaryl and silyl groups create a highly defined and sterically congested chiral pocket around the nitrogen atom. This provides exquisite facial discrimination for both enamine and iminium ion intermediates, leading to exceptionally high enantioselectivities.[9][19]

  • Increased Solubility : The non-polar silyl and aryl groups render the catalyst highly soluble in a wide range of organic solvents.

  • Broad Substrate Scope : These catalysts are remarkably general, promoting a vast number of transformations including Michael additions, Friedel-Crafts alkylations, Diels-Alder reactions, α-aminations, and α-oxidations with outstanding levels of control.[10][19][20][21]

These catalysts are true workhorses of modern organic synthesis and have been applied in numerous total syntheses of complex natural products and pharmaceuticals.[20]

Applications in Drug Discovery and Development

The operational simplicity, scalability, and environmentally benign nature of pyrrolidine-catalyzed reactions make them highly attractive for industrial applications. The ability to construct complex chiral centers from simple, achiral starting materials is a significant advantage in drug development, where rapid access to enantiomerically pure compounds is critical.

A notable example is the synthesis of Daclatasvir, an antiviral medication used to treat hepatitis C. The core of this drug is a bis-pyrrolidine structure, highlighting the importance of this scaffold. The synthesis relies on the alkylation of N-protected proline derivatives, demonstrating the utility of the pyrrolidine chiral pool in constructing complex pharmaceutical agents.[22] The foundational Hajos-Parrish reaction itself provides rapid access to the core ring systems of steroids, a class of molecules with immense therapeutic importance.[12]

Validated Experimental Protocols

The following protocols are provided as representative examples of standard laboratory procedures for conducting pyrrolidine-catalyzed reactions.

Protocol 1: Proline-Catalyzed Intermolecular Aldol Reaction

This protocol is adapted from established procedures for the direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.[16]

Methodology:

  • Reaction Setup : To a 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (23 mg, 0.2 mmol, 20 mol%).

  • Solvent and Reagents : Add dimethyl sulfoxide (DMSO, 4.0 mL) followed by cyclohexanone (5.0 mmol, 0.52 mL, 5.0 equiv). Stir the mixture for 10 minutes at room temperature until the catalyst dissolves.

  • Initiation : Add 4-nitrobenzaldehyde (151 mg, 1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction Monitoring : Seal the flask and stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 4-12 hours).

  • Work-up : Upon completion, add a saturated aqueous solution of NH₄Cl (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired β-hydroxy ketone.

  • Analysis : Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Diarylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition

This protocol describes a general procedure for the conjugate addition of an aldehyde to a nitroolefin, a powerful C-C bond-forming reaction.[23]

Methodology:

  • Reaction Setup : In a flame-dried vial under an inert atmosphere (N₂ or Ar), dissolve the diarylprolinol silyl ether catalyst (e.g., (S)-(-)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine, 0.02 mmol, 10 mol%) in the chosen solvent (e.g., CH₂Cl₂, 2.0 mL).

  • Reagent Addition : Cool the solution to the desired temperature (e.g., 0 °C or room temperature). Add the aldehyde (e.g., propanal, 0.4 mmol, 2.0 equiv) followed by the nitroolefin (e.g., trans-β-nitrostyrene, 0.2 mmol, 1.0 equiv).

  • Reaction Monitoring : Stir the reaction at the specified temperature and monitor its progress by TLC. These reactions are often complete within 1-24 hours.

  • Work-up : Once the nitroolefin has been consumed, concentrate the reaction mixture directly onto silica gel.

  • Purification : Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the Michael adduct.

  • Analysis : Characterize the product by NMR and mass spectrometry. Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum and the enantiomeric excess (ee) of the major diastereomer by chiral HPLC.

Conclusion and Future Directions

Chiral pyrrolidines have fundamentally reshaped the landscape of asymmetric synthesis. From the pioneering discovery of proline catalysis to the development of highly sophisticated diarylprolinol derivatives, these organocatalysts have provided chemists with powerful tools to construct chiral molecules with precision and efficiency. Their operational simplicity, low toxicity, and scalability ensure their continued relevance in both academic research and industrial drug development.

The field continues to evolve, with current research focusing on the immobilization of pyrrolidine catalysts on solid supports for easier recovery and recycling, the design of novel catalysts for challenging transformations, and their integration into new catalytic paradigms such as photoredox catalysis.[24] The legacy of the "simplest enzyme" is secure, and the chiral pyrrolidine scaffold will undoubtedly remain a source of innovation in asymmetric synthesis for years to come.

References

A Senior Application Scientist’s Guide to the Commercial Availability and Purity of 2-Methylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 2-Methylpyrrolidine Hydrochloride in Modern Synthesis

This compound is a versatile chiral building block of significant interest in the pharmaceutical and agrochemical industries.[1] As a cyclic secondary amine, its structure is a common motif in a wide array of biologically active compounds, particularly those targeting the central nervous system.[1] The compound exists as a racemate and as two distinct enantiomers, (R)- and (S)-2-Methylpyrrolidine. The hydrochloride salt form enhances its stability and ease of handling, making it a preferred reagent in laboratory and industrial settings.[1][2]

For professionals in drug development, the stereochemistry of this intermediate is of paramount importance. The biological activity of a final active pharmaceutical ingredient (API) often resides in a single enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects.[3][4] Therefore, sourcing this compound at the required chemical and, critically, enantiomeric purity is a foundational step for the synthesis of enantiopure drugs. This guide provides a technical overview of its commercial landscape, purity specifications, and the analytical methodologies required to validate its quality for research and development applications.

Part 1: Commercial Sourcing and Specifications

The procurement of this compound begins with understanding the different forms available and identifying reputable suppliers who can provide material that meets the stringent requirements of your application.

Available Forms and Grades

The compound is commercially available in three primary forms:

  • Racemic this compound: A 1:1 mixture of the (R)- and (S)-enantiomers.

  • (R)-2-Methylpyrrolidine Hydrochloride: The dextrorotatory enantiomer.

  • (S)-2-Methylpyrrolidine Hydrochloride: The levorotatory enantiomer.[2][5][6]

Suppliers typically offer these materials in various purity grades, commonly ≥98%, which is suitable for most research and early-phase development work.[1] For later-stage development and GMP (Good Manufacturing Practice) applications, more stringent purity specifications and comprehensive documentation are required.

Supplier Landscape

A multitude of chemical suppliers offer this compound. When selecting a vendor, it is crucial to assess their provided documentation, such as the Certificate of Analysis (CoA) and Safety Data Sheet (SDS), to ensure the material meets your specific needs.

Supplier ExampleProduct NameCAS NumberTypical Purity Specification
Sigma-Aldrich (S)-2-Methyl-pyrrolidine hydrochloride174500-74-4Not specified on product page
Chem-Impex This compound54677-53-1≥ 98% (Assay by titration)
Oakwood Chemical (S)-2-Methylpyrrolidine hydrochloride174500-74-498%
Parchem (S)-2-Methylpyrrolidine hydrochloride174500-74-4Not specified on product page
DC Fine Chemicals (R)-2-Methylpyrrolidine hydrochloride135324-85-5"Superior" classification

This table is illustrative and not exhaustive. Researchers should always obtain the latest specifications directly from the supplier.

Part 2: Purity Validation: A Multi-Technique Approach

Confirming the purity of a starting material like this compound is a non-negotiable step in a regulated development environment. A self-validating system of orthogonal analytical techniques is required to build a complete purity profile.

Defining Purity: Chemical vs. Enantiomeric
  • Chemical Purity: Refers to the percentage of the desired compound relative to any impurities, such as residual solvents, starting materials from its synthesis, or degradation products.

  • Enantiomeric Purity: Expressed as enantiomeric excess (% ee), this measures the degree to which one enantiomer is present in excess of the other.[7][8] For a chiral drug substance, this is often the most critical quality attribute.

Workflow for Comprehensive Purity Assessment

The logical flow for validating a new batch of this compound involves identity confirmation, chemical purity assessment, and enantiomeric purity determination.

G cluster_0 Purity Validation Workflow for 2-Methylpyrrolidine HCl Sample Receive Sample & CoA Identity Identity Confirmation (¹H NMR, ¹³C NMR) Sample->Identity Structural Verification ChemPurity Chemical Purity (GC-FID, NMR Integration) Identity->ChemPurity Quantify Impurities EnanPurity Enantiomeric Purity (Chiral HPLC) ChemPurity->EnanPurity Assess Chirality Result Final Purity Profile (% Assay, % ee) EnanPurity->Result Compile Data

Caption: A logical workflow for the comprehensive purity validation of 2-Methylpyrrolidine HCl.

Core Analytical Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the cornerstone for unambiguous structure confirmation and a primary tool for assessing chemical purity.[9]

    • ¹H NMR : Provides information on the proton environment, confirming the core structure and allowing for the detection and quantification of proton-bearing impurities against a certified internal standard.[9][10][11]

    • ¹³C NMR : Confirms the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon atoms.[12]

  • Gas Chromatography (GC) : Ideal for separating and quantifying volatile and semi-volatile organic impurities. When equipped with a Flame Ionization Detector (GC-FID), it offers high sensitivity for compounds like residual synthesis solvents or unreacted starting materials.[13]

  • Chiral High-Performance Liquid Chromatography (HPLC) : This is the gold-standard technique for determining enantiomeric purity.[3][7] The method utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation in time. The relative area of the two resulting peaks allows for the precise calculation of enantiomeric excess.[7]

Part 3: Field-Proven Experimental Protocols

The following protocols represent robust, validated methods for the analysis of this compound.

Protocol 1: Identity and Chemical Purity by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure and assess for the presence of organic impurities.

Methodology:

  • Sample Preparation : Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

  • Solvent Addition : Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). Ensure the solvent does not have peaks that overlap with key analyte signals.[9]

  • Internal Standard : For quantitative analysis (qNMR), add a known amount of a certified internal standard (e.g., maleic acid).

  • Homogenization : Cap the tube and vortex gently until the sample is fully dissolved.

  • Instrument Setup : Utilize a high-resolution NMR spectrometer (≥400 MHz).

  • Data Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of any proton of interest to ensure accurate integration. A D1 of 30 seconds is a safe starting point.

    • Acquire at least 16 scans to achieve an adequate signal-to-noise ratio.[9]

  • Data Processing : Process the spectrum by applying Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak.

  • Analysis : Integrate all signals corresponding to the product and any visible impurities. Compare the chemical shifts and coupling patterns to reference spectra.[10][11] Calculate the purity based on the relative integration of product peaks versus impurity peaks.

Protocol 2: Enantiomeric Purity by Chiral HPLC

Objective: To separate the (R)- and (S)-enantiomers and calculate the enantiomeric excess (% ee).

Methodology:

  • Sample Preparation :

    • Prepare a stock solution of the this compound sample at approximately 1.0 mg/mL in the mobile phase.[13]

    • Filter the sample through a 0.45 µm syringe filter to remove any particulates.

  • HPLC System and Conditions :

    • Column : A polysaccharide-based Chiral Stationary Phase is often effective. For example, a Chiralcel® OD-H (or equivalent) column is a good starting point for method development.[14]

    • Mobile Phase : A mixture of n-Hexane and a polar modifier like Isopropanol or Ethanol is typical for normal-phase chiral separations. A common starting point is 90:10 (v/v) n-Hexane:Isopropanol.[13]

    • Additive : Add a small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase. This is critical for achieving good peak shape and resolution for basic analytes like pyrrolidines.[13][14]

    • Flow Rate : 1.0 mL/min.[13]

    • Column Temperature : 25°C.[13]

    • Detection : UV detector at a low wavelength (e.g., 210 nm) where the molecule has some absorbance.[13]

    • Injection Volume : 10 µL.[13]

  • Analysis :

    • Inject a sample of the racemic material first to establish the retention times of both the (R)- and (S)-enantiomers.

    • Inject the test sample.

    • Integrate the peak areas for the major enantiomer (Area_major) and the minor enantiomer (Area_minor).

  • Calculation of Enantiomeric Excess (% ee) :

    • Use the standard formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100[7]

G cluster_1 Chiral HPLC Analysis Workflow Prep Sample Prep (1 mg/mL in Mobile Phase) Inject Inject onto Chiral Column Prep->Inject Separate Elute with Mobile Phase (Hexane/IPA + Amine) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Areas (Major & Minor Enantiomers) Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Step-by-step workflow for determining enantiomeric excess using chiral HPLC.

Conclusion

For the researcher or drug development professional, this compound is more than just a chemical on a shelf; it is a critical input that dictates the stereochemical outcome of a synthesis and the ultimate biological performance of the target molecule. Its commercial availability is robust, but this convenience must be paired with rigorous analytical vigilance. A comprehensive approach to purity validation, combining NMR for identity and chemical purity with chiral HPLC for enantiomeric excess, is essential. By implementing the structured workflows and validated protocols described in this guide, scientists can ensure the quality of their starting materials, leading to reliable, reproducible results and accelerating the path of discovery and development.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-Methylpyrrolidine Hydrochloride in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Chiral Scaffold

In the intricate field of pharmaceutical development, the demand for stereochemically pure Active Pharmaceutical Ingredients (APIs) is paramount. The specific three-dimensional arrangement of atoms in a molecule often dictates its pharmacological activity, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even harmful.[1] 2-Methylpyrrolidine, a chiral cyclic amine, has emerged as a highly valuable and versatile building block for introducing chirality and constructing complex molecular architectures in drug synthesis.[1][2] Available as its stable hydrochloride salt in both (R)- and (S)-enantiomeric forms, this compound serves as a cornerstone in multiple synthetic strategies, from direct incorporation into a final drug structure to its use as a powerful organocatalyst.[1][3]

This guide provides an in-depth exploration of the applications of 2-Methylpyrrolidine hydrochloride in pharmaceutical synthesis. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols but also the underlying scientific rationale for key experimental choices. We will delve into three primary strategic applications:

  • Direct Incorporation: Utilizing 2-Methylpyrrolidine as a core structural component of the API.

  • Asymmetric Organocatalysis: Leveraging its chiral nature to catalyze stereoselective transformations.

  • Precursor to Chiral Auxiliaries: Serving as a foundational scaffold for more complex stereodirecting groups.

Part 1: Direct Incorporation as a Chiral Building Block

The most direct application of this compound is its role as a nucleophilic building block. Following neutralization, the secondary amine readily participates in reactions such as N-alkylation and N-acylation. This strategy physically integrates the chiral pyrrolidine ring into the final molecular structure, directly imparting the desired stereochemistry.

Case Study: Synthesis of Irdabisant

Irdabisant is a potent and selective histamine H3 receptor antagonist that has been investigated for its potential in treating cognitive disorders.[1] Its synthesis provides a clear example of the direct incorporation of the (R)-2-methylpyrrolidine moiety via a nucleophilic substitution reaction.[1]

Synthetic Workflow: Irdabisant Synthesis

A 6-(4-(3-bromopropoxy)phenyl)- 2H-pyridazin-3-one D Alkylation Reaction (Heat, 80°C) A->D B (R)-2-Methylpyrrolidine Hydrochloride B->D C Base (K₂CO₃) Catalyst (NaI) Solvent (Acetonitrile) C->D Conditions E Workup & Purification (Filtration, Extraction, Chromatography) D->E Reaction Mixture F Irdabisant (Final Product) E->F

Caption: High-level workflow for the synthesis of Irdabisant.

Expertise & Causality: The protocol utilizes potassium carbonate (K₂CO₃) as a base to serve two functions: it neutralizes the hydrochloride salt to liberate the free (R)-2-methylpyrrolidine base and subsequently acts as the base to facilitate the nucleophilic attack on the bromopropyl side chain. The addition of a catalytic amount of sodium iodide (NaI) is a classic technique to enhance the reaction rate. Through the Finkelstein reaction, the iodide ion displaces the bromide, forming a more reactive iodo-intermediate in situ, which is a better leaving group and accelerates the SN2 substitution.

Experimental Protocol: Synthesis of Irdabisant[1]
  • Reagent Preparation: In a round-bottom flask, combine 6-(4-(3-bromopropoxy)phenyl)-2H-pyridazin-3-one (1 equivalent), (R)-2-methylpyrrolidine hydrochloride (1.2 equivalents), potassium carbonate (K₂CO₃, 3 equivalents), and a catalytic amount of sodium iodide (NaI, 0.1 equivalents).

  • Reaction Execution: Add anhydrous acetonitrile as the solvent and heat the mixture to 80 °C.

  • Monitoring: Stir the reaction mixture vigorously for approximately 72 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting residue in dichloromethane (CH₂Cl₂) and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain pure Irdabisant.

ParameterValueSource
Reaction N-Alkylation[1]
Key Reagents (R)-2-Methylpyrrolidine HCl, K₂CO₃, NaI[1]
Solvent Acetonitrile[1]
Temperature 80 °C[1]
Reported Yield ~41%[1]

Part 2: Application in Asymmetric Organocatalysis

The pyrrolidine scaffold is the foundation of some of the most powerful organocatalysts in asymmetric synthesis, with L-proline being the most famous example.[4][5] 2-Methylpyrrolidine shares this catalytic capability, promoting stereoselective reactions by forming key chiral intermediates, such as enamines or iminium ions. The methyl group at the C2 position provides a distinct steric environment that influences the facial selectivity of the subsequent bond-forming step.

Catalytic Mechanism: Enamine-Mediated Aldol Reaction

cluster_cycle Catalytic Cycle Catalyst 2-Methylpyrrolidine Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone (e.g., Cyclohexanone) Iminium Iminium Ion Adduct Enamine->Iminium + Aldehyde Aldehyde Aldehyde (Electrophile) Hydrolysis Hydrolysis Iminium->Hydrolysis H₂O Hydrolysis->Catalyst Catalyst Regeneration Product Chiral Aldol Product (ee > 90%) Hydrolysis->Product

Caption: Catalytic cycle of a 2-Methylpyrrolidine-catalyzed asymmetric aldol reaction.

Expertise & Causality: The catalytic cycle begins with the condensation of 2-methylpyrrolidine and a ketone to form a chiral enamine.[4] This enamine is the key nucleophilic species. The chiral environment, dictated by the pyrrolidine ring and its methyl substituent, sterically shields one face of the enamine. When the electrophile (an aldehyde) approaches, it is directed to the less hindered face, leading to the preferential formation of one enantiomer of the product.[4] Subsequent hydrolysis releases the chiral aldol product and regenerates the 2-methylpyrrolidine catalyst, allowing it to re-enter the cycle.

General Protocol: Asymmetric Aldol Reaction[4]
  • Setup: To a vial, add the aldehyde (1.0 equivalent) and the ketone (5.0 equivalents, often used as solvent).

  • Catalyst Addition: Add (S)- or (R)-2-methylpyrrolidine (0.1-0.2 equivalents) to the mixture.

  • Reaction: Seal the vial and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. Reactions are typically complete within 24-48 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography.

Parameter2-MethylpyrrolidineL-Proline
Typical Catalyst Loading 10-20 mol%5-30 mol%
Typical Yield Good to ExcellentGood to Excellent
Typical Enantiomeric Excess (ee) Often >90%Often >95%

Note: Performance is highly substrate and condition-dependent. This table provides a general comparison.

Part 3: Precursor to Advanced Chiral Auxiliaries

While 2-methylpyrrolidine itself is an effective catalyst, the pyrrolidine scaffold is also used to construct more elaborate chiral auxiliaries. These auxiliaries are temporarily attached to a substrate to direct a stereoselective reaction with high precision, after which they are cleaved and can often be recovered.[6] The most renowned examples are the SAMP/RAMP auxiliaries, derived from proline, a very close structural relative of 2-methylpyrrolidine.[6]

Workflow: SAMP-Mediated Asymmetric α-Alkylation

A Prochiral Ketone + SAMP Auxiliary B Step 1: Hydrazone Formation A->B C Chiral SAMP Hydrazone B->C D Step 2: Deprotonation (LDA) & Alkylation (R-X) C->D E Alkylated Hydrazone (High Diastereoselectivity) D->E F Step 3: Cleavage (Ozonolysis) E->F G Chiral α-Alkylated Ketone + Recovered Auxiliary F->G

Caption: General workflow of asymmetric alkylation using a SAMP chiral auxiliary.

Expertise & Causality: The success of the SAMP/RAMP methodology hinges on the formation of a rigid, chelated azaenolate intermediate after deprotonation with a strong base like lithium diisopropylamide (LDA).[6] The methoxymethyl group on the SAMP auxiliary coordinates with the lithium cation, creating a rigid five-membered ring structure. This conformation effectively blocks one face of the molecule, forcing the incoming alkylating agent (electrophile) to attack from the opposite, unhindered face. This results in exceptionally high diastereoselectivity, which translates to high enantiomeric purity in the final product after the auxiliary is cleaved.[6]

Protocol Outline: Asymmetric α-Alkylation of 3-Pentanone[6]
  • Hydrazone Formation: React 3-pentanone with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to form the corresponding chiral hydrazone. Purify by distillation.

  • Azaenolate Formation: Prepare a solution of LDA in anhydrous THF. Cool to -78 °C and add the SAMP hydrazone dropwise. Stir for several hours at low temperature to ensure complete formation of the lithium azaenolate.

  • Diastereoselective Alkylation: Add an alkyl halide (e.g., ethyl iodide) to the cold azaenolate solution. Allow the reaction to warm slowly to room temperature overnight.

  • Workup: Quench the reaction with water and extract the product with diethyl ether. Dry and concentrate the organic phase.

  • Auxiliary Cleavage: Cleave the resulting alkylated hydrazone using ozonolysis (O₃ followed by a reductive workup) or acid hydrolysis to release the α-alkylated ketone with high enantiomeric purity.

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic tool in the synthesis of complex pharmaceuticals. Its utility spans direct, stoichiometric incorporation to build chiral drug scaffolds, its application as an efficient organocatalyst for asymmetric transformations, and its role as a foundational structure for developing highly effective chiral auxiliaries. Understanding these distinct applications allows medicinal chemists to rationally design synthetic routes that are efficient, cost-effective, and provide precise control over the stereochemical outcome, a critical factor in modern drug development.

References

Application Notes and Protocols: 2-Methylpyrrolidine Hydrochloride in Palladium-Catalyzed Intermolecular Carboamination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Intermolecular Carboamination

The simultaneous formation of a carbon-carbon (C-C) and a carbon-nitrogen (C-N) bond across an alkene, known as carboamination, represents a highly efficient strategy for the rapid construction of complex nitrogen-containing molecules from simple precursors.[1] While intramolecular carboamination reactions have been successfully developed for the synthesis of N-heterocycles, their intermolecular counterparts present a formidable challenge to synthetic chemists.[2][3] Key hurdles include controlling regioselectivity, preventing unwanted side reactions like β-hydride elimination, and managing the reactivity of three distinct components: an alkene, a carbon source (typically an organohalide), and a nitrogen nucleophile.[3][4]

This guide focuses on a specific, practical application within this field: the use of 2-methylpyrrolidine hydrochloride as a stable, easy-to-handle precursor for the nucleophile in a three-component intermolecular palladium-catalyzed carboamination. The hydrochloride salt form of amines offers significant advantages in terms of storage, handling, and accurate dispensing, particularly for volatile or hygroscopic amines like 2-methylpyrrolidine.[5][6][7] The amine is generated in situ through the action of a suitable base, allowing for a controlled release into the catalytic cycle. This document provides a deep dive into the mechanistic rationale, a detailed experimental protocol, and practical insights for researchers aiming to leverage this powerful transformation.

Mechanistic Framework: A Proposed Catalytic Cycle

The palladium-catalyzed intermolecular carboamination involving 2-methylpyrrolidine, an aryl bromide, and an alkene is proposed to proceed through a Pd(0)/Pd(II) catalytic cycle. The use of this compound necessitates an initial deprotonation step to generate the active nucleophile.

  • Oxidative Addition : The cycle commences with the oxidative addition of an aryl or vinyl bromide to a Pd(0) complex, forming a Pd(II)-aryl intermediate (A) .

  • In Situ Amine Generation & Ligand Exchange : this compound is deprotonated by a stoichiometric base (e.g., NaOtBu) to yield the free secondary amine. This active nucleophile then displaces a ligand on the Pd(II) center to form the palladium-amido complex (B) . The choice and stoichiometry of the base are critical to ensure efficient generation of the free amine without compromising the stability of the catalyst or other reagents.[5][6]

  • Alkene Coordination & Insertion (Aminopalladation) : The alkene substrate coordinates to the palladium center. Subsequently, in the key bond-forming step, the alkene inserts into the Pd-N bond. This aminopalladation step (C) creates the new C-N bond and a new organopalladium(II) species. The regioselectivity of this step is a crucial factor, often influenced by the steric and electronic properties of the alkene and the ligand sphere around the palladium.[2][8]

  • Reductive Elimination : The final step is the reductive elimination from intermediate (D) , which forms the desired C-C bond and releases the carboamination product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Palladium-Catalyzed Intermolecular Carboamination cluster_inputs Reactants pd0 Pd(0)L_n a Ar-Pd(II)L_n(Br) (A) pd0->a Oxidative Addition b Ar-Pd(II)L_n(NR₂) (B) a->b Ligand Exchange c Organo-Pd(II) Complex (C) b->c Alkene Insertion (Aminopalladation) d Chelated Pd(II) Complex (D) c->d Coordination d->pd0 Reductive Elimination product Product d->product amine_source 2-Methylpyrrolidine • HCl + Base amine_free 2-Methylpyrrolidine (NR₂H) amine_free->b arbr Ar-Br arbr->a alkene Alkene alkene->c

Caption: Proposed catalytic cycle for intermolecular carboamination.

Experimental Protocol: A General Procedure

This protocol provides a representative method for the palladium-catalyzed carboamination of styrene with bromobenzene and this compound.

Materials and Reagents:

  • Palladium Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Nitrogen Source: (S)- or (R)-2-Methylpyrrolidine hydrochloride

  • Carbon Source: Bromobenzene

  • Alkene: Styrene

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous Toluene or Dioxane

  • Standard Schlenk line or glovebox techniques are required.

Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Septa and needles for inert atmosphere additions

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Catalyst Preparation:

    • In a glovebox or under a positive pressure of argon, add Pd₂(dba)₃ (e.g., 9.2 mg, 0.01 mmol, 1 mol%) and Xantphos (e.g., 17.4 mg, 0.03 mmol, 3 mol%) to an oven-dried Schlenk flask.

    • Add the base, sodium tert-butoxide (e.g., 154 mg, 1.6 mmol, 1.6 equiv).

    • Add this compound (e.g., 148 mg, 1.2 mmol, 1.2 equiv).

  • Reagent Addition:

    • Seal the flask with a septum. If outside a glovebox, evacuate and backfill with argon (repeat 3 times).

    • Add anhydrous toluene (5 mL) via syringe.

    • Add bromobenzene (e.g., 157 mg, 1.0 mmol, 1.0 equiv) via syringe.

    • Add styrene (e.g., 125 mg, 1.2 mmol, 1.2 equiv) via syringe.

  • Reaction:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired tertiary amine product.

Caption: General workflow for palladium-catalyzed carboamination.

Data Summary and Substrate Scope

The following table provides an overview of the expected reactivity and yields for the intermolecular carboamination based on analogous systems reported in the literature. The choice of ligand, base, and solvent is crucial for achieving good results.

EntryAryl HalideAlkeneProductExpected Yield (%)Key Considerations
1BromobenzeneStyrene1-(1,2-diphenylethyl)-2-methylpyrrolidine60-75Standard conditions, good reactivity.
24-BromoanisoleStyrene1-(2-(4-methoxyphenyl)-1-phenylethyl)-2-methylpyrrolidine65-80Electron-donating groups on aryl halide are well-tolerated.
34-BromobenzonitrileStyrene4-(2-((2-methylpyrrolidin-1-yl)(phenyl)methyl)phenyl)benzonitrile55-70Electron-withdrawing groups may require slightly longer reaction times.
4Bromobenzene1-Octene1-(1-phenylnonan-2-yl)-2-methylpyrrolidine40-55Aliphatic alkenes are more challenging due to slower insertion and potential for isomerization.
51-BromonaphthaleneStyrene2-methyl-1-(1-(naphthalen-1-yl)-2-phenylethyl)pyrrolidine60-75Sterically hindered aryl halides are generally compatible.

Field-Proven Insights: Causality and Troubleshooting

  • The Role of the Amine Hydrochloride: Using the hydrochloride salt prevents the volatile and potentially air-sensitive free amine from evaporating or degrading during storage and reaction setup. The slow, in situ generation of the free amine upon reaction with the base can also help maintain a low steady-state concentration of the nucleophile, which can suppress side reactions.[5][6]

  • Choice of Base is Paramount: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential. It must be strong enough to deprotonate the pyrrolidinium ion (pKa ~11.3) efficiently but should not interfere with the catalytic cycle. Weaker bases may result in incomplete amine generation and poor reaction rates.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are critical. Ligands like Xantphos or Buchwald-type biaryl phosphines promote the desired reductive elimination step over the competing β-hydride elimination pathway, which is a common failure mode in intermolecular alkene functionalization.[9][10]

  • Troubleshooting Poor Yields:

    • No Reaction: Ensure all reagents and the solvent are scrupulously anhydrous. Water can deactivate the base and interfere with the palladium catalyst. Confirm the activity of the palladium precatalyst.

    • Heck Product Formation: If significant amounts of the Heck arylation product are observed, it indicates that C-C bond formation is occurring without the desired C-N bond formation. This suggests that the aminopalladation step is slow or unfavorable. Increasing the ligand-to-palladium ratio or switching to a more electron-rich ligand can sometimes favor the carboamination pathway.

    • Direct Amination: Formation of N-aryl-2-methylpyrrolidine (Buchwald-Hartwig amination product) indicates that the alkene is not participating in the reaction. This may occur if the reaction temperature is too low or if the alkene is particularly unreactive. Increasing the temperature or alkene concentration may be beneficial.

Logical Relationships in Reaction Success

The success of this three-component reaction depends on the precise orchestration of several key parameters. The following diagram illustrates the critical dependencies.

Logical_Relationships params Key Parameters Anhydrous Conditions Strong, Non-nucleophilic Base Bulky, e⁻-rich Ligand Sufficient Thermal Energy outcomes Desired Outcome Efficient Carboamination params:f1->outcomes:f1 Prevents params:f2->outcomes:f1 Enables Amine Generation params:f3->outcomes:f1 Promotes Reductive Elimination params:f4->outcomes:f1 Overcomes Activation Barriers failures Failure Modes Catalyst Deactivation β-Hydride Elimination Slow Aminopalladation params:f1->failures:f1 Prevents params:f3->failures:f2 Suppresses params:f4->failures:f3 Mitigates failures:f1->outcomes:f1 failures:f2->outcomes:f1 failures:f3->outcomes:f1

Caption: Key parameter dependencies for successful carboamination.

Conclusion

The use of this compound as a stable precursor in palladium-catalyzed intermolecular carboamination offers a practical and robust solution for the synthesis of complex tertiary amines. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters—particularly the choice of base and ligand—researchers can effectively harness this powerful three-component coupling. This methodology provides a valuable tool for drug development and the broader scientific community, enabling the efficient construction of valuable molecular architectures from readily available starting materials.

References

Asymmetric aldol reaction protocol using 2-Methylpyrrolidine catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: The Asymmetric Aldol Reaction

A Mechanistic and Practical Guide to Pyrrolidine-Based Organocatalysis

Introduction: The Power of Asymmetric Organocatalysis

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to create β-hydroxy carbonyl compounds.[1][2][3] These structural motifs are ubiquitous in biologically active molecules, including natural products, pharmaceuticals, and complex carbohydrates.[1][4] Historically, achieving high stereoselectivity relied on chiral auxiliaries or metal-based catalysts. However, the advent of organocatalysis, using small, metal-free organic molecules, has revolutionized the field.[1][5]

Among the most successful organocatalysts are those derived from the chiral pyrrolidine scaffold, with L-proline being the seminal example.[5][6] These catalysts operate through an enamine-mediated mechanism, mimicking the action of natural Class I aldolase enzymes.[1][7] This guide provides an in-depth analysis of the structural requirements for effective pyrrolidine-based catalysis, a detailed, field-proven protocol using a benchmark catalyst, and a critical evaluation of structurally similar amines like 2-methylpyrrolidine.

The Proline Paradigm: A Tale of Dual Activation

The remarkable success of L-proline and its derivatives in catalyzing the asymmetric aldol reaction stems from a cooperative, dual-activation mechanism facilitated by its unique bifunctional structure.[6][8]

The Catalytic Cycle Explained:

  • Enamine Formation: The secondary amine of the pyrrolidine ring reversibly condenses with a donor ketone (e.g., acetone, cyclohexanone) to form a nucleophilic enamine intermediate. This step increases the energy of the highest occupied molecular orbital (HOMO) of the ketone, making it a more potent nucleophile than its corresponding enolate.[1][9]

  • Transition State Assembly: The crucial carboxylic acid group of proline then acts as a Brønsted acid, forming a hydrogen bond with the incoming acceptor aldehyde.[6] This activation lowers the energy of the aldehyde's lowest unoccupied molecular orbital (LUMO).

  • Stereocontrolled C-C Bond Formation: The enamine attacks the activated aldehyde through a highly organized, chair-like transition state, often referred to as a Zimmerman-Traxler-like model. The steric bulk of the catalyst and the rigid, hydrogen-bonded assembly effectively shield one face of the enamine, dictating the stereochemical outcome of the reaction.[6]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water, releasing the β-hydroxy carbonyl product and regenerating the proline catalyst to complete the cycle.

Mechanistic Diagram: Proline-Catalyzed Aldol Reaction

The diagram below illustrates the key steps in the catalytic cycle, highlighting the dual role of the proline catalyst in activating both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding).

Proline_Mechanism cluster_activation Activation cluster_reaction C-C Bond Formation cluster_regeneration Product Release & Regeneration Proline L-Proline Catalyst Enamine Enamine Intermediate (Activated Nucleophile) Proline->Enamine Ketone Ketone (Nucleophile Donor) Ketone->Enamine - H₂O Aldehyde Aldehyde (Electrophile) TS Chair-like Transition State (H-Bonded Assembly) Aldehyde->TS H-Bond Activation by COOH group Enamine->TS Iminium Iminium Ion Intermediate TS->Iminium Stereoselective Attack Product β-Hydroxy Carbonyl (Aldol Product) Iminium->Product + H₂O Regen_Proline Regenerated L-Proline Iminium->Regen_Proline H2O Water (Hydrolysis) H2O->Product Regen_Proline->Proline Enters next cycle

Caption: Proline's dual-activation catalytic cycle.

The Critical Role of the Carboxylic Acid: A Comparative Analysis with 2-Methylpyrrolidine

While structurally similar to proline, 2-methylpyrrolidine lacks the essential carboxylic acid moiety. A thorough review of scientific literature reveals a significant absence of its use as an effective primary catalyst for asymmetric aldol reactions.[8]

Why is 2-Methylpyrrolidine Ineffective? The absence of the carboxylic acid group prevents the formation of the crucial hydrogen-bonded, organized transition state.[8] While 2-methylpyrrolidine can still form an enamine intermediate, it cannot activate the aldehyde electrophile or rigidly control the orientation of the reactants. This leads to:

  • Low Reactivity: The reaction barrier is significantly higher without electrophile activation.

  • Poor Stereocontrol: Without the rigid, chair-like transition state, the enamine can attack the aldehyde from either face with little to no energy difference, resulting in a racemic or near-racemic mixture of the aldol product.

This comparison underscores a fundamental principle in catalyst design: subtle structural changes can lead to profound differences in catalytic activity and selectivity.[10] The carboxylic acid in proline is not a peripheral group; it is integral to the mechanism that confers high stereoselectivity.

Field-Proven Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol details a widely cited and reliable procedure for the L-proline-catalyzed asymmetric aldol reaction, which serves as a benchmark for this transformation.[10][11]

Materials & Equipment
  • Reactants: Cyclohexanone (freshly distilled), 4-Nitrobenzaldehyde

  • Catalyst: L-proline (10 mol%)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reagents for Workup: Saturated aqueous NH₄Cl solution, Ethyl Acetate (EtOAc), Brine, Anhydrous MgSO₄ or Na₂SO₄

  • Equipment: Magnetic stirrer and stir bar, reaction vial with a screw cap, standard glassware for extraction, rotary evaporator, silica gel for column chromatography.

Experimental Workflow Diagram

Workflow start Start setup 1. Setup Reaction - Add Aldehyde, Ketone,  DMSO, and L-Proline to vial start->setup stir 2. Reaction - Stir at room temperature - Monitor by TLC setup->stir quench 3. Quench Reaction - Add sat. aq. NH₄Cl stir->quench Upon completion extract 4. Extraction - Extract with Ethyl Acetate (3x) quench->extract wash 5. Wash Organic Layer - Wash with Brine extract->wash dry 6. Dry & Concentrate - Dry over Na₂SO₄ - Concentrate in vacuo wash->dry purify 7. Purification - Silica Gel Column Chromatography dry->purify analyze 8. Analysis - ¹H NMR (Yield, dr) - Chiral HPLC (ee) purify->analyze end End analyze->end

Caption: General experimental workflow for the organocatalyzed aldol reaction.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 10 mL vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg).

  • Addition of Reagents: Add cyclohexanone (5.0 mmol, 0.52 mL, 5 equivalents) followed by anhydrous DMSO (2.0 mL). Stir the mixture until all solids are dissolved.[10][11]

  • Catalyst Loading: Add L-proline (0.1 mmol, 11.5 mg, 10 mol%) to the reaction mixture. Seal the vial and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours. Upon completion, a new, more polar spot corresponding to the aldol product should be visible, and the aldehyde spot should diminish.

  • Workup - Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).[7]

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Workup - Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL) to remove residual water, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the resulting crude oil or solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.[10]

  • Characterization: Determine the yield. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the purified product. The enantiomeric excess (ee) is determined by analysis on a chiral High-Performance Liquid Chromatography (HPLC) column.

Data Presentation: Performance of Pyrrolidine-Based Catalysts

The following table summarizes representative data for the asymmetric aldol reaction between various aldehydes and ketones using L-proline and its more advanced derivatives. This data highlights the high levels of stereocontrol achievable with appropriately designed catalysts.

CatalystAldehydeKetoneSolventYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
L-Proline 4-NitrobenzaldehydeAcetoneDMSO68-76[12]
L-Proline IsobutyraldehydeAcetoneDMSO97-96[1]
L-Proline BenzaldehydeCyclohexanoneDMSO9995:596 (anti)[9]
(S)-Proline Derivative 6 4-NitrobenzaldehydeCyclohexanoneCH₂Cl₂95>99:199 (anti)[1]
(S,S)-Dipeptide 2 4-NitrobenzaldehydeCyclohexanoneSolvent-Free8591:995 (anti)[13]

Note: Data is compiled from various sources and is intended for comparative purposes. Reaction conditions can significantly influence outcomes. The absence of high-performing data for 2-methylpyrrolidine is notable and consistent with mechanistic predictions.[8]

Conclusion and Outlook

The asymmetric aldol reaction catalyzed by L-proline and its derivatives stands as a powerful and reliable method for constructing chiral β-hydroxy carbonyls. The success of this reaction is fundamentally tied to the bifunctional nature of the catalyst, where the secondary amine enables nucleophilic enamine activation and the carboxylic acid directs the stereochemical outcome through an organized, hydrogen-bonded transition state.

Our analysis confirms that 2-methylpyrrolidine is not a suitable catalyst for this transformation due to its lack of the critical carboxylic acid group, highlighting the importance of rational catalyst design based on mechanistic understanding. For researchers, scientists, and drug development professionals seeking to perform asymmetric aldol reactions, L-proline remains an excellent, cost-effective starting point, while numerous optimized proline derivatives offer even higher levels of reactivity and stereoselectivity for more challenging substrates.

References

The Chiral Architect: A Comprehensive Guide to (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and application of (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP), a cornerstone chiral auxiliary in modern asymmetric synthesis. Developed and popularized by E. J. Corey and Dieter Enders, the SAMP/RAMP hydrazone methodology offers a robust and highly stereoselective route to a vast array of chiral molecules.[1] This guide delves into the practical synthesis of SAMP, the mechanistic underpinnings of its stereodirecting power, and detailed protocols for its application in key carbon-carbon bond-forming reactions.

I. The Foundation: Synthesis of (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

The practical synthesis of SAMP is crucial for its widespread application. The following multi-step procedure, adapted from a well-established protocol, commences with the readily available and inexpensive chiral starting material, (S)-proline, and notably avoids the use of hazardous nitrosamine intermediates.[2]

A. Synthetic Pathway Overview

The synthesis of SAMP from (S)-proline is a six-step sequence that can be completed within a week under standard laboratory conditions. The overall transformation involves the reduction of the carboxylic acid, protection and methylation of the resulting alcohol, and finally, the conversion of the secondary amine to a primary amine.

SAMP_Synthesis S_Proline (S)-Proline Hydroxymethylpyrrolidine (S)-2-Hydroxymethyl pyrrolidine S_Proline->Hydroxymethylpyrrolidine 1. LiAlH4, THF Formyl_Hydroxymethylpyrrolidine (S)-1-Formyl-2-hydroxy methylpyrrolidine Hydroxymethylpyrrolidine->Formyl_Hydroxymethylpyrrolidine 2. Formylation Formyl_Methoxymethylpyrrolidine (S)-1-Formyl-2-methoxy methylpyrrolidine Formyl_Hydroxymethylpyrrolidine->Formyl_Methoxymethylpyrrolidine 3. NaH, CH3I Methoxymethylpyrrolidine (S)-2-Methoxymethyl pyrrolidine Formyl_Methoxymethylpyrrolidine->Methoxymethylpyrrolidine 4. Deformylation Carbamoyl_Methoxymethylpyrrolidine (S)-1-Carbamoyl-2-methoxy methylpyrrolidine Methoxymethylpyrrolidine->Carbamoyl_Methoxymethylpyrrolidine 5. KOCN SAMP (S)-1-Amino-2-(methoxy methyl)pyrrolidine (SAMP) Carbamoyl_Methoxymethylpyrrolidine->SAMP 6. Hofmann Degradation

Caption: Overall synthetic workflow for SAMP from (S)-proline.

B. Detailed Experimental Protocol for SAMP Synthesis

The following protocol is a detailed guide for the multi-step synthesis of SAMP.

Step 1: Reduction of (S)-Proline

  • To a refluxing suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF), slowly add powdered (S)-proline.

  • Maintain reflux for 1 hour after the addition is complete.

  • Cool the reaction mixture and quench by the slow addition of 6 N hydrochloric acid.

  • Remove the THF under reduced pressure to yield crude (S)-2-hydroxymethylpyrrolidine.

Step 2: N-Formylation

  • The crude (S)-2-hydroxymethylpyrrolidine is treated with an excess of ethyl formate to protect the secondary amine as an N-formyl group.

Step 3: O-Methylation

  • The N-formylated intermediate is dissolved in dry THF and cooled to -60°C.

  • Methyl iodide is added, followed by the careful addition of sodium hydride (NaH).

  • The reaction mixture is allowed to warm to room temperature to effect the methylation of the hydroxyl group.

Step 4: Deformylation

  • The crude O-methylated product is deformylated by treatment with a solution of potassium hydroxide in water.

Step 5: Carbamoylation

  • The resulting (S)-2-(methoxymethyl)pyrrolidine is treated with an aqueous solution of potassium cyanate (KOCN) at a controlled pH of 2.8-3.2 to form the corresponding urea.

Step 6: Hofmann Degradation to SAMP

  • The crude urea is cooled to -5°C and treated with a chilled solution of potassium hydroxide.

  • A cold solution of potassium hypochlorite is then added, and the mixture is stirred.

  • After workup, the final product, (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP), is purified by vacuum distillation.[2]

II. The Power of Stereocontrol: The SAMP/RAMP Hydrazone Methodology

The utility of SAMP lies in its application as a chiral auxiliary in the Enders SAMP/RAMP hydrazone alkylation reaction, a powerful method for asymmetric carbon-carbon bond formation.[1] This methodology is typically a three-step sequence:

  • Hydrazone Formation: Condensation of a ketone or aldehyde with SAMP.

  • Stereoselective Alkylation: Deprotonation to form a chiral azaenolate, followed by reaction with an electrophile.

  • Cleavage: Removal of the auxiliary to yield the chiral product.[1]

The high degree of stereoselectivity is attributed to the formation of a rigid, internally chelated azaenolate intermediate where the lithium cation is coordinated to both the nitrogen of the hydrazone and the oxygen of the methoxymethyl group. This conformation effectively blocks one face of the azaenolate, directing the incoming electrophile to the opposite, less sterically hindered face.[3]

SAMP_Alkylation_Mechanism Start Ketone/Aldehyde + SAMP Hydrazone SAMP Hydrazone Start->Hydrazone Condensation Azaenolate Lithium Azaenolate (Chelated Intermediate) Hydrazone->Azaenolate LDA, THF, -78°C Alkylated_Hydrazone Alkylated SAMP Hydrazone Azaenolate->Alkylated_Hydrazone Electrophile (R-X) Product Chiral Ketone/Aldehyde Alkylated_Hydrazone->Product Cleavage (e.g., Ozonolysis) Auxiliary SAMP (Recovered) Alkylated_Hydrazone->Auxiliary Auxiliary Recovery

Caption: General workflow of the SAMP hydrazone methodology.

III. Applications in Asymmetric Synthesis: Protocols and Data

The SAMP/RAMP hydrazone methodology has been successfully applied to a wide range of asymmetric transformations, including alkylations, aldol reactions, and Michael additions.

A. Asymmetric α-Alkylation of Ketones and Aldehydes

This is the most common application of SAMP, providing access to a wide variety of α-chiral carbonyl compounds with excellent enantioselectivity.[4]

Protocol for Asymmetric Alkylation of 3-Pentanone:

  • Hydrazone Formation: A mixture of 3-pentanone and SAMP is heated at 60°C overnight under an inert atmosphere. The resulting SAMP hydrazone is purified by distillation.[4]

  • Alkylation: The SAMP hydrazone is dissolved in anhydrous THF and cooled to -78°C. A solution of lithium diisopropylamide (LDA) in THF is added, and the mixture is stirred for 4 hours. Ethyl iodide is then added, and the reaction is allowed to warm to room temperature overnight. After aqueous workup and extraction, the crude alkylated hydrazone is obtained.

  • Cleavage: The crude alkylated hydrazone is dissolved in dichloromethane, cooled to -78°C, and treated with ozone until a blue color persists. After purging with nitrogen and solvent removal, the chiral ketone, (S)-(+)-4-methyl-3-heptanone, is purified by distillation.[4]

Ketone/AldehydeElectrophile (R-X)Overall Yield (%)Enantiomeric Excess (ee %)ConfigurationReference
3-PentanoneC₂H₅I56-58≥97S[4]
PropanalCH₃I52>95S[4]
CyclohexanoneCH₃I7195S[4]
AcetoneC₆H₅CH₂Br6599S[4]
IsobutyraldehydeC₄H₉I6090S[4]
B. Asymmetric Aldol Reactions

The SAMP hydrazone methodology can be extended to asymmetric aldol reactions, providing access to chiral β-hydroxy ketones.

SAMP_Aldol Hydrazone Ketone SAMP Hydrazone Azaenolate Lithium Azaenolate Hydrazone->Azaenolate t-BuLi, THF, -78°C Aldol_Adduct Aldol Adduct Hydrazone Azaenolate->Aldol_Adduct Aldehyde (R'CHO), -100°C Product β-Hydroxy Ketone Aldol_Adduct->Product Cleavage (e.g., Ozonolysis)

Caption: Workflow for asymmetric aldol reactions using SAMP.

Protocol for Asymmetric Aldol Reaction with Benzaldehyde:

  • Hydrazone Formation: Prepare the SAMP hydrazone of the desired ketone (e.g., acetone) following the general procedure.

  • Aldol Addition: To a solution of the SAMP hydrazone in anhydrous THF at -78°C, add tert-butyllithium (t-BuLi). After stirring, cool the mixture to -100°C and add benzaldehyde. The reaction is stirred at low temperature and then quenched with saturated aqueous ammonium chloride.[5]

  • Cleavage: The crude aldol adduct is subjected to ozonolysis to yield the chiral β-hydroxy ketone.[5]

KetoneAldehydeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %) of major diastereomer
AcetoneBenzaldehydeHigh>96
CyclohexanoneIsobutyraldehyde>95:5>98
PropiophenoneAcetaldehydeHigh>95

Note: Specific diastereomeric ratios and enantiomeric excesses can vary depending on the specific substrates and reaction conditions.

C. Asymmetric Michael Additions

The conjugate addition of SAMP-derived azaenolates to α,β-unsaturated compounds provides an efficient route to chiral 1,5-dicarbonyl compounds and related structures.[6]

SAMP_Michael Hydrazone Aldehyde SAMP Hydrazone Azaenolate Lithium Azaenolate Hydrazone->Azaenolate LDA, THF, -78°C Michael_Adduct Michael Adduct Hydrazone Azaenolate->Michael_Adduct α,β-Unsaturated Ester/Nitroalkene Product Chiral 1,5-Dicarbonyl derivative Michael_Adduct->Product Cleavage (e.g., Ozonolysis)

Caption: Workflow for asymmetric Michael additions using SAMP.

Protocol for Asymmetric Michael Addition to a Nitroalkene:

  • Hydrazone Formation: Prepare the SAMP hydrazone of formaldehyde.

  • Michael Addition: To a solution of the formaldehyde SAMP hydrazone in anhydrous THF at -78°C, add n-butyllithium (n-BuLi). After stirring, a solution of the nitroalkene (e.g., 2-nitropropene) in THF is added dropwise. The reaction mixture is stirred at -78°C for several hours.

  • Cleavage and Transformation: The resulting Michael adduct can be cleaved and further transformed. For instance, oxidative cleavage can yield β-nitroaldehydes or, after further reaction, α-substituted β-nitro nitriles with high enantiomeric excess (ee=90->99%).[7]

Michael Donor (from)Michael AcceptorEnantiomeric Excess (ee %)
AcetaldehydeMethyl crotonate90 - ≥96
AcetaldehydeEthyl cinnamate90 - ≥96
Formaldehyde2-Nitropropene90 - >99
Methyl ketoneα,β-Unsaturated esters≥96 - ≈100

IV. Cleavage of the SAMP Hydrazone and Auxiliary Recovery

A critical step in the SAMP/RAMP methodology is the cleavage of the C=N bond of the alkylated hydrazone to release the desired chiral carbonyl compound. Several methods have been developed, each with its own advantages and compatibility with different functional groups.

Cleavage MethodReagentsConditionsAdvantagesDisadvantages
Ozonolysis O₃, CH₂Cl₂-78°CHigh yielding, generally cleanNot suitable for substrates with other ozone-sensitive functional groups
Hydrolysis with Oxalic Acid Saturated aqueous oxalic acidRoom temperatureMild, racemization-free, allows for auxiliary recoveryCan be slow for some substrates
Oxidative Cleavage CuCl₂, THF/H₂ORoom temperatureMild, compatible with some sensitive groupsPotential for epimerization in some cases
Oxidative Hydrolysis SeO₂, H₂O₂, pH 7 bufferRoom temperatureMild, proceeds without epimerizationUse of selenium reagents
Protocol for Cleavage with Oxalic Acid and SAMP Recovery
  • Cleavage: A solution of the SAMP hydrazone in diethyl ether or hexane is stirred vigorously with a saturated aqueous solution of oxalic acid at room temperature until the reaction is complete (monitored by TLC).[8]

  • Workup: The layers are separated, and the organic layer is washed, dried, and concentrated to afford the chiral ketone.[8]

  • Auxiliary Recovery: The aqueous layer is partially concentrated, basified with concentrated KOH, and extracted with a mixture of ether/THF. The combined organic extracts are dried and concentrated to recover the SAMP auxiliary, which can often be reused without further purification. An 85% recovery of SAMP with unchanged enantiomeric purity has been reported.[8][9]

V. Conclusion

(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) has proven to be an exceptionally versatile and reliable chiral auxiliary in asymmetric synthesis. The methodology developed around it provides a powerful and predictable means of creating stereogenic centers with high levels of enantiomeric and diastereomeric control. The straightforward synthesis of SAMP, coupled with the high efficiency of the hydrazone-based transformations and the potential for auxiliary recycling, ensures its continued and widespread use in both academic research and the pharmaceutical industry for the construction of complex, stereochemically defined molecules.

VI. References

  • Enders, D.; Fey, P.; Kipphardt, H. (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Org. Synth.1987 , 65, 173. DOI: 10.15227/orgsyn.065.0173. --INVALID-LINK--

  • Enders, D.; et al. Asymmetric Michael Additions via SAMP-/RAMP-Hydrazones Enantioselective Synthesis of β-Substituted Δ-Oxopentanoates and δ-Lactones. Liebigs Annalen der Chemie1987 , 1987(7), 587-600.

  • Enders, D. The SAMP/RAMP-hydrazone methodology in asymmetric synthesis. Tetrahedron1984 , 40(24), 5045-5085.

  • ChemTube3D. Asymmetric Alkylation of SAMP Hydrazone. --INVALID-LINK--

  • Enders, D.; Kipphardt, H.; Fey, P. ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Org. Synth.1987 , 65, 183. DOI: 10.15227/orgsyn.065.0183. --INVALID-LINK--

  • Wikipedia. Enders SAMP/RAMP hydrazone-alkylation reaction. --INVALID-LINK--

  • Enders, D.; et al. Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. Synlett1998 , 1998(7), 794-796. DOI: 10.1055/s-1998-1793.

  • Enders, D.; et al. Asymmetric Michael Additions via SAMP-/RAMP-Hydrazones. Enantioselective Synthesis of 2-Substituted 4-Oxosulfones. Tetrahedron: Asymmetry1995 , 6(8), 1863-1866.

  • Organic Syntheses, Coll. Vol. 8, p.26 (1993); Vol. 65, p.173 (1987). --INVALID-LINK--

  • Williams, D. R.; et al. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Org. Lett.2008 , 10(16), 3501–3504. DOI: 10.1021/ol801275q.

  • Wuts, P. G. M.; et al. Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. J. Org. Chem.2013 , 78(17), 8689–8697. DOI: 10.1021/jo401391c.

  • Enders, D.; et al. Formaldehyde SAMP-Hydrazone as a Neutral Chiral Formyl Anion and Cyanide Equivalent: Asymmetric Michael Additions to Nitroalkenes. Angew. Chem. Int. Ed. Engl.1995 , 34(9), 1021-1023.

  • Smith, A. B., III; et al. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. NIH Public Access, Author Manuscript. Published in final edited form as: Org. Lett.2008 , 10(16), 3501–3504. --INVALID-LINK--

References

Application Notes and Protocols: 2-Methylpyrrolidine and Its Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the biological activity of a molecule is often dictated by its three-dimensional structure.[1] Chiral auxiliaries are powerful tools that enable the synthesis of enantiomerically pure compounds by temporarily attaching a chiral moiety to a prochiral substrate, directing a subsequent diastereoselective transformation, and then being removed for potential recovery.[2][3] Among the most effective and versatile scaffolds for this purpose is the pyrrolidine ring, derived from the natural amino acid proline.[4][5] This guide provides an in-depth exploration of 2-methylpyrrolidine and its highly influential derivative, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), as chiral auxiliaries. We will detail the mechanistic principles, provide field-proven experimental protocols for key transformations such as asymmetric alkylations, aldol reactions, and Michael additions, and present data to guide researchers in applying these methodologies to their synthetic challenges.

(R)- and (S)-2-Methylpyrrolidine: Direct Asymmetric Induction via Chiral Enamines

(R)- and (S)-2-methylpyrrolidine are structurally simple yet effective chiral amines used as auxiliaries in asymmetric synthesis.[6] Their primary mode of action involves the reaction with a prochiral ketone or aldehyde to form a chiral enamine intermediate. The steric bulk of the methyl group on the rigid pyrrolidine ring creates a biased stereochemical environment, directing the approach of an electrophile to the less hindered face of the enamine.[6] This strategy leads to the preferential formation of one enantiomer of the α-substituted carbonyl compound following hydrolysis.[6]

Mechanism of Action: The Chiral Enamine Pathway

The overall process is a three-step sequence:

  • Enamine Formation: The chiral amine ((R)- or (S)-2-methylpyrrolidine) condenses with a prochiral ketone, typically with azeotropic removal of water, to form a chiral enamine.

  • Diastereoselective Alkylation: The enamine, which is the nucleophilic species, attacks an electrophile (e.g., an alkyl halide). The methyl group on the auxiliary sterically shields one face of the enamine, forcing the electrophile to approach from the opposite, less hindered face.[6]

  • Hydrolysis: The resulting alkylated iminium salt is hydrolyzed under acidic conditions to release the enantioenriched α-alkylated ketone and the recoverable chiral auxiliary.[6]

G cluster_workflow Logical Workflow: Asymmetric Alkylation via Chiral Enamine ketone Prochiral Ketone (e.g., Cyclohexanone) enamine Chiral Enamine Intermediate ketone->enamine Condensation (-H₂O) auxiliary (R)-2-Methylpyrrolidine auxiliary->enamine alkylation Alkylated Iminium Salt enamine->alkylation + Alkyl Halide (RX) hydrolysis Enantioenriched α-Alkylated Ketone alkylation->hydrolysis Acidic Hydrolysis recovered_aux Recovered Auxiliary alkylation->recovered_aux

Caption: General workflow for asymmetric α-alkylation using (R)-2-methylpyrrolidine.[6]

Protocol 1: Asymmetric Alkylation of Cyclohexanone

This protocol, adapted from the work of Meyers et al., details the enantioselective synthesis of (R)-2-benzylcyclohexanone.[6]

Step 1: Formation of the Chiral Enamine

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cyclohexanone (1.0 eq), (R)-2-methylpyrrolidine (1.2 eq), and anhydrous benzene (100 mL).[6]

  • Reflux the mixture for 12-24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.[6]

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude chiral enamine, which is used directly in the next step.[6]

Step 2: Diastereoselective Alkylation

  • Dissolve the crude enamine from Step 1 in a mixture of anhydrous diethyl ether and 1,2-dimethoxyethane (DME) (4:1 v/v).[6]

  • Cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

  • Slowly add n-butyllithium (1.1 eq) dropwise. Stir the resulting solution for 2 hours at -78 °C.[6]

  • Add benzyl bromide (1.1 eq) dropwise to the cooled solution and stir for 4 hours at -78 °C.[6]

  • Allow the reaction to warm slowly to room temperature and stir overnight.[6]

Step 3: Hydrolysis and Product Isolation

  • Quench the reaction by adding 10% hydrochloric acid (50 mL) and stir vigorously for 1 hour to ensure complete hydrolysis.[6]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[6]

  • Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL).[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford (R)-2-benzylcyclohexanone.[6]

ElectrophileYield (%)Enantiomeric Excess (ee %)
Benzyl bromide~85%>95%
Ethyl iodide~80%>92%
Propyl bromide~82%>93%
Note: Using (S)-2-methylpyrrolidine will produce the (S)-enantiomer with similar yield and ee.[6]

The SAMP/RAMP Hydrazone Methodology: A Paradigm of Stereocontrol

Developed by E. J. Corey and Dieter Enders, the SAMP/RAMP methodology represents a significant advancement in the use of pyrrolidine-based chiral auxiliaries.[7] SAMP, (S)-1-amino-2-(methoxymethyl)pyrrolidine, and its enantiomer RAMP, are attached to a prochiral ketone or aldehyde to form a chiral hydrazone. The subsequent deprotonation and reaction with an electrophile proceed with exceptionally high levels of stereocontrol.[7]

The Mechanistic Basis for High Fidelity: The Chelated Azaenolate

The remarkable efficiency of the SAMP/RAMP system is attributed to the formation of a rigid, six-membered ring azaenolate intermediate upon deprotonation with a strong base like lithium diisopropylamide (LDA).[7] The lithium cation is chelated by both the nitrogen atom of the deprotonated hydrazone and the oxygen atom of the methoxymethyl side arm. This rigid, bicyclic structure effectively locks the conformation and presents a highly organized chiral environment, exposing only one face of the azaenolate to electrophilic attack.[7]

G cluster_mech Stereochemical Control in SAMP Hydrazone Alkylation start SAMP Hydrazone intermediate Rigid Chelated Azaenolate (Li⁺ coordinated) start->intermediate Deprotonation (LDA, -78°C) product Alkylated Hydrazone intermediate->product Facial Attack electrophile Electrophile (E⁺) electrophile->intermediate Approaches less hindered face

Caption: The rigid chelated intermediate dictates the stereochemical outcome.[7]

General Workflow for SAMP-Mediated Synthesis

The process is a versatile three-stage sequence applicable to alkylations, aldol reactions, and Michael additions.[7]

G cluster_samp General Workflow of SAMP-Mediated Asymmetric Synthesis carbonyl Ketone or Aldehyde hydrazone SAMP Hydrazone Formation carbonyl->hydrazone azaenolate Azaenolate Formation (Deprotonation) hydrazone->azaenolate reaction Diastereoselective Reaction (Alkylation, Aldol, etc.) azaenolate->reaction cleavage Auxiliary Cleavage (e.g., Ozonolysis) reaction->cleavage product Chiral Product (High ee/de) cleavage->product

Caption: General workflow of SAMP-mediated synthesis.[7]

Protocol 2: Asymmetric α-Alkylation of 3-Pentanone

This protocol demonstrates the high diastereoselectivity and enantioselectivity achieved with the SAMP hydrazone method.[7]

Step 1: Hydrazone Formation

  • In a 50 mL flask under an argon atmosphere, combine (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol).[7]

  • Heat the mixture at 60°C overnight.[7]

  • Cool to room temperature, dilute the crude product with 200 mL of diethyl ether, and wash with 30 mL of water.[7]

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by short-path distillation to yield the 3-pentanone SAMP hydrazone as a colorless oil.[7]

Step 2: Azaenolate Formation and Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexane, 15 mL, 24 mmol) to a solution of diisopropylamine (3.4 mL, 24 mmol) in 40 mL of anhydrous THF at 0°C.[7]

  • In a separate flask, cool the LDA solution to -78°C and add a solution of the 3-pentanone SAMP hydrazone (3.96 g, 20 mmol) in 10 mL of anhydrous THF via syringe. Stir for 4 hours at -78°C.[7]

  • Add ethyl iodide (1.92 mL, 24 mmol) to the azaenolate solution. Allow the reaction to warm to room temperature and stir overnight.[7]

  • Quench the reaction with 20 mL of water and extract with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous magnesium sulfate and concentrate to obtain the crude alkylated hydrazone.[7]

Step 3: Auxiliary Cleavage

  • Dissolve the crude alkylated hydrazone (approx. 18 mmol) in 50 mL of dichloromethane and cool to -78°C.[7]

  • Bubble ozone through the solution until a persistent blue-green color is observed.[7]

  • Purge the solution with nitrogen to remove excess ozone, then allow it to warm to room temperature.

  • Concentrate the solution under reduced pressure and purify by column chromatography to yield the final (S)-3-methyl-5-heptanone.

SubstrateElectrophileYield (%)de (%)ee (%)
3-PentanoneEthyl iodide~80%>98%>98%
AcetoneBenzyl bromide~75%>95%>95%
PropanalMethyl iodide~88%>96%>96%
Data represents typical outcomes for the SAMP/RAMP alkylation methodology.[7]
Protocol 3: Asymmetric Aldol Addition

The SAMP hydrazone methodology can be extended to highly diastereoselective and enantioselective aldol reactions.[7]

  • Prepare the acetone SAMP hydrazone as described in Protocol 2, Step 1, using acetone as the ketone.[7]

  • Prepare a solution of LDA as previously described. To a solution of acetone SAMP hydrazone (0.18 mmol) in 1.2 mL of anhydrous THF at -78°C, add t-BuLi (1.6 M in pentane, 0.18 mmol). Maintain the temperature at -78°C for 2 hours, then cool to -100°C.[7]

  • Add benzaldehyde (0.36 mmol) via syringe and stir the solution at -100°C for 30 minutes, followed by 2 hours at -78°C.[7]

  • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.[7]

  • Dry the combined organic layers over Na₂SO₄ and concentrate to yield the crude aldol adduct.[7]

  • Cleave the chiral auxiliary using ozonolysis as described in Protocol 2, Step 3, to obtain the desired β-hydroxy ketone with high enantiopurity.[7]

Protocol 4: Asymmetric Michael Addition

This method enables the enantioselective 1,4-conjugate addition for the synthesis of chiral 1,5-dicarbonyl compounds.[7]

  • Prepare the formaldehyde SAMP hydrazone according to standard literature procedures.

  • To a solution of formaldehyde SAMP hydrazone (1 mmol) in anhydrous THF (10 mL) at -78°C, add n-butyllithium (1.1 mmol, 1.6 M in hexane). Stir the resulting azaenolate solution for 30 minutes at -78°C.[7]

  • Add a solution of 2-nitropropene (1.2 mmol) in anhydrous THF (2 mL) dropwise. Stir the reaction mixture at -78°C for 4 hours.[7]

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.[7]

  • Extract the product with diethyl ether, dry the organic phase over MgSO₄, and concentrate under reduced pressure.[7]

  • Cleave the chiral auxiliary from the crude Michael adduct using ozonolysis to yield the final product, (S)-4-nitro-2-pentanone.[7]

Conclusion

2-Methylpyrrolidine and its derivatives, particularly SAMP and RAMP, are exceptionally robust and reliable chiral auxiliaries for a wide range of asymmetric transformations.[6][7] The direct use of 2-methylpyrrolidine offers a straightforward method for the α-alkylation of ketones via a chiral enamine pathway.[6] For achieving superior levels of stereocontrol across a broader scope of reactions, including alkylations, aldol additions, and Michael reactions, the SAMP/RAMP hydrazone methodology is the authoritative choice.[7] The high fidelity of this latter method stems from the formation of a rigid, chelated azaenolate intermediate that provides a well-defined steric environment for the reaction.[7] The protocols detailed herein provide a validated foundation for researchers to construct complex chiral molecules with a high degree of stereochemical precision.

References

Protocol for the synthesis of Raclopride using a 2-methylpyrrolidine derivative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Raclopride is a selective dopamine D2 receptor antagonist that is widely utilized as a radioligand in Positron Emission Tomography (PET) studies to investigate the dopamine system in the brain.[1] The synthesis of Raclopride, and particularly its precursors for radiolabeling, is a critical process for neuroscience research and clinical diagnostics. This application note provides a detailed, in-depth guide for the chemical synthesis of Raclopride, commencing from a chiral pyrrolidine derivative. The protocol is designed for researchers, scientists, and professionals in drug development, offering not just a series of steps, but also the underlying chemical logic and practical insights to ensure a successful synthesis.

The synthetic strategy hinges on the formation of an amide bond between a substituted benzoic acid moiety and a chiral aminomethyl pyrrolidine side chain. This is followed by a selective demethylation to yield the final compound. We will explore a convergent synthesis pathway that is both efficient and amenable to laboratory-scale production.

Overall Synthetic Strategy

The synthesis of Raclopride can be conceptually divided into three main stages:

  • Synthesis of the Chiral Amine Intermediate: Preparation of (S)-(1-ethylpyrrolidin-2-yl)methanamine, a key building block. While this intermediate is commercially available, we will outline a synthetic route starting from the readily accessible (S)-prolinol to provide a comprehensive guide.[2][3]

  • Amide Coupling: Formation of the central amide linkage between the chiral amine and a suitably functionalized benzoic acid derivative.

  • Selective Demethylation: Removal of a specific methyl group from a dimethoxy-substituted aromatic ring to generate the phenolic hydroxyl group characteristic of Raclopride.

The overall workflow is depicted in the following diagram:

G cluster_amine Stage 1: Chiral Amine Synthesis cluster_coupling Stage 2: Amide Coupling cluster_demethylation Stage 3: Demethylation Prolinol (S)-Prolinol Tosylated_Prolinol (S)-2-(Tosylmethyl)pyrrolidine Prolinol->Tosylated_Prolinol Tosyl Chloride, Pyridine Azide_Intermediate (S)-2-(Azidomethyl)pyrrolidine Tosylated_Prolinol->Azide_Intermediate Sodium Azide, DMF Amine_Intermediate_Unprotected (S)-2-(Aminomethyl)pyrrolidine Azide_Intermediate->Amine_Intermediate_Unprotected H2, Pd/C or LiAlH4 Chiral_Amine (S)-(1-ethylpyrrolidin-2-yl)methanamine Amine_Intermediate_Unprotected->Chiral_Amine Acetaldehyde, NaBH(OAc)3 Methyl_Raclopride Methyl-Raclopride Benzoic_Acid 3,5-Dichloro-2,6- dimethoxybenzoic acid Acid_Chloride 3,5-Dichloro-2,6- dimethoxybenzoyl chloride Benzoic_Acid->Acid_Chloride Thionyl Chloride (SOCl2) Acid_Chloride->Methyl_Raclopride (S)-(1-ethylpyrrolidin-2-yl)methanamine Raclopride Raclopride Methyl_Raclopride->Raclopride Boron Tribromide (BBr3) caption Overall synthetic workflow for Raclopride. G cluster_mechanism Mechanism of Amide Bond Formation Carboxylic_Acid R-COOH (Benzoic Acid Derivative) Acid_Chloride R-COCl (Acid Chloride) Carboxylic_Acid->Acid_Chloride + SOCl₂ - SO₂ - HCl SOCl2 SOCl₂ Tetrahedral_Intermediate Tetrahedral Intermediate Acid_Chloride->Tetrahedral_Intermediate + R'-NH₂ Amine R'-NH₂ (Chiral Amine) Amide R-CONH-R' (Methyl-Raclopride) Tetrahedral_Intermediate->Amide - HCl caption Amide coupling via acid chloride intermediate. G cluster_demethylation_mech Mechanism of Demethylation Aryl_Ether Ar-O-CH₃ Lewis_Adduct Lewis Acid-Base Adduct Aryl_Ether->Lewis_Adduct + BBr₃ BBr3 BBr₃ Oxonium_Intermediate Oxonium Intermediate Lewis_Adduct->Oxonium_Intermediate Internal Rearrangement Phenol_Borane Ar-O-BBr₂ Oxonium_Intermediate->Phenol_Borane SN2 attack by Br⁻ - CH₃Br Phenol Ar-OH (Raclopride) Phenol_Borane->Phenol Aqueous Workup caption Demethylation of aryl methyl ether with BBr₃.

References

Application Notes & Protocols: Chiral Resolution of Racemic Amines Using 2-Methylpyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical sciences and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity, efficacy, and safety profile.[1] Chiral amines, in particular, are foundational building blocks for a vast array of active pharmaceutical ingredients (APIs), agrochemicals, and other high-value compounds.[2] The distinct three-dimensional arrangement of enantiomers can lead to profoundly different interactions with chiral biological targets such as enzymes and receptors. Consequently, the separation of racemic mixtures—equimolar mixtures of two enantiomers—into their constituent, enantiomerically pure forms is a cornerstone of modern drug development and chemical manufacturing.[3]

This technical guide provides a comprehensive overview and detailed protocols for the chiral resolution of racemic amines via diastereomeric salt formation, with a specific focus on the application of N-acyl derivatives of 2-methylpyrrolidine (proline) as effective resolving agents.

The Principle of Diastereomeric Salt Resolution

The classical and most robust method for separating enantiomers on a preparative scale is through their conversion into diastereomers.[4] Unlike enantiomers, which possess identical physical properties, diastereomers have distinct physical characteristics, including solubility, melting point, and boiling point.[5] This fundamental difference allows for their separation using conventional laboratory techniques such as fractional crystallization.[6]

The process for resolving a racemic amine typically involves the following key stages:

  • Salt Formation: The racemic amine is reacted with an enantiomerically pure chiral acid, known as a chiral resolving agent. This acid-base reaction forms a pair of diastereomeric salts.

  • Fractional Crystallization: Due to their differential solubility in a given solvent, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration.[7]

  • Isolation: The crystallized, less-soluble diastereomeric salt is isolated by filtration.

  • Liberation of the Enantiomer: The isolated salt is then treated with a base to neutralize the chiral resolving agent, thereby liberating the free amine, which is now enantiomerically enriched.[8]

N-Acyl-L-proline: A Superior Chiral Resolving Agent

N-acyl derivatives of L-proline (a 2-methylpyrrolidine derivative) have emerged as highly effective chiral resolving agents for a variety of racemic amines. The rationale for their efficacy lies in their unique structural features:

  • Rigid Chiral Scaffold: The pyrrolidine ring of proline provides a rigid, well-defined stereochemical environment.

  • Carboxylic Acid Handle: The carboxyl group serves as the acidic center for the acid-base reaction with the racemic amine, forming the diastereomeric salts.

  • Tunable N-Acyl Group: The N-acyl group can be readily modified (e.g., acetyl, benzoyl) to fine-tune the steric and electronic properties of the resolving agent, thereby influencing the solubility and crystallization characteristics of the resulting diastereomeric salts.

This tunability allows for the optimization of the resolution process for a specific racemic amine, enhancing the potential for achieving high yields and excellent enantiomeric purities.

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic 1-Phenylethylamine using N-Acetyl-L-proline

This protocol details the resolution of racemic 1-phenylethylamine, a common synthetic intermediate, using N-acetyl-L-proline as the chiral resolving agent.

Materials:

  • Racemic (R,S)-1-phenylethylamine

  • N-Acetyl-L-proline

  • Methanol (anhydrous)

  • Diethyl ether

  • 2 M Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel)

  • Heating and stirring apparatus

  • Rotary evaporator

Methodology:

Step 1: Diastereomeric Salt Formation and Crystallization

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of N-acetyl-L-proline in 100 mL of hot methanol.

  • Addition of Amine: To the hot solution, add 7.6 g of racemic (R,S)-1-phenylethylamine.

  • Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of (R)-1-phenylethylamine and N-acetyl-L-proline is less soluble and will begin to crystallize. For optimal crystallization, the flask can be placed in an ice bath for 1-2 hours after it has reached room temperature.

  • Isolation: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any residual mother liquor containing the more soluble diastereomer.

  • Drying: Dry the collected crystals under vacuum to a constant weight.

Step 2: Liberation of the Enantiomerically Enriched Amine

  • Dissolution of Salt: Suspend the dried diastereomeric salt in 50 mL of water.

  • Basification: While stirring, add 2 M NaOH solution dropwise until the solution is strongly basic (pH > 12). This will neutralize the N-acetyl-L-proline and liberate the free (R)-1-phenylethylamine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the diethyl ether using a rotary evaporator to yield the enantiomerically enriched (R)-1-phenylethylamine.

Step 3: Analysis

The enantiomeric excess (e.e.) of the resolved amine should be determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

Data Presentation:

ParameterExpected Value
Yield of Diastereomeric Salt40-50% (based on one enantiomer)
Yield of Resolved Amine85-95% (from the salt)
Enantiomeric Excess (e.e.)>95%
Specific Rotation[α]²⁰D ≈ +40° (c=1, ethanol)

Causality Behind Experimental Choices

  • Solvent Selection: Methanol is chosen as the crystallization solvent due to the significant difference in solubility of the two diastereomeric salts within it. A solvent screening process is often necessary to identify the optimal solvent for a given resolution.[7]

  • Temperature Control: Slow cooling is crucial for the formation of well-defined crystals and to minimize the co-precipitation of the more soluble diastereomer, thereby maximizing the enantiomeric excess of the product.

  • Molar Ratio of Resolving Agent: A 1:1 molar ratio of the resolving agent to the target enantiomer is typically used. However, in some cases, using a sub-stoichiometric amount of the resolving agent can improve the efficiency of the resolution.

  • Basification and Extraction: The use of a strong base like NaOH ensures the complete deprotonation of the amine from the diastereomeric salt. Diethyl ether is a suitable extraction solvent due to the high solubility of the free amine and its immiscibility with water.

Visualization of the Workflow

Chiral_Resolution_Workflow cluster_prep Preparation cluster_reaction Diastereomeric Salt Formation cluster_separation Separation cluster_recovery Enantiomer Recovery racemic_amine Racemic Amine ((R/S)-Amine) salt_formation Mix in Hot Methanol racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (N-Acetyl-L-proline) resolving_agent->salt_formation crystallization Cool and Crystallize (Less Soluble Salt Precipitates) salt_formation->crystallization filtration Vacuum Filtration crystallization->filtration mother_liquor Mother Liquor (Contains More Soluble Salt) filtration->mother_liquor Filtrate basification Basify with NaOH filtration->basification Solid Salt extraction Extract with Diethyl Ether basification->extraction final_product Enantiomerically Pure Amine ((R)-Amine) extraction->final_product

Caption: Workflow for the chiral resolution of a racemic amine.

Self-Validation and Trustworthiness

The protocol described is a self-validating system. The success of the resolution is quantitatively measured by the enantiomeric excess (e.e.) of the final product. An e.e. of >95% indicates a highly effective separation. If the desired e.e. is not achieved in a single crystallization, a subsequent recrystallization of the diastereomeric salt can be performed to further enhance the enantiomeric purity. The recovery and potential recycling of the resolving agent from the mother liquor also contribute to the robustness and cost-effectiveness of this method.

Conclusion

The chiral resolution of racemic amines via diastereomeric salt formation using 2-methylpyrrolidine derivatives, such as N-acetyl-L-proline, is a powerful and versatile technique. It offers a scalable and economically viable route to obtaining enantiomerically pure amines, which are indispensable in the pharmaceutical and fine chemical industries. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully implement this critical separation technology.

References

The Strategic Incorporation of 2-Methylpyrrolidine Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the 2-Methylpyrrolidine Scaffold

In the landscape of contemporary drug discovery, the pyrrolidine ring is recognized as a "privileged scaffold" due to its frequent appearance in a multitude of natural products and FDA-approved pharmaceuticals.[1] Its saturated, sp³-hybridized nature provides a three-dimensional architecture that allows for a more comprehensive exploration of chemical space compared to flat, aromatic systems.[1][2] The introduction of a methyl group at the 2-position, affording 2-methylpyrrolidine, bestows a crucial element of chirality and steric influence. This seemingly minor modification has profound implications for a molecule's interaction with biological targets, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[3][4] 2-Methylpyrrolidine hydrochloride is a stable, easy-to-handle salt form of this valuable chiral building block, making it a workhorse in both academic and industrial research settings.[5]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the practical application of this compound in medicinal chemistry. We will delve into its fundamental properties, explore its role as a chiral auxiliary and a key structural motif in drug candidates, and provide detailed, field-proven protocols for its use in common synthetic transformations.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective and safe use in the laboratory.

PropertyValueSource
Molecular FormulaC₅H₁₂ClN[5][6]
Molecular Weight121.61 g/mol [7][8]
AppearanceWhite to light yellow or brown crystalline powder[6][7]
Melting Point73.0 to 77.0 °C[6]
SolubilitySoluble in water and organic solvents[6]
StorageStore at room temperature in an inert atmosphere.[6][7]

Safety and Handling:

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[8][9] It may also cause respiratory irritation.[8][9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[9][10] All manipulations should be carried out in a well-ventilated fume hood.[9][11] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[9][12]

The 2-Methyl Group: A Subtle Modification with a Significant Impact

The strategic placement of the methyl group at the 2-position of the pyrrolidine ring introduces a chiral center and exerts significant steric and conformational effects, which are leveraged in several ways in drug design:

  • Chiral Induction: As a chiral building block, 2-methylpyrrolidine is instrumental in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[13] The specific stereoisomer is often responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[13]

  • Receptor-Ligand Interactions: The methyl group can provide additional van der Waals interactions within a receptor's binding pocket, leading to increased affinity and potency.[3] It can also orient the rest of the molecule in a specific conformation that is optimal for binding. A "methyl scan" of the pyrrolidinium ring of nicotine, for instance, revealed that 2'-methylation uniquely enhanced binding and agonist potency at α7 nicotinic acetylcholine receptors.[3]

  • Metabolic Stability: The methyl group can block potential sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.

  • Physicochemical Properties: The addition of a methyl group can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Core Applications & Experimental Protocols

This compound is a versatile reagent employed in a variety of synthetic transformations. The hydrochloride salt is typically neutralized in situ or converted to the free base before use in reactions requiring the nucleophilic nitrogen.

Asymmetric α-Alkylation of Ketones (Chiral Auxiliary Approach)

One of the classic applications of chiral 2-methylpyrrolidine derivatives is as a chiral auxiliary to direct the asymmetric α-alkylation of prochiral ketones. The process involves the formation of a chiral enamine, diastereoselective alkylation, and subsequent hydrolysis to yield the enantioenriched ketone.

Protocol 1: Asymmetric Alkylation of Cyclohexanone with Benzyl Bromide

This protocol is adapted from the foundational work of Meyers et al. on asymmetric enamine alkylation.[6]

Step 1: Chiral Enamine Formation

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add cyclohexanone (1.0 eq), (R)-2-methylpyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reflux the mixture for 12-24 hours, until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude chiral enamine, which is used in the next step without further purification.

Step 2: Diastereoselective Alkylation

  • Dissolve the crude enamine from Step 1 in a mixture of anhydrous diethyl ether and 1,2-dimethoxyethane (DME) (4:1 v/v).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 2 hours at this temperature.

  • Add benzyl bromide (1.1 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Product Isolation

  • Quench the reaction by the slow addition of 10% hydrochloric acid.

  • Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt.[6]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (R)-2-benzylcyclohexanone.

Diagram: Workflow for Asymmetric Alkylation

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Isolation ketone Prochiral Ketone (e.g., Cyclohexanone) enamine Chiral Enamine Intermediate ketone->enamine - H₂O auxiliary (R)-2-Methylpyrrolidine auxiliary->enamine iminium_salt Alkylated Iminium Salt enamine->iminium_salt alkyl_halide Alkyl Halide (RX) alkyl_halide->iminium_salt product Enantioenriched α-Alkylated Ketone iminium_salt->product Acidic Hydrolysis recovered_aux Recovered (R)-2-Methylpyrrolidine iminium_salt->recovered_aux Acidic Hydrolysis

Caption: Workflow for asymmetric alkylation using (R)-2-methylpyrrolidine.

N-Alkylation and Reductive Amination

N-alkylation and reductive amination are fundamental transformations for constructing C-N bonds. This compound can be readily N-alkylated or used in reductive amination reactions after conversion to its free base.

Protocol 2: N-Alkylation of (R)-2-Methylpyrrolidine with 1-bromo-3-chloropropane

This protocol is a general procedure for the N-alkylation of a secondary amine.

Materials:

  • (R)-2-Methylpyrrolidine hydrochloride

  • Sodium hydroxide (or other suitable base)

  • 1-bromo-3-chloropropane

  • Potassium carbonate (K₂CO₃)

  • Sodium iodide (NaI, catalytic)

  • Acetonitrile (anhydrous)

Procedure:

  • Free Base Generation: To a solution of (R)-2-methylpyrrolidine hydrochloride in water, add an equimolar amount of a strong base like sodium hydroxide. Extract the free base into an organic solvent like diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: (R)-2-methylpyrrolidine is volatile.

  • Alkylation: In a round-bottom flask, combine the (R)-2-methylpyrrolidine free base (1.0 eq), 1-bromo-3-chloropropane (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of sodium iodide in anhydrous acetonitrile.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-alkylated product.

Protocol 3: Reductive Amination with a Generic Aldehyde

Reductive amination is a powerful method for forming amines from carbonyl compounds.[4][14] Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation.[15]

Materials:

  • (R)-2-Methylpyrrolidine (free base)

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst for ketones)

Procedure:

  • To a solution of the aldehyde (1.0 eq) in DCE, add (R)-2-methylpyrrolidine (1.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram: Reductive Amination Pathway

G carbonyl Aldehyde/Ketone intermediate Iminium Ion Intermediate carbonyl->intermediate amine (R)-2-Methylpyrrolidine amine->intermediate + H⁺, - H₂O product N-Substituted (R)-2-Methylpyrrolidine intermediate->product reducing_agent NaBH(OAc)₃ reducing_agent->product Reduction

Caption: General pathway for reductive amination.

Synthesis of Pharmaceutical Agents

The utility of this compound is exemplified in the synthesis of several important pharmaceutical agents.

Case Study 1: Irdabisant (Histamine H3 Receptor Antagonist)

Irdabisant is a potent and selective histamine H3 receptor antagonist that has been investigated for the treatment of cognitive disorders.[16][17] Its synthesis involves the N-alkylation of a pyridazinone core with a derivative of (R)-2-methylpyrrolidine.[13][17]

Protocol 4: Synthesis of Irdabisant

This protocol is based on the synthetic route described for Irdabisant and its analogs.[13][16]

Materials:

  • 6-(4-(3-bromopropoxy)phenyl)-2H-pyridazin-3-one

  • (R)-2-Methylpyrrolidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Sodium iodide (NaI, catalytic)

  • Acetonitrile (anhydrous)

Procedure:

  • In a reaction vessel, combine 6-(4-(3-bromopropoxy)phenyl)-2H-pyridazin-3-one (1.0 eq), (R)-2-methylpyrrolidine hydrochloride (1.2 eq), potassium carbonate (3.0 eq), and a catalytic amount of sodium iodide in anhydrous acetonitrile.

  • Heat the reaction mixture at 80 °C for an extended period (e.g., 3 days), monitoring by LC-MS.[13]

  • After cooling to room temperature, filter the reaction mixture to remove inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield Irdabisant.

Case Study 2: Raclopride (Dopamine D2 Receptor Antagonist)

Raclopride is a selective dopamine D2 receptor antagonist used in neuroimaging studies like Positron Emission Tomography (PET).[13] The synthesis involves an amide coupling between a substituted benzoyl chloride and a chiral 2-methylpyrrolidine derivative.[10][13]

Protocol 5: Synthesis of Raclopride

This protocol outlines the key amide coupling step in the synthesis of Raclopride.[13]

Materials:

  • 3,5-Dichloro-2,6-dimethoxybenzoyl chloride

  • (S)-(-)-2-Aminoethyl-1-ethylpyrrolidine

  • Triethylamine (or other suitable base)

  • Dichloromethane (anhydrous)

Procedure:

  • Dissolve 3,5-dichloro-2,6-dimethoxybenzoic acid in toluene and add thionyl chloride and a catalytic amount of DMF. Heat at reflux for 2 hours. Remove the solvent under reduced pressure to obtain the crude acid chloride.[13]

  • Dissolve the acid chloride in anhydrous dichloromethane and cool the solution to 0 °C.

  • In a separate flask, dissolve (S)-(-)-2-aminoethyl-1-ethylpyrrolidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Add the amine solution dropwise to the cooled acid chloride solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield Raclopride.

Diagram: Core Synthetic Reactions

G cluster_alkylation N-Alkylation cluster_acylation N-Acylation / Amide Coupling amine_alk 2-Methylpyrrolidine (free base) product_alk N-Alkyl-2-methylpyrrolidine amine_alk->product_alk alkyl_halide_alk R-X alkyl_halide_alk->product_alk Base amine_acyl 2-Methylpyrrolidine Derivative product_acyl Amide Product amine_acyl->product_acyl acyl_chloride R-COCl acyl_chloride->product_acyl Base

Caption: Core C-N bond-forming reactions involving 2-methylpyrrolidine.

Conclusion

This compound is a cornerstone chiral building block in medicinal chemistry, offering a unique combination of stereochemical control, steric influence, and synthetic versatility. Its application extends from being a powerful chiral auxiliary in asymmetric synthesis to serving as a key structural motif in a range of pharmacologically active compounds, particularly those targeting the central nervous system. The protocols detailed in this guide provide a practical framework for harnessing the potential of this valuable reagent. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the strategic application of this compound is set to remain a vital tool in the arsenal of the modern medicinal chemist.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Enantio- and Diastereoselectivity in 2-Methylpyrrolidine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals utilizing 2-methylpyrrolidine and its derivatives in asymmetric catalysis. This guide is designed to provide in-depth, field-proven insights and practical troubleshooting strategies to overcome common challenges and optimize your enantioselective transformations.

Introduction to 2-Methylpyrrolidine in Organocatalysis

2-Methylpyrrolidine, a chiral secondary amine, serves as a foundational scaffold in organocatalysis.[1] Its catalytic activity, particularly in reactions like aldol and Michael additions, stems from its ability to form a nucleophilic chiral enamine with carbonyl donors.[2][3] This enamine intermediate then attacks an electrophile, with the stereochemical outcome being directed by the chiral environment of the catalyst.[2] The methyl group at the C2 position introduces steric hindrance that can influence the geometry of the transition state, potentially altering both diastereoselectivity and enantioselectivity compared to the parent L-proline.[4] However, it is crucial to note that 2-methylpyrrolidine often exhibits lower catalytic efficacy and selectivity than L-proline and its derivatives, primarily due to the absence of the carboxylic acid moiety which plays a key role in stabilizing transition states through hydrogen bonding.[5] Therefore, successful application of 2-methylpyrrolidine often requires careful optimization of reaction conditions.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic mechanism of 2-Methylpyrrolidine?

A1: 2-Methylpyrrolidine primarily operates through an enamine-based catalytic cycle, analogous to L-proline.[2] The catalytic cycle involves:

  • Formation of a chiral enamine intermediate between the 2-methylpyrrolidine catalyst and a carbonyl donor (e.g., a ketone or aldehyde).[2][6]

  • Nucleophilic attack of the chiral enamine on an electrophilic acceptor. The facial selectivity of this attack is dictated by the catalyst's stereochemistry.[7]

  • Hydrolysis of the resulting iminium ion to release the chiral product and regenerate the 2-methylpyrrolidine catalyst.[4]

Q2: Which reactions are commonly catalyzed by 2-Methylpyrrolidine and its derivatives?

A2: 2-Methylpyrrolidine and its derivatives are versatile catalysts for a range of asymmetric transformations, including:

  • Aldol Reactions: Formation of β-hydroxy carbonyl compounds.[2]

  • Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds.[2][4]

  • Diels-Alder Reactions: Through the formation of an iminium ion, which lowers the LUMO of the dienophile.[8][9][10]

Q3: How does catalyst loading affect the reaction outcome?

A3: Catalyst loading is a critical parameter. While higher loading can increase the reaction rate, it doesn't always lead to better enantioselectivity and increases costs.[7] Conversely, insufficient catalyst loading can result in a significant, non-enantioselective background reaction.[7] In some instances, lower catalyst loading can even enhance the outcome by minimizing side reactions.[7] Optimization is key to finding the lowest effective catalyst loading that maintains a good reaction rate and high yield.[2]

Troubleshooting Guide: Low Enantiomeric Excess (ee%)

Low enantioselectivity is a common hurdle in organocatalyzed reactions. This guide provides a systematic approach to diagnosing and resolving this issue.

Initial Checks: Verifying the Fundamentals

Q4: I'm observing low ee%. What are the first things I should check?

A4: Before delving into extensive optimization, it's crucial to confirm the integrity of your experimental setup and starting materials.

  • Catalyst Purity: Ensure the 2-methylpyrrolidine is of high chemical and enantiomeric purity. Impurities can lead to non-selective side reactions or catalyst poisoning.[2][11]

  • Reagent and Solvent Purity: Verify the purity of your substrates and solvents. Acidic or basic impurities can disrupt the catalytic cycle.[7] Ensure solvents are anhydrous, as water can interfere with many catalytic systems.[7][11]

  • Reaction Conditions: Precisely control and consistently monitor temperature, concentration, and stirring rate.[7] Inconsistent conditions can lead to variable and irreproducible results.[7]

  • Inert Atmosphere: While many organocatalytic reactions are air-tolerant, some are sensitive to moisture and oxygen. If necessary, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

Optimizing Reaction Parameters

Q5: My initial checks are fine, but the enantioselectivity is still low. What should I investigate next?

A5: If the foundational parameters are correct, the issue likely lies in suboptimal reaction conditions. A systematic screening of the following parameters is recommended.

Temperature is a critical factor influencing enantioselectivity. Lowering the reaction temperature often increases the enantiomeric excess because the energetic difference between the diastereomeric transition states leading to the major and minor enantiomers becomes more pronounced.[7] Consider running the reaction at 0 °C, -20 °C, or even lower.[7] However, be aware that in some rare cases, an inverted temperature-enantioselectivity relationship has been observed.[12][13]

The polarity and coordinating ability of the solvent can significantly impact the geometry of the transition state.[7] It is advisable to screen a range of solvents with varying polarities. Non-coordinating and non-polar solvents often provide better stereocontrol.[7]

Table 1: Effect of Solvent and Temperature on Enantioselectivity in a Pyrrolidine-Catalyzed Michael Addition

CatalystSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %) of syn-adductReference
OC4CH₂Cl₂Room Temp72:2868[4][14]
OC4Methylcyclohexane092:885[4][14]

*OC4 is a novel pyrrolidine-based organocatalyst with a bulky substituent at the C2 position.[4][14] This data illustrates the significant impact of solvent and temperature optimization.

Additives can have a profound effect on both reactivity and enantioselectivity by acting as co-catalysts or by influencing the catalyst's conformation.[7]

  • Brønsted Acids: Weak acids, such as benzoic acid, can facilitate catalyst turnover and have been shown to improve enantioselectivity in reactions like Michael additions.[7]

  • Water: In some instances, a small amount of water can be beneficial by facilitating proton transfer steps or helping to create a more ordered transition state.[7][15]

Substrate and Catalyst Structure

Q6: Could the structure of my substrates be the problem?

A6: Absolutely. Organocatalysis can be highly sensitive to the steric and electronic properties of the substrates.[7] Minor changes in the structure of either the nucleophile or the electrophile can lead to significant variations in enantioselectivity.[7] If you are developing a new reaction, it is advisable to first test your conditions with a known, reliable substrate combination.[7]

Advanced Troubleshooting: Mechanistic Considerations

Q7: I've optimized all the standard parameters, but my enantioselectivity is still not satisfactory. Are there more complex mechanisms at play?

A7: Yes. Recent research has shown that the stereochemical outcome of some enamine-catalyzed reactions is not solely determined at the stereogenic bond-forming step. "Downstream species" and the reversibility of steps subsequent to the initial C-C bond formation can influence the final enantiomeric ratio.[16][17][18]

  • Kinetic vs. Thermodynamic Control: The observed enantioselectivity might be the result of a kinetic resolution of downstream intermediates.[16][17][18]

  • Reversibility: The reversibility of steps preceding and following the key bond-forming step can lead to erosion or enhancement of the initial enantioselectivity.[16][17][18]

Experimental Protocols

General Protocol for a 2-Methylpyrrolidine Catalyzed Asymmetric Aldol Reaction

This protocol is a representative example and should be optimized for specific substrates.

  • Reaction Setup: To a solution of the aldehyde (1.0 equiv) in the chosen anhydrous solvent, add the ketone (5.0-10.0 equiv).

  • Catalyst Addition: Add (S)-2-methylpyrrolidine (10-20 mol%) to the mixture.

  • Reaction Execution: Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate, and purify the product by column chromatography.[4]

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.[4]

Visualizations

Catalytic Cycle of a 2-Methylpyrrolidine-Catalyzed Aldol Reaction

Catalytic Cycle Catalytic Cycle of 2-Methylpyrrolidine in an Aldol Reaction cluster_0 Catalytic Cycle catalyst (S)-2-Methyl- pyrrolidine enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O h2o_out H₂O iminium Iminium Ion Intermediate enamine->iminium + Aldehyde product_complex Aldol Adduct- Catalyst Complex iminium->product_complex C-C Bond Formation product_complex->catalyst (Catalyst Regeneration) product Aldol Product product_complex->product + H₂O ketone Ketone ketone->enamine aldehyde Aldehyde aldehyde->iminium h2o_in H₂O h2o_in->product

Caption: Catalytic cycle for a 2-methylpyrrolidine-catalyzed aldol reaction.[4]

Troubleshooting Workflow for Low Enantioselectivity

Troubleshooting Workflow Troubleshooting Workflow for Low Enantioselectivity start Low Enantioselectivity Observed initial_checks Initial Checks: - Catalyst Purity - Reagent/Solvent Purity - Reaction Conditions - Inert Atmosphere start->initial_checks optimization Systematic Optimization initial_checks->optimization If problem persists temperature Vary Temperature (e.g., 0 °C, -20 °C) optimization->temperature solvent Screen Solvents (Polar vs. Non-polar) optimization->solvent additives Investigate Additives (e.g., weak acids, water) optimization->additives substrate Evaluate Substrate Structure optimization->substrate success Improved Enantioselectivity temperature->success solvent->success additives->success advanced Advanced Mechanistic Considerations: - Downstream Intermediates - Reversibility substrate->advanced advanced->success

References

Technical Support Center: Optimizing Temperature and Solvent for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced art of optimizing asymmetric synthesis. For researchers, scientists, and professionals in drug development, achieving high enantioselectivity is a critical goal. This guide provides in-depth, experience-driven advice in a question-and-answer format to address the specific challenges you may encounter when fine-tuning the temperature and solvent systems for your reactions.

Frequently Asked Questions (FAQs)

Q1: Why are temperature and solvent so critical in achieving high enantioselectivity?

Temperature and solvent are not merely passive environmental factors in an asymmetric reaction; they are active participants that can profoundly influence the stereochemical outcome.[1][2][3] The enantioselectivity of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) between the two pathways leading to the (R) and (S) enantiomers. Both temperature and solvent directly impact this energy difference.

  • Temperature: Generally, lower temperatures lead to higher enantioselectivity.[3][4] This is because the impact of the activation energy difference (ΔΔH‡) becomes more pronounced relative to the thermal energy (kT) available to the system. At lower temperatures, molecules have less kinetic energy to overcome the higher energy barrier of the transition state leading to the minor enantiomer. However, this is not a universal rule, and some reactions exhibit higher enantioselectivity at elevated temperatures, a phenomenon that can be due to entropic factors or changes in the catalyst's aggregation state.[5][6]

  • Solvent: The solvent interacts with the catalyst, substrate, and transition states, influencing their relative stabilities.[2][7] Solvent properties such as polarity, coordinating ability, and hydrogen-bonding capacity can alter the geometry and stability of the diastereomeric transition states.[8][9] A change in solvent can even lead to a reversal of enantioselectivity.[10]

Q2: I'm observing low enantiomeric excess (% ee). What is the most logical first step in troubleshooting?

When faced with low enantioselectivity, a systematic approach is crucial to efficiently identify the root cause.[4] Before extensively screening temperature and solvent, it is essential to validate the core components of your reaction.

Initial Troubleshooting Workflow:

Troubleshooting_Workflow A Low ee Observed B Verify Purity of Substrates & Reagents A->B C Confirm Reaction Setup (Inert atmosphere, dry solvents) B->C D Optimize Reaction Temperature C->D E Optimize Solvent System D->E G Optimal Conditions Identified D->G Success F Re-evaluate Catalyst/Ligand Choice E->F E->G Success F->G Success

Caption: Initial troubleshooting workflow for low enantioselectivity.

First, ensure the purity of your substrates, reagents, and the catalyst itself.[1][3] Impurities can poison the catalyst or introduce competing, non-selective reaction pathways.[3] Secondly, confirm that your reaction setup is robust, particularly with respect to maintaining an inert atmosphere if your catalyst is air or moisture-sensitive.[4] Once these fundamental aspects are verified, you can confidently proceed to optimize the reaction conditions.

Troubleshooting Guide: Temperature Optimization

Q3: My enantioselectivity is moderate at room temperature. How should I approach temperature screening?

A systematic temperature screening is a powerful tool to enhance enantioselectivity.[3][10]

Experimental Protocol: Temperature Screening

  • Preparation: Ensure all glassware is rigorously dried. Use freshly purified and degassed solvents.

  • Reaction Setup: In a series of identical reaction vials under an inert atmosphere, add the catalyst, ligand (if applicable), and substrate.

  • Temperature Equilibration: Place each vial in a cooling bath set to a specific temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C). Allow the mixtures to equilibrate for 10-15 minutes.

  • Initiation: Initiate the reaction by adding the final reagent.

  • Monitoring and Analysis: Stir the reactions for a predetermined time. Quench all reactions simultaneously and analyze the enantiomeric excess of the product for each temperature point using a suitable chiral chromatography method (HPLC or GC).[9]

Data Presentation: Illustrative Temperature Screening Results

EntryTemperature (°C)Enantiomeric Excess (% ee)
125 (Room Temp)75
2088
3-2095
4-78>99

This data is illustrative and will vary depending on the specific reaction.[4]

Q4: Lowering the temperature improved my ee, but the reaction is now extremely slow. What can I do?

This is a common trade-off. While lower temperatures often favor selectivity, they also decrease the reaction rate.[10] Here are some strategies to address this:

  • Increase Catalyst Loading: A modest increase in catalyst loading can sometimes accelerate the reaction without compromising enantioselectivity.[3] However, be aware that in some cases, higher catalyst concentrations can lead to the formation of less selective aggregates.[9]

  • Extended Reaction Time: If the reactants and products are stable, simply extending the reaction time may be the most straightforward solution.

  • Solvent Modification: A change in solvent might increase the reaction rate at lower temperatures. This leads to the next critical optimization parameter.

Troubleshooting Guide: Solvent Optimization

Q5: How do I rationally select solvents for screening?

A solvent screening should encompass a range of polarities and coordinating abilities to explore their effects on the transition state energies.[9][10]

Experimental Protocol: Solvent Screening

  • Solvent Selection: Choose a diverse set of anhydrous solvents. A good starting point includes a non-polar aromatic solvent (e.g., toluene), a halogenated solvent (e.g., dichloromethane), an ether (e.g., THF or 2-MeTHF), a polar aprotic solvent (e.g., acetonitrile), and potentially a protic solvent if compatible with the reaction chemistry (e.g., an alcohol).[3][9]

  • Reaction Setup: At the optimal temperature determined from your previous screening, set up a series of reactions, each in a different solvent.

  • Execution and Analysis: Follow the same procedure as the temperature screening to initiate, run, and analyze the reactions.

Data Presentation: Illustrative Solvent Screening Results

SolventDielectric Constant (ε)Enantiomeric Excess (% ee)
Toluene2.485
Dichloromethane9.192
Tetrahydrofuran (THF)7.688
Acetonitrile37.570

This table illustrates how solvent choice can significantly impact enantioselectivity. The optimal solvent is often found empirically.[9]

Q6: Can a mixture of solvents be beneficial?

Absolutely. Sometimes, a binary solvent system can provide the ideal balance of properties that a single solvent cannot. For instance, adding a small amount of a coordinating solvent to a non-polar medium can sometimes enhance catalyst activity or selectivity. If single solvent screening does not yield satisfactory results, exploring solvent mixtures is a logical next step.

Advanced Concepts & Final Considerations

Q7: What is a "non-linear effect" and how does it relate to my optimization?

A non-linear effect (NLE) in asymmetric catalysis refers to a phenomenon where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the chiral catalyst or ligand. This can provide insights into the catalytic cycle, such as the formation of catalyst aggregates. While not a direct optimization parameter, understanding if your reaction exhibits an NLE can guide your choices in catalyst loading and concentration.

Q8: Should I use a "one-variable-at-a-time" (OVAT) or a "Design of Experiments" (DoE) approach?

While the OVAT approach described in this guide is intuitive and often effective, it may not reveal the true optimal conditions due to potential interactions between variables like temperature, solvent, and catalyst concentration.[9] For complex systems or for process development, a Design of Experiments (DoE) approach is more powerful.[9] DoE allows for the simultaneous variation of multiple parameters, providing a more comprehensive understanding of the reaction landscape with fewer experiments.[9][11][12]

Decision-Making Flowchart for Optimization Strategy:

Optimization_Strategy A Initial Reaction (Low/Moderate ee) B Temperature Screening (OVAT) A->B C Solvent Screening (OVAT) B->C D Acceptable ee Achieved? C->D E Proceed with Optimal Conditions D->E Yes F Consider Design of Experiments (DoE) for further optimization D->F No

References

Technical Support Center: Troubleshooting Side Reactions in 2-Methylpyrrolidine-Catalyzed Aldol Additions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for organocatalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-methylpyrrolidine and its derivatives as catalysts in aldol additions. Here, we address common side reactions and provide in-depth troubleshooting strategies to help you optimize your synthetic outcomes. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental catalytic cycle of a 2-methylpyrrolidine-catalyzed aldol addition?

A1: 2-Methylpyrrolidine, a chiral secondary amine, functions as an organocatalyst primarily through an enamine-based mechanism, which is analogous to that of L-proline.[1] The catalytic cycle begins with the reaction of the catalyst with a carbonyl donor (typically a ketone) to form a nucleophilic chiral enamine intermediate. This enamine then attacks the electrophilic carbonyl carbon of an aldehyde acceptor. The stereochemistry of the resulting β-hydroxy carbonyl product is directed by the chiral scaffold of the 2-methylpyrrolidine catalyst. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the aldol product, allowing the catalytic cycle to continue.[2]

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides a detailed, question-and-answer-style guide to troubleshoot specific side reactions that can occur during 2-methylpyrrolidine-catalyzed aldol additions.

Issue 1: Low Yield of the Desired Aldol Adduct due to Competing Self-Condensation of the Aldehyde Donor.

Q: My reaction is producing a significant amount of oligomeric or polymeric material, and the yield of my desired cross-aldol product is low. What is causing this, and how can I fix it?

A: The likely culprit is the self-condensation of the aldehyde. Aldehydes can act as both the enolizable (nucleophilic) and non-enolizable (electrophilic) partner in an aldol reaction.[3] When the rate of aldehyde self-condensation is competitive with the desired cross-aldol reaction, a mixture of products and byproducts will be formed.[4] Studies on proline-catalyzed reactions have shown that the aldol addition and the subsequent condensation (dehydration) can be competing, rather than consecutive, pathways.[5]

Causality and Mechanistic Insight:

The self-condensation pathway is often favored under conditions that promote both enolization of the aldehyde and subsequent dehydration of the initially formed aldol adduct. This is particularly problematic with α-unbranched aldehydes.

Mitigation Strategies:

  • Slow Addition of the Aldehyde: A proven method to minimize self-condensation is the slow, dropwise addition of the aldehyde to the reaction mixture containing the ketone and the catalyst.[6] This maintains a low instantaneous concentration of the aldehyde, favoring the cross-aldol reaction with the more abundant ketone-derived enamine.

  • Use a Large Excess of the Ketone: Employing the ketone as the solvent or in a large excess (e.g., 5-10 equivalents) shifts the equilibrium towards the formation of the ketone-derived enamine, making it the predominant nucleophile in the reaction mixture.[2]

  • Optimize Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) can often suppress the rate of the undesired self-condensation reaction more significantly than the desired cross-aldol reaction, thus improving chemoselectivity.[7]

Experimental Protocol 1: Minimizing Aldehyde Self-Condensation

  • To a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (5.0 mmol, 5.0 equiv) and anhydrous solvent (e.g., DMSO, 2.0 mL).[7]

  • Add (S)-2-methylpyrrolidine (0.1 mmol, 10 mol%).

  • Stir the mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Prepare a solution of the aldehyde (1.0 mmol, 1.0 equiv) in a minimal amount of the same anhydrous solvent.

  • Using a syringe pump, add the aldehyde solution to the reaction mixture over a period of 4-8 hours.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Formation of Michael Addition Adducts as a Major Byproduct.

Q: I am observing the formation of a byproduct that corresponds to the addition of my ketone to an α,β-unsaturated carbonyl compound. How is this happening and what can I do to prevent it?

A: This side reaction is a Michael addition, also known as a conjugate addition. [8] It occurs when the desired aldol addition product undergoes dehydration in situ to form an α,β-unsaturated carbonyl compound (an enone or enal). This enone can then act as a "Michael acceptor" and be attacked by another molecule of the enamine nucleophile.[9]

Causality and Mechanistic Insight:

The formation of the Michael adduct is a cascade process initiated by the dehydration of the primary aldol product. Factors that promote this dehydration, such as higher reaction temperatures or the presence of acidic impurities, will exacerbate the formation of the Michael byproduct. The enamine, being a soft nucleophile, preferentially attacks the β-carbon of the α,β-unsaturated system.[10]

Mitigation Strategies:

  • Strict Temperature Control: Maintain a low and consistent reaction temperature (e.g., 0 °C, -20 °C, or even -78 °C) to disfavor the dehydration of the aldol adduct.[6]

  • Judicious Choice of Solvent: The solvent can influence the rate of dehydration. Protic solvents may facilitate proton transfer steps involved in dehydration. Screening a range of anhydrous aprotic solvents (e.g., THF, toluene, CH₂Cl₂) can help identify conditions that minimize this side reaction.[11][12]

  • Reduced Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the accumulation of the dehydrated product and subsequent Michael addition.

Workflow for Troubleshooting Michael Addition Side Products

start Michael Adduct Observed temp Lower Reaction Temperature (e.g., 0 °C to -20 °C) start->temp solvent Screen Anhydrous Aprotic Solvents (e.g., Toluene, THF, CH2Cl2) temp->solvent time Optimize Reaction Time (Quench upon completion) solvent->time end Minimized Michael Adduct time->end cluster_0 Desired Aldol Addition Pathway catalyst 2-Methylpyrrolidine enamine Chiral Enamine catalyst->enamine + Ketone - H2O ketone Ketone iminium Iminium Ion enamine->iminium + Aldehyde aldehyde Aldehyde product Aldol Product iminium->product + H2O product->catalyst - Catalyst (regenerated) cluster_1 Michael Addition Side Reaction Pathway aldol Aldol Product enone α,β-Unsaturated Carbonyl aldol->enone - H2O (Dehydration) michael_adduct Michael Adduct enone->michael_adduct + Enamine enamine Enamine Nucleophile

References

Technical Support Center: Purification Strategies for Products from Reactions Involving 2-Methylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of reaction products involving 2-Methylpyrrolidine hydrochloride. As a chiral secondary amine, 2-methylpyrrolidine is a valuable building block in pharmaceutical and organic synthesis.[1][2] However, its basic nature and the properties of its hydrochloride salt present unique challenges during reaction workup and product isolation. This document is designed to provide both foundational knowledge and advanced, field-proven solutions to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when working up a reaction where this compound was used as a reagent?

The initial workup strategy depends on whether the reaction was performed under acidic, basic, or neutral conditions, which dictates the form of the 2-methylpyrrolidine in your crude mixture (the free base or the hydrochloride salt).

  • If the reaction is acidic or neutral: The 2-methylpyrrolidine will likely be present as its water-soluble hydrochloride salt.[1] An initial wash with water or brine can remove a significant portion of the unreacted reagent.

  • If the reaction was run under basic conditions (after neutralizing the HCl salt): The reagent will be in its free base form. The most effective first step is an acid-base extraction.[3][4] Washing the organic layer with a dilute aqueous acid (e.g., 1M HCl) will convert the basic 2-methylpyrrolidine into its water-soluble salt, effectively pulling it into the aqueous phase.[5][6][7]

Q2: My desired product is neutral or acidic. How do I efficiently remove residual 2-methylpyrrolidine?

This is the most straightforward scenario. An acid-base extraction is highly effective.[3]

  • Dissolve your crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer several times with a dilute acid solution, such as 1M HCl or 5-10% citric acid.

  • The basic 2-methylpyrrolidine will be protonated to form its ammonium salt, which is soluble in the aqueous layer.[4][5]

  • Combine the aqueous layers and discard them (after ensuring your product has not partitioned).

  • Proceed to wash the organic layer with water and/or brine to remove residual acid, then dry and concentrate to isolate your product.

For acid-sensitive products, a wash with 10% aqueous copper(II) sulfate can be used. The amine complexes with the copper and partitions into the aqueous phase, often turning it purple or deep blue.[6][7]

Q3: My desired product is also a basic amine. How can I purify it from the starting 2-methylpyrrolidine?

Separating two amines can be challenging. The strategy depends on the physical and chemical differences between your product and 2-methylpyrrolidine.

  • Differentiation by pKa: If there is a significant difference in basicity (pKa), a carefully controlled acid extraction at a specific pH may allow for selective extraction.[8]

  • Distillation: If there is a substantial difference in boiling points, fractional distillation under reduced pressure can be effective, especially for larger scales.[9]

  • Chromatography: This is the most common method for separating similar amines. However, standard silica gel chromatography requires modification to be successful (see Troubleshooting section below).[10][11]

  • Recrystallization as a Salt: You can often separate amines by forming salts with different acids (e.g., HCl, tartaric acid, oxalic acid) and exploiting differences in their solubility for recrystallization.[9][12][13]

Q4: Can I use standard silica gel chromatography for purifying my amine product?

Direct application of amine products to standard silica gel often leads to poor results. The acidic silanol groups (Si-OH) on the silica surface strongly interact with basic amines, causing significant peak tailing, streaking, or even irreversible adsorption of the product onto the column.[10][14] It is highly recommended to use a modified approach.

Q5: When is recrystallization a suitable purification method?

Recrystallization is an excellent and scalable method if your product is a stable, crystalline solid. For products from reactions with this compound, this often involves isolating the product as its own hydrochloride salt.[9][15] The key is to find a solvent or solvent system where your product salt has high solubility when hot and low solubility when cold, while impurities remain in solution.[16]

Troubleshooting Guides

This section addresses specific issues encountered during the purification process in a problem/cause/solution format.

Guide 1: Acid-Base Extraction Issues
IssueProbable Cause(s)Recommended Solution(s)
Emulsion Formation - High concentration of salts or surfactants.- Vigorous shaking of the separatory funnel.- Solvents with similar densities.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Gently invert the separatory funnel instead of shaking vigorously.- If an emulsion persists, let it stand for an extended period or pass the mixture through a pad of Celite®.
Low Recovery of Basic Product - Incomplete basification of the aqueous layer (product remains as the water-soluble salt).- Product is partially water-soluble even in its free base form.- Insufficient number of extractions with the organic solvent.- Ensure the aqueous layer is sufficiently basic (pH > 10-12) by testing with pH paper or a meter.- After basification, add NaCl to the aqueous layer to "salt out" the organic product, reducing its aqueous solubility.- Perform multiple (3-5) extractions with fresh organic solvent to ensure complete recovery.
Product is Acid-Sensitive - The product degrades or undergoes side reactions upon contact with strong acids like HCl.- Use a milder organic acid for the wash, such as 10% citric acid or tartaric acid.[7]- An alternative is to wash with 10% aqueous copper(II) sulfate solution to complex and remove the residual amine without altering the pH significantly.[6][7]
Guide 2: Column Chromatography Challenges

The primary challenge with amine chromatography is the interaction with acidic silica gel. The following workflow and table provide guidance on overcoming this.

G cluster_solutions start Crude Amine Product Spotted on Silica TLC streaking Observe Tailing or Streaking on TLC Plate? start->streaking no_streaking Proceed with Standard Silica Gel Chromatography streaking->no_streaking No solutions Modify Chromatography Conditions streaking->solutions Yes add_base Option A: Add Competing Base to Eluent (e.g., 0.5-2% Et3N or NH4OH) solutions->add_base amine_silica Option B: Use Amine-Functionalized Silica Column solutions->amine_silica alumina Option C: Use Basic Alumina as Stationary Phase solutions->alumina rp_chrom Option D: Use Reversed-Phase (C18) with a Basic Mobile Phase solutions->rp_chrom

Caption: Decision workflow for amine purification by column chromatography.

Table 1: Recommended Solvent Systems for Amine Chromatography

Stationary PhaseTypical Eluent SystemModifier & ConcentrationRationale & Best Use Case
Standard Silica Gel Dichloromethane/MethanolTriethylamine (Et₃N), 0.5-2%Et₃N acts as a competing base, neutralizing acidic silanol sites to prevent product adsorption.[10][14] Good for general-purpose purification.
Standard Silica Gel Dichloromethane/MethanolAmmonium Hydroxide (NH₄OH), 0.5-2%A stronger base than Et₃N, useful for very "sticky" or highly basic amines.[17] Can be harder to remove post-purification.
Amine-Functionalized Silica Hexane/Ethyl AcetateNone requiredThe stationary phase is pre-treated to be basic, masking the acidic silanols and providing excellent separation without mobile phase modifiers.[10]
Basic Alumina Hexane/Ethyl Acetate or Dichloromethane/MethanolNone requiredA basic stationary phase that is a good alternative to silica for acid-sensitive or very basic compounds.
Reversed-Phase (C18) Acetonitrile/WaterTriethylamine (Et₃N) or Ammonium Bicarbonate, 0.1%For polar amines. The basic modifier ensures the amine is in its neutral, more retentive form, improving separation.[11][17]

Troubleshooting Specific Chromatography Issues

IssueProbable Cause(s)Recommended Solution(s)
Product Does Not Elute - Eluent polarity is too low.- Irreversible binding to acidic silica.- Gradually increase the eluent polarity (e.g., increase the percentage of methanol).[16]- If the product is still retained, switch to a basic stationary phase like alumina or amine-functionalized silica.[11]
Added Base (e.g., Et₃N) Co-elutes with Product - The base has a similar polarity to the product under the chosen conditions.- After concentrating the column fractions, dissolve the residue in a solvent (e.g., diethyl ether) and perform a quick wash with dilute acid to remove the Et₃N. Re-isolate your product by drying and concentrating the organic layer.- Alternatively, use a more volatile base like aqueous ammonia, which may be easier to remove under vacuum.

Guide 3: Recrystallization Difficulties

Caption: Troubleshooting logic for the recrystallization of amine hydrochloride salts.

Troubleshooting Specific Recrystallization Issues

IssueProbable Cause(s)Recommended Solution(s)
Product "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of your product salt.- The solution is highly supersaturated.- Select a solvent or solvent system with a lower boiling point.[16]- Scratch the inside of the flask at the air-liquid interface with a glass rod to induce nucleation.[16]- Add a single seed crystal of the pure compound.[16]
Product is still impure after one recrystallization - Impurities have very similar solubility profiles to the product.- The solution was cooled too quickly, trapping impurities in the crystal lattice.- Perform a second recrystallization, potentially using a different solvent system.[16]- Ensure the solution cools slowly to room temperature before placing it in an ice bath to allow for more selective crystal formation.[16]

References

Technical Support Center: Mastering the Removal of 2-Methylpyrrolidine Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective removal of 2-methylpyrrolidine-based chiral auxiliaries. This guide is designed for researchers, chemists, and drug development professionals who utilize these powerful tools for asymmetric synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of the cleavage step—a critical phase that determines the final yield, purity, and stereochemical integrity of your target molecule. Our focus is on troubleshooting common issues and understanding the causality behind experimental choices to ensure a successful and reproducible outcome.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cleavage of 2-methylpyrrolidine auxiliaries from N-acyl substrates.

Q1: What are the most common methods for cleaving a 2-methylpyrrolidine auxiliary from an amide?

The primary methods for cleaving N-acyl-2-methylpyrrolidine auxiliaries involve breaking the amide bond to release the chiral carboxylic acid, alcohol, or amine. The choice of method depends on the desired product and the stability of the molecule. The most prevalent strategies include:

  • Hydrolytic Cleavage (Acidic or Basic): This method yields the corresponding carboxylic acid. Basic hydrolysis (saponification) is often preferred to minimize racemization.

  • Reductive Cleavage: This approach typically uses a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄) to produce the corresponding primary alcohol or amine.[1]

  • Ozonolysis: This method is specific to derivatives like SAMP/RAMP hydrazones, where the C=N bond is cleaved to regenerate a ketone or aldehyde.[2]

Q2: How do I choose the best cleavage method for my specific molecule?

The selection of a cleavage method is dictated by the desired functional group in the final product and the presence of other sensitive functional groups in your molecule.

  • To obtain a carboxylic acid , basic hydrolysis is generally the method of choice due to its mild conditions that often preserve stereochemical integrity.[3][4]

  • To obtain a primary alcohol , reductive cleavage with a reagent like LiAlH₄ is effective.

  • To obtain an amine , reductive cleavage is also a viable option, though conditions may need to be tailored.[5][6]

  • If your starting material is a ketone or aldehyde functionalized via a SAMP/RAMP hydrazone, ozonolysis is the standard method to regenerate the carbonyl group.[2]

Q3: What are the main challenges I might face during the cleavage process?

The most common challenges encountered during the removal of a 2-methylpyrrolidine auxiliary are:

  • Incomplete Reaction: The steric hindrance of the auxiliary can make the amide bond resistant to cleavage.[7]

  • Epimerization: The stereocenter alpha to the carbonyl group is susceptible to racemization, especially under harsh acidic or basic conditions.[8][9]

  • Difficult Purification: Separating the desired product from the liberated chiral auxiliary can be challenging due to similar polarities.

  • Side Reactions: Strong nucleophiles or reducing agents can react with other functional groups in the molecule.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Guide 1: Hydrolytic Cleavage (Saponification)
Q: My basic hydrolysis is very slow or incomplete. What can I do?

A: The N-acyl bond to a 2-methylpyrrolidine auxiliary is sterically hindered, which can significantly slow down the rate of hydrolysis.[7] If you are observing an incomplete reaction, consider the following:

  • Increase Temperature: Gently heating the reaction can increase the rate of hydrolysis. However, be cautious as excessive heat can promote epimerization. Monitor the reaction closely and aim for the lowest effective temperature.

  • Change the Solvent System: The choice of solvent can impact the solubility of the substrate and the efficacy of the base. A common system is a mixture of THF and water. If solubility is an issue, consider using a co-solvent like methanol or dioxane.[10]

  • Use a Stronger Base or Different Cation: While LiOH is commonly used, switching to NaOH or KOH might alter the reaction kinetics. The nature of the cation can influence the coordination with the carbonyl oxygen, affecting its electrophilicity.

  • Increase the Excess of Base: Using a larger excess of the base (e.g., from 3-5 equivalents to 10 or more) can drive the reaction to completion.

Q: I am observing significant epimerization of my product. How can I prevent this?

A: Epimerization at the α-carbon is a major concern during basic hydrolysis, as the base can abstract the α-proton to form a planar enolate intermediate.[8][9] To mitigate this:

  • Lower the Reaction Temperature: Perform the hydrolysis at the lowest possible temperature that still allows for a reasonable reaction rate. Reactions are often run at 0°C to minimize epimerization.[8]

  • Use Lithium Hydroperoxide (LiOOH): For substrates prone to epimerization, cleavage with lithium hydroxide in the presence of hydrogen peroxide (forming LiOOH in situ) at 0°C is a milder and often more effective method. The hydroperoxide anion is a more potent nucleophile for the exocyclic imide carbonyl.[11]

  • Careful Control of Base Stoichiometry: Use the minimum amount of base required to drive the reaction to completion. Excess base can increase the rate of epimerization.

Guide 2: Reductive Cleavage
Q: My reductive cleavage with LiAlH₄ is giving a complex mixture of products. What is going wrong?

A: Lithium aluminum hydride is a very powerful reducing agent and can react with other functional groups in your molecule, such as esters, nitriles, or even some protecting groups.

  • Protect Sensitive Functional Groups: Before attempting the reductive cleavage, ensure that any functional groups that are sensitive to LiAlH₄ are adequately protected.

  • Control the Reaction Temperature: Add the LiAlH₄ slowly to a cooled solution (typically 0°C or -78°C) of your substrate to control the exothermicity of the reaction and improve selectivity.

  • Inverse Addition: For particularly sensitive substrates, consider an inverse addition protocol where the substrate solution is slowly added to the LiAlH₄ suspension. This maintains a low concentration of the substrate, which can minimize side reactions.

  • Alternative Reducing Agents: If LiAlH₄ is too harsh, consider alternative, milder reducing agents. The choice will be highly substrate-dependent.

Q: The workup of my LiAlH₄ reaction is problematic, leading to low yields. What are the best practices?

A: The workup of LiAlH₄ reactions is crucial for isolating the product and can be a source of product loss if not performed correctly. A standard and effective procedure is the Fieser workup:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add 'x' mL of water, where 'x' is the mass in grams of LiAlH₄ used.

  • Add 'x' mL of 15% aqueous NaOH solution.

  • Add '3x' mL of water.

  • Stir the resulting mixture at room temperature until a white, granular precipitate forms.

  • Filter the mixture and wash the precipitate thoroughly with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

This procedure is designed to produce easily filterable aluminum salts, improving the recovery of the desired product.

Guide 3: Purification
Q: How can I effectively separate my product from the recovered 2-methylpyrrolidine auxiliary?

A: The chiral auxiliary is often recoverable, but its separation from the product can be challenging.

  • Acid-Base Extraction: Since 2-methylpyrrolidine is a basic amine, it can be separated from a neutral or acidic product through acid-base extraction. After the cleavage reaction, dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl). The protonated auxiliary will move to the aqueous layer, while your product remains in the organic layer. The auxiliary can then be recovered by basifying the aqueous layer and re-extracting.

  • Chromatography: If extraction is not feasible, column chromatography is the standard method for purification. Careful selection of the solvent system is key to achieving good separation.

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for purification, often providing material of very high purity.

Experimental Protocols

Protocol 1: Basic Hydrolysis (Saponification)
  • Dissolution: Dissolve the N-acyl-2-methylpyrrolidine substrate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add finely ground lithium hydroxide (LiOH) (3-5 equiv) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.[8]

  • Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) if peroxide was used, or simply proceed to workup.[11]

  • Workup: Allow the mixture to warm to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove the chiral auxiliary.[8]

  • Acidification and Extraction: Cool the aqueous layer to 0°C and carefully acidify with dilute HCl (e.g., 1M) to protonate the carboxylate product. Extract the desired carboxylic acid with an organic solvent.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Protocol 2: Reductive Cleavage to an Alcohol
  • Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) (2-4 equiv) in anhydrous THF.

  • Cooling: Cool the suspension to 0°C.

  • Substrate Addition: Dissolve the N-acyl-2-methylpyrrolidine substrate (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, the reaction may be stirred at 0°C or allowed to warm to room temperature and stirred until completion (monitor by TLC).

  • Workup: Cool the reaction to 0°C and perform a Fieser workup as described in the troubleshooting guide.

  • Purification: After filtration and concentration of the organic phase, purify the resulting crude alcohol by column chromatography.

Visualizing the Workflow

Diagram 1: General Workflow for Auxiliary Removal

sub N-Acyl-2-Methylpyrrolidine Substrate cleavage Cleavage Reaction (Hydrolysis or Reduction) sub->cleavage workup Reaction Workup & Extraction cleavage->workup purification Purification (Chromatography/ Crystallization) workup->purification auxiliary Recovered Auxiliary workup->auxiliary via Acid-Base Extraction product Final Chiral Product purification->product

Caption: Decision workflow for chiral auxiliary removal and recovery.

Diagram 2: Troubleshooting Incomplete Hydrolysis

start Incomplete Hydrolysis Observed temp Increase Temperature (e.g., to RT or 40°C) start->temp solvent Change Solvent System (e.g., add MeOH) start->solvent base Increase Base Equivalents (e.g., >5 eq.) start->base check Monitor Reaction by TLC temp->check solvent->check base->check check->start No complete Reaction Complete check->complete Yes

Caption: Troubleshooting options for incomplete hydrolytic cleavage.

Data Summary

Cleavage MethodReagentsProductKey AdvantagesPotential Issues
Basic Hydrolysis LiOH, NaOH, or KOH in THF/H₂OCarboxylic AcidGenerally mild, good for preserving stereocenters.Slow reaction rates, potential for epimerization.[7][8]
Reductive Cleavage LiAlH₄ in THFAlcohol or AmineAccess to reduced functional groups.Harsh conditions, poor functional group tolerance.[1]
Ozonolysis O₃, then a reductive workup (e.g., DMS)Ketone/AldehydeSpecific for hydrazone cleavage, high yielding.[2]Requires specialized equipment (ozonizer).

References

Technical Support Center: Minimizing Glaser Coupling in Reactions with 2-Ethynylpyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with 2-ethynylpyrrolidine derivatives. This guide is designed to provide in-depth, practical solutions to a common and often frustrating side reaction: the undesired homocoupling of your terminal alkyne, known as Glaser coupling. My aim is to move beyond simple procedural lists and delve into the causality behind these experimental challenges, offering you a robust framework for troubleshooting and optimizing your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm seeing a significant amount of a dimeric byproduct in my Sonogashira (or other cross-coupling) reaction with 2-ethynylpyrrolidine. What is it, and why is it forming?

Answer: You are most likely observing the product of Glaser coupling, which is the oxidative homocoupling of your terminal 2-ethynylpyrrolidine to form a symmetrical 1,3-diyne.[1][2] This reaction is a well-known process for terminal alkynes and is catalyzed by copper(I) salts in the presence of an oxidant, which is often atmospheric oxygen.[1][3]

The mechanism proceeds in a few key steps:

  • Deprotonation & Acetylide Formation: Your terminal alkyne reacts with a copper(I) salt, often in the presence of a base, to form a copper(I) acetylide complex.[1]

  • Oxidative Coupling: Two of these copper acetylide molecules undergo an oxidative process, coupling the alkyne fragments together to form the 1,3-diyne.[1]

  • Catalyst Regeneration: The copper catalyst is then reoxidized by an oxidant (like O2) to regenerate the active Cu(I) species, allowing the catalytic cycle to continue.[1][2]

This side reaction is particularly prevalent in copper-cocatalyzed cross-coupling reactions like the Sonogashira coupling, where the necessary components (copper(I) catalyst, base, and trace oxygen) are all present.[4]

Question 2: What is the critical role of oxygen in the formation of this Glaser byproduct, and how can I control it?

Answer: Oxygen is a key culprit in promoting Glaser coupling.[5] It acts as the terminal oxidant, reoxidizing the copper catalyst from its reduced state back to the active Cu(I) or Cu(II) state, which perpetuates the homocoupling cycle.[1][2] In fact, studies have shown that the rigorous exclusion of oxygen can strongly suppress this catalytic reaction.[5]

However, it's a delicate balance. While too much oxygen drives the unwanted Glaser coupling, its complete absence might affect the efficiency of certain desired cross-coupling reactions where the catalytic cycle involves redox steps.

Troubleshooting Strategies for Oxygen Control:

  • Inert Atmosphere: The most direct approach is to conduct your reaction under a strictly inert atmosphere (Argon or Nitrogen). This involves using Schlenk line techniques or a glovebox.

  • Solvent Degassing: Thoroughly degas your solvents before use. Common methods include:

    • Freeze-Pump-Thaw: This is one of the most effective methods for removing dissolved oxygen. It involves freezing the solvent, applying a vacuum to remove gases from the headspace, and then thawing the solvent to release dissolved gases. This cycle is typically repeated three times.

    • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) can significantly reduce dissolved oxygen levels.

  • Reducing Agents: The addition of a reducing agent can help to quench residual oxygen and maintain the copper catalyst in its desired oxidation state for the primary reaction.[6]

Question 3: My desired cross-coupling reaction is sluggish, and I'm still getting Glaser homocoupling. Are there specific reagents or additives that can help?

Answer: Absolutely. When Glaser coupling competes with your desired reaction, several factors related to your reagents and additives can be optimized.

Ligand Selection: The choice of ligand for your copper and/or palladium catalyst is crucial. Ligands can influence the rate and selectivity of the reaction by altering the steric and electronic properties of the metal center.[1] Some ligands may favor the desired cross-coupling over the homocoupling. For instance, in the context of bioconjugation, specific bipyridine-based ligands have been shown to be superior to TMEDA in promoting cross-Glaser couplings while minimizing side reactions.[7][8] The activity of ligands in catalyzing Glaser coupling can vary, with some studies showing an order of linear bidentate > tridentate > tetradentate ligands in promoting this side reaction.[6]

Choice of Base: The base used in the reaction can also play a significant role. While a base is necessary for the deprotonation of the terminal alkyne, some bases may be more prone to promoting the homocoupling side reaction. It is often worthwhile to screen different bases (e.g., triethylamine, diisopropylethylamine, potassium carbonate) to find the optimal balance for your specific substrates.

Copper-Free Conditions: If Glaser coupling remains a persistent issue, consider copper-free Sonogashira conditions. While copper is a traditional co-catalyst, several palladium-based systems can facilitate the cross-coupling of terminal alkynes with aryl halides without the need for copper, thereby eliminating the primary catalyst for Glaser homocoupling.[9]

Here is a workflow to guide your optimization:

Caption: A workflow for troubleshooting and minimizing Glaser coupling.

Question 4: I've tried optimizing my conditions, but I still have some homocoupled byproduct. How can I effectively remove it during purification?

Answer: The homocoupled dimer of 2-ethynylpyrrolidine will have a significantly different polarity and molecular weight compared to your starting material and, likely, your desired cross-coupled product. This difference is key to successful purification.

CompoundExpected PolarityMolecular Weight
2-Ethynylpyrrolidine (starting material)Moderately PolarLower
Glaser DimerLess PolarHigher
Cross-Coupled Product (e.g., with an aryl halide)Varies, but likely different from dimerHigher

Purification Strategies:

  • Silica Gel Column Chromatography: This is the most common and effective method. The less polar Glaser dimer will typically elute earlier than more polar starting materials or products. A carefully chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) should provide good separation.

  • Recrystallization: If your desired product is a solid, recrystallization can be an excellent method for purification. The Glaser dimer, being an impurity, will ideally remain in the mother liquor.

  • Preparative Thin-Layer Chromatography (TLC): For small-scale reactions, preparative TLC can be a viable option to isolate your product.

Experimental Protocol: A General Method for Minimizing Glaser Coupling in Sonogashira Reactions

This protocol provides a starting point for minimizing Glaser homocoupling. Remember that optimization for your specific substrate is likely necessary.

Materials:

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • 2-Ethynylpyrrolidine derivative

  • Aryl or vinyl halide

  • Anhydrous, degassed solvent (e.g., THF, DMF, toluene)

  • Anhydrous, degassed amine base (e.g., triethylamine, diisopropylethylamine)

  • Schlenk flask and other appropriate glassware for inert atmosphere chemistry

Procedure:

  • Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add the palladium catalyst (e.g., 1-5 mol%), CuI (e.g., 2-10 mol%), the aryl or vinyl halide (1.0 equivalent), and the 2-ethynylpyrrolidine derivative (1.1-1.5 equivalents).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the anhydrous, degassed amine base (2-3 equivalents) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the substrates) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine base and copper salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the desired cross-coupled product from any residual starting materials and the Glaser homocoupling byproduct.

Caption: A step-by-step experimental workflow for a Sonogashira reaction.

References

Technical Support Center: Navigating Scale-Up with 2-Methylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and process development professionals working with 2-Methylpyrrolidine hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when scaling reactions involving this versatile chiral building block. As a hydrochloride salt, this reagent presents unique handling and reactivity considerations that become particularly critical as you move from the bench to pilot and production scales. This guide is designed to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your process development.

Section 1: FAQs - Core Concepts & Handling

This section addresses the most common foundational questions regarding the properties and handling of this compound.

Q1: My this compound is a solid chunk instead of a powder. Is it still usable?

Answer: Yes, it is likely still usable, but this clumping is a critical indicator of moisture absorption. This compound is hygroscopic, meaning it readily absorbs water from the atmosphere[1]. This can lead to inconsistencies in weighing and, more importantly, introduce water into your reaction, which can dramatically affect reaction kinetics and outcomes, especially in moisture-sensitive processes.

Recommendation: Before use, you should assess the material's water content. For rigorous applications, drying the material under vacuum at a mild temperature (e.g., 40-50 °C) is recommended. Always store the reagent in a tightly sealed container in a desiccator or under an inert atmosphere like argon[1].

Q2: I added this compound to my reaction, but nothing is happening. Why is it not reacting as a nucleophile?

Answer: This is a frequent and critical misunderstanding. As a hydrochloride salt, the nitrogen atom of the pyrrolidine ring is protonated, forming an ammonium salt[2]. This positive charge renders the nitrogen non-nucleophilic and thus unreactive in typical amine reactions like reductive aminations or amide couplings[3].

To activate it, you must add a base to neutralize the hydrochloride and liberate the free, nucleophilic 2-methylpyrrolidine. The choice and stoichiometry of the base are crucial process parameters.

Amine_Salt_Equilibrium cluster_reaction Activation of the Amine Reagent 2-Methylpyrrolidine HCl (Protonated, Non-Nucleophilic) Product 2-Methylpyrrolidine (Free Base, Nucleophilic) Reagent->Product Deprotonation Product->Reagent Protonation Base + Base (e.g., TEA, DIPEA, K₂CO₃) Acid - Base·HCl (Salt byproduct)

Caption: Equilibrium of this compound and its free base form.

Q3: Is the hydrochloride form or the free base better for large-scale use?

Answer: The hydrochloride salt is generally preferred for storage, handling, and stability on a large scale[4]. The free base of 2-methylpyrrolidine is a volatile and corrosive liquid, making it more difficult to handle safely in large quantities. The hydrochloride salt is a crystalline solid, which is easier to weigh and is more stable[4][5]. The common practice is to purchase and store the hydrochloride salt and generate the free base in situ within the reaction vessel[3].

Section 2: Troubleshooting Guide for Scale-Up Reactions

This section tackles specific problems that arise during the scale-up of reactions involving this compound.

Issue 1: Inconsistent Reaction Rates and Stalling

Question: My reductive amination was complete in 4 hours on a 1g scale, but at 50 L, it's only 60% complete after 12 hours. What's going wrong?

Answer: This common scale-up challenge points to issues with mass and heat transfer, which directly impact the liberation and availability of the nucleophilic free amine.

Potential Causes & Solutions:

  • Inefficient Mixing and Base Addition: In a large reactor, the addition of a liquid base (like Triethylamine, TEA) might not result in immediate, uniform neutralization. This can create "pockets" of unreacted amine salt, effectively lowering the concentration of your active nucleophile and slowing the reaction.

    • Solution: Improve agitation and consider the mode of base addition. A slow, subsurface addition of the base with vigorous stirring is crucial to ensure homogeneity. For solid bases like potassium carbonate, ensure the particle size is small and that agitation is sufficient to maintain a well-mixed slurry.

  • Impact of Water: As discussed in Q1, any absorbed water in the starting material becomes a significant factor at scale. Water can hydrolyze imine intermediates in reductive aminations or compete with the amine in other reactions.

    • Solution: Implement a strict protocol for drying the this compound before use or accurately determine the water content (e.g., by Karl Fischer titration) and adjust reagent stoichiometry accordingly.

  • Thermal Control: The neutralization of the hydrochloride salt with a base is an acid-base reaction and is exothermic. While negligible on a small scale, this can cause a significant temperature increase in a large, poorly-controlled addition[6]. This temperature spike can lead to the degradation of sensitive substrates or the formation of byproducts.

    • Solution: Use a jacketed reactor with controlled cooling. Add the neutralizing base slowly and monitor the internal temperature closely. Refer to reaction calorimetry data to predict the heat flow and set appropriate safety limits[7].

Troubleshooting_Stalled_Reaction Start Reaction Stalled at Scale Check_Base Was base added stoichiometrically (≥1.0 eq)? Start->Check_Base Check_Moisture Was starting material dry? (KF < 0.1%) Check_Base->Check_Moisture Yes Result_Base Action: Add additional base (0.1-0.2 eq) and monitor. Check_Base->Result_Base No Check_Mixing Is agitation sufficient for homogenization? Check_Moisture->Check_Mixing Yes Result_Moisture Action: Future batches require rigorous drying. Consider adding a drying agent if compatible. Check_Moisture->Result_Moisture No Check_Temp Was exotherm controlled during base addition? Check_Mixing->Check_Temp Yes Result_Mixing Action: Increase RPM. Check impeller design for the reactor geometry. Check_Mixing->Result_Mixing No Result_Temp Action: Review calorimetry data. Implement slower, cooled base addition. Check_Temp->Result_Temp No Success Reaction Proceeds Check_Temp->Success Yes

Caption: Decision tree for troubleshooting stalled reactions at scale.

Issue 2: Difficult Work-up and Product Isolation

Question: After my reaction, I'm struggling with a difficult aqueous work-up. I'm seeing persistent emulsions during extraction, and my product yield is low.

Answer: This is a classic problem when using amine hydrochloride salts. The work-up contains not only your product but also the hydrochloride salt of your added base (e.g., triethylammonium chloride). These salts can act as surfactants, leading to emulsions.

Troubleshooting Strategies:

  • pH Adjustment: Carefully adjust the pH of the aqueous phase. Often, making the aqueous layer strongly basic (pH > 12) or strongly acidic (pH < 2) can help break emulsions by ensuring all amine species are either fully protonated (water-soluble) or fully deprotonated (organic-soluble). Caution: Ensure your product is stable to these pH extremes.

  • Solvent Choice: The choice of extraction solvent is critical.

    • Avoid solvents with densities close to water (e.g., dichloromethane at large scale can be problematic).

    • Consider solvents like Methyl tert-butyl ether (MTBE) or 2-Methyltetrahydrofuran (2-MeTHF), which have lower water miscibility and can reduce emulsion formation.

  • Salt Saturation: Adding brine (a saturated aqueous solution of NaCl) during the extraction can increase the polarity of the aqueous phase, forcing organic components into the organic layer and helping to break emulsions.

Comparison of Bases for Scale-Up

BaseFormulaProsCons for Scale-Up
Triethylamine (TEA) Et₃NInexpensive, liquid, easy to handle.Resulting TEA·HCl salt has some organic solubility, can complicate work-up. Strong odor.
DIPEA i-Pr₂NEtMore sterically hindered, less likely to cause side reactions.More expensive than TEA.
Potassium Carbonate K₂CO₃Inexpensive, solid, inorganic salts are highly water-soluble, simplifying extraction.Heterogeneous reaction, requires strong agitation. Can introduce water if not anhydrous grade.
Sodium Bicarbonate NaHCO₃Mild, inexpensive base.Weaker base, may not be sufficient for complete deprotonation. Generates CO₂ gas, requiring careful pressure management.

Section 3: Experimental Protocols

Protocol 1: General Procedure for In Situ Free Base Liberation at Pilot Scale (10 L)

This protocol describes a general method for performing a reaction, such as a reductive amination, in a 10 L jacketed glass reactor.

Safety: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood or designated process bay[8].

Materials:

  • Jacketed Reactor (10 L) with overhead stirrer, thermocouple, and addition funnel.

  • Carbonyl Compound (e.g., a ketone, 1.0 mol)

  • This compound (1.2 mol, 1.2 eq)

  • Triethylamine (TEA) (1.3 mol, 1.3 eq)

  • Reducing Agent (e.g., Sodium Triacetoxyborohydride, 1.5 mol, 1.5 eq)[9]

  • Anhydrous Solvent (e.g., Dichloromethane or Toluene, 5 L)

Procedure:

  • Vessel Inerting: Purge the 10 L reactor with dry nitrogen or argon for 15 minutes.

  • Charge Reagents: Charge the carbonyl compound (1.0 mol) and this compound (1.2 mol) to the reactor.

  • Solvent Addition: Add the anhydrous solvent (5 L) via the addition funnel.

  • Initiate Agitation & Cooling: Begin stirring at a rate sufficient to ensure good mixing (e.g., 150-200 RPM). Set the reactor jacket temperature to 10 °C.

  • Base Addition (Controlled): Slowly add the triethylamine (1.3 mol) via the addition funnel over 30-45 minutes. CRITICAL STEP: Monitor the internal temperature. Do not allow it to rise more than 5-10 °C above the jacket temperature. If a rapid temperature increase is observed, pause the addition.

  • Stirring: After the base addition is complete, allow the mixture to stir for 30 minutes at 15-20 °C to ensure complete formation of the free amine and the imine/iminium intermediate.

  • Reducing Agent Addition: Add the reducing agent (e.g., Sodium Triacetoxyborohydride) portion-wise over 1 hour. This addition can also be exothermic. Maintain the internal temperature below 25 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC, or TLC) until completion.

  • Work-up: Proceed with a standard aqueous quench and extraction procedure as developed at the lab scale, keeping the troubleshooting tips from Section 2 in mind.

Protocol 2: Recommended Aqueous Work-Up for Amine Products
  • Quench: Slowly and carefully add the reaction mixture to a separate vessel containing a stirred, cooled (0-10 °C) solution of 1M HCl or saturated ammonium chloride.

  • pH Adjustment: Adjust the pH of the biphasic mixture to >12 using 50% w/w NaOH solution. Monitor the temperature during this caustic addition.

  • Phase Separation: Transfer the mixture to a separatory funnel or allow the layers to settle in the reactor if it is equipped for phase cuts.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with an appropriate organic solvent (e.g., MTBE).

  • Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification, such as crystallization or chromatography, may be required[10].

References

Validation & Comparative

A Tale of Two Pyrrolidines: L-Proline vs. 2-Methylpyrrolidine in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection and Mechanistic Insights

In the landscape of asymmetric organocatalysis, pyrrolidine-based scaffolds have established themselves as a cornerstone for stereoselective transformations.[1] Among these, the naturally occurring amino acid L-proline has long been celebrated for its remarkable catalytic prowess in a wide array of reactions.[2] A seemingly minor structural modification—the substitution of L-proline's carboxyl group with a methyl group to yield 2-methylpyrrolidine—presents a compelling case study in catalyst design and function. This guide provides an in-depth comparison of these two molecules, moving beyond a simple performance benchmark to explore the fundamental principles that govern their divergent catalytic activities. We will delve into the mechanistic intricacies that empower L-proline as a bifunctional catalyst and examine why 2-methylpyrrolidine, while a valuable chiral building block, does not function as a direct catalyst in the same vein but excels in alternative asymmetric strategies.

The Decisive Role of Structure: Why L-Proline Excels as a Primary Organocatalyst

L-proline's efficacy as an organocatalyst stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid.[3] This duality is central to its catalytic cycle, particularly in enamine-based catalysis for reactions such as aldol, Mannich, and Michael additions.[4]

The catalytic cycle of L-proline, for instance in an aldol reaction, is a well-elucidated process. The secondary amine of L-proline reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. Concurrently, the carboxylic acid group acts as a Brønsted acid, activating the electrophilic acceptor through hydrogen bonding and stabilizing the transition state. This intramolecular acid-base catalysis is crucial for high stereoselectivity, often explained by a Zimmerman-Traxler-like six-membered transition state.[5][6] In this model, the chair-like conformation minimizes steric interactions and dictates the facial selectivity of the carbon-carbon bond formation.[5][7]

In stark contrast, 2-methylpyrrolidine lacks the vital carboxylic acid functionality. While it possesses a chiral secondary amine capable of forming an enamine, it cannot provide the intramolecular acid catalysis necessary to activate the electrophile and organize the transition state. This absence of a bifunctional character is a primary reason for its ineffectiveness as a direct organocatalyst in these benchmark asymmetric reactions. Scientific literature shows a notable absence of applications of 2-methylpyrrolidine as a primary catalyst for aldol, Mannich, or Michael reactions, underscoring this fundamental limitation.

Mechanistic Divergence: A Visual Comparison

The catalytic pathways of L-proline and the potential, yet ineffective, pathway for 2-methylpyrrolidine highlight the importance of the carboxyl group.

L-Proline Catalytic Cycle cluster_0 L-Proline Catalyzed Aldol Reaction Proline L-Proline Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone Ketone->Enamine TS Zimmerman-Traxler Transition State Enamine->TS Aldehyde Aldehyde Aldehyde->TS H-Bonding Activation Iminium Iminium Ion Intermediate TS->Iminium C-C Bond Formation Product Aldol Product Iminium->Product + H2O Product->Proline - Catalyst (regenerated)

Figure 1: Catalytic cycle of the L-proline-catalyzed aldol reaction, showcasing the formation of the chiral enamine and the crucial hydrogen-bonding activation of the aldehyde by the carboxylic acid group within the Zimmerman-Traxler transition state.

2-Methylpyrrolidine: A Chiral Auxiliary Powerhouse

While not a direct organocatalyst in the same class as L-proline, 2-methylpyrrolidine is a highly valuable chiral molecule in asymmetric synthesis, primarily when employed as a chiral auxiliary. A prominent example is its derivatization into (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP).[8] The SAMP/RAMP hydrazone methodology, developed by E. J. Corey and Dieter Enders, is a robust method for the α-alkylation of ketones and aldehydes with excellent stereocontrol.[9]

In this approach, the chiral auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of the reaction, and is subsequently cleaved. The mechanism involves the formation of a chiral hydrazone, which upon deprotonation with a strong base like lithium diisopropylamide (LDA), forms a rigid, chelated azaenolate intermediate.[9][10] The stereocenter of the 2-methylpyrrolidine derivative, along with the methoxymethyl group, creates a sterically defined environment that directs the approach of an electrophile from the less hindered face.[11]

SAMP_Alkylation_Workflow cluster_1 Asymmetric α-Alkylation using SAMP Start Prochiral Ketone Hydrazone Chiral Hydrazone Formation Start->Hydrazone SAMP (S)-1-amino-2- (methoxymethyl)pyrrolidine (SAMP) SAMP->Hydrazone Azaenolate Azaenolate Formation (LDA) Hydrazone->Azaenolate Alkylation Diastereoselective Alkylation (+ RX) Azaenolate->Alkylation Cleavage Auxiliary Cleavage (Ozonolysis) Alkylation->Cleavage Product Enantioenriched α-Alkylated Ketone Cleavage->Product Recovered_SAMP Recovered SAMP Cleavage->Recovered_SAMP

Figure 2: Workflow for asymmetric α-alkylation using SAMP, where the 2-methylpyrrolidine derivative acts as a chiral auxiliary to control stereochemistry.

Performance Data: L-Proline as the Gold Standard

The following tables summarize the performance of L-proline in key asymmetric reactions, providing a benchmark for its efficacy. Direct comparative data for 2-methylpyrrolidine as a primary catalyst is not available due to its ineffectiveness.

Table 1: L-Proline in Asymmetric Aldol Reactions

Aldehyde DonorKetone AcceptorSolventYield (%)dr (syn:anti)ee (%)
4-NitrobenzaldehydeAcetoneDMSO68-76
IsovaleraldehydeAcetoneAcetone97-93
BenzaldehydeCyclohexanoneCH3CN9995:596

Table 2: L-Proline in Asymmetric Mannich Reactions

AldehydeKetoneAmineSolventYield (%)dr (syn:anti)ee (%)
4-NitrobenzaldehydeAcetonep-AnisidineDMSO50-94
Propionaldehyde-p-Anisidine-9595:598
BenzaldehydeCyclohexanonep-AnisidineDMSO81>95:5>99

Table 3: L-Proline in Asymmetric Michael Additions

Michael DonorMichael AcceptorSolventYield (%)ee (%)
CyclohexanoneNitrostyreneCH3CN9223
PropanalNitrostyrene-7999
ThiophenolChalcone[bmim]PF6>95-

Experimental Protocols

General Protocol for L-Proline-Catalyzed Asymmetric Aldol Reaction

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (10.0 mmol)

  • L-Proline (0.3 mmol, 30 mol%)

  • DMSO (1.0 mL)

  • Magnetic stirrer and vial

Procedure:

  • To a vial containing L-proline, add the aldehyde and ketone.

  • Add DMSO and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess by NMR spectroscopy and chiral HPLC analysis, respectively.

General Protocol for L-Proline-Catalyzed Asymmetric Mannich Reaction

Materials:

  • Aldehyde (2.0 mmol)

  • Ketone (10.0 mmol)

  • p-Anisidine (1.0 mmol)

  • L-Proline (0.35 mmol, 35 mol%)

  • DMSO (2.0 mL)

  • Magnetic stirrer and vial

Procedure:

  • To a solution of the aldehyde and amine in DMSO, add the ketone and L-proline.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, add a saturated aqueous solution of NH4Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify the product by flash chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess by NMR and chiral HPLC.

General Protocol for L-Proline-Catalyzed Asymmetric Michael Addition of Thiophenols to α,β-Unsaturated Ketones

Materials:

  • α,β-Unsaturated ketone (1.0 mmol)

  • Thiophenol (1.1 mmol)

  • L-Proline (0.05 mmol, 5 mol%)

  • Ionic Liquid ([bmim]PF6) (1 mL)

  • Magnetic stirrer and vial

Procedure:

  • To the ionic liquid in a vial, add L-proline and the α,β-unsaturated ketone.

  • Stir the mixture for 10 minutes at room temperature.

  • Add the thiophenol and stir the reaction mixture vigorously.

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with diethyl ether.

  • Purify the product by flash chromatography on a short silica gel column.

Conclusion: A Lesson in Rational Catalyst Design

The comparison between L-proline and 2-methylpyrrolidine offers a critical lesson for researchers in synthetic chemistry: seemingly subtle structural changes can lead to profound differences in catalytic function. L-proline's success is a testament to the power of bifunctional catalysis, where the synergistic action of its amine and carboxylic acid groups creates a highly organized and stereocontrolling transition state.

2-Methylpyrrolidine, while lacking the essential bifunctionality for direct organocatalysis in many key reactions, demonstrates the versatility of the pyrrolidine scaffold. Its value as a chiral building block, particularly in the form of SAMP and RAMP auxiliaries, highlights an alternative and powerful strategy for achieving high levels of stereocontrol in asymmetric synthesis.

For the drug development professional and the research scientist, the choice between these two molecules is not a matter of superior or inferior, but rather of understanding their distinct mechanistic pathways and selecting the appropriate tool for the specific synthetic challenge at hand. L-proline remains the go-to catalyst for a plethora of direct asymmetric transformations, while 2-methylpyrrolidine and its derivatives provide an elegant solution for stereoselective alkylations and other transformations requiring a chiral auxiliary approach. This understanding of structure-function relationships is paramount to the rational design of new and improved catalytic systems.

References

A Comparative Guide to the Synthetic Routes of 2-Methylpyrrolidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methylpyrrolidine in Modern Chemistry

2-Methylpyrrolidine, a chiral saturated N-heterocycle, is a cornerstone in the synthesis of a myriad of biologically active molecules and pharmaceuticals. Its rigid, stereochemically defined structure makes it an invaluable chiral building block and ligand in asymmetric synthesis. The stereoisomers of 2-methylpyrrolidine, (R)- and (S)-2-methylpyrrolidine, often exhibit distinct pharmacological profiles, rendering their enantioselective synthesis a critical endeavor in drug discovery and development. This guide provides a comprehensive comparison of the most pertinent synthetic strategies to access this versatile molecule, offering an in-depth analysis of their respective advantages and limitations, supported by experimental data and mechanistic insights.

Comparative Analysis of Synthetic Strategies

The selection of an optimal synthetic route to 2-methylpyrrolidine is contingent upon several factors, including the desired stereochemistry, scalability, cost-effectiveness, and adherence to green chemistry principles. Herein, we dissect four primary synthetic pathways: synthesis from the chiral pool (L-proline), catalytic hydrogenation of 2-methylpyrroline followed by chiral resolution, enantioselective biocatalysis, and a highly efficient synthesis from L-prolinol. Additionally, a potential route via reductive amination of a bio-derived feedstock is explored.

ParameterMethod 1: From L-Proline DerivativeMethod 2: Hydrogenation of 2-MethylpyrrolineMethod 3: Biocatalytic CyclizationMethod 4: From L-Prolinol
Starting Material (S)-Proline2-Methylpyrroline5-chloro-2-pentanone(S)-Prolinol
Key Reagents Chloral hydrate, MgSO₄, LDA, MeI, HClPlatinum(IV) oxide, H₂, L-tartaric acidTransaminase (TA), PLP, Isopropylamine (IPA)Boc-anhydride, MsCl, Super-Hydride®
Overall Yield Moderate (~15-20% for final product)High conversion to racemate (~98%)[1], resolution yield variesUp to 90% analytical yield[1]Excellent (~83% overall)
Enantiomeric Excess (ee) High (derived from chiral pool)>50% ee after initial resolution, can be improved with recrystallization[1]Up to >99.5% ee for either (R) or (S) enantiomer[1]>99% optical purity
Reaction Time Multi-day process[1]~5 hours for hydrogenation, plus resolution time[1]22-24 hours[1]Multi-step, but efficient
Key Advantages Utilizes a readily available chiral starting material.High conversion, potentially scalable.[1]High enantioselectivity, mild reaction conditions.[1]High overall yield and enantiopurity, no chromatographic purification.
Key Disadvantages Multi-step synthesis with moderate overall yield.[1]Requires chiral resolution for enantiopure product.[1]Requires specialized enzymes.[1]Multi-step synthesis.

In-Depth Analysis of Synthetic Routes

Method 1: Synthesis from the Chiral Pool Starting with L-Proline

This classical approach leverages the inherent chirality of L-proline, a readily available and inexpensive amino acid. The synthesis proceeds through a multi-step sequence, commencing with the formation of a key azetidinone intermediate.

Reaction Pathway:

proline (S)-Proline azetidinone Azetidinone Intermediate proline->azetidinone Chloral hydrate, MgSO₄, MeCN, 60°C then rt methylated_azetidinone Methylated Azetidinone azetidinone->methylated_azetidinone 1. LDA, THF, -78°C 2. MeI, -78°C to -30°C final_product (S)-2-Methylpyrrolidine-2-carboxylic acid HCl methylated_azetidinone->final_product 6M HCl, reflux

Caption: Synthesis of a 2-Methylpyrrolidine precursor from L-Proline.

Causality Behind Experimental Choices: The initial reaction of (S)-proline with chloral hydrate forms a tricyclic intermediate which, upon treatment with a base, collapses to the azetidinone. The use of magnesium sulfate acts as a dehydrating agent to drive the initial condensation. The subsequent α-methylation of the azetidinone is achieved using a strong, non-nucleophilic base, lithium diisopropylamide (LDA), at low temperatures to ensure regioselective deprotonation and minimize side reactions. Methyl iodide then serves as the electrophile. Finally, acidic hydrolysis cleaves the azetidinone ring to afford the desired 2-methylproline derivative. While this route provides access to the enantiopure product, the multiple steps and moderate yields in some transformations can be a drawback for large-scale production.[1]

Experimental Protocol: Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride from (S)-Proline [1]

  • Synthesis of Azetidinone Intermediate: A suspension of (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in acetonitrile (100 mL) is treated with magnesium sulfate (30 g). The mixture is heated at 60°C for 24 hours and then stirred at room temperature for an additional 2 days. After filtration and workup, the crude product is recrystallized from ethanol to yield the azetidinone intermediate (Yield: 10.2 g, 40%).

  • Methylation of Azetidinone Intermediate: To a solution of the azetidinone (1.05 g, 4.30 mmol) in THF (30 mL) at -78°C, a 2M solution of LDA (2.6 mL, 5.20 mmol) is added dropwise. After 30 minutes, methyl iodide (0.54 mL, 8.67 mmol) is added, and the mixture is allowed to warm to -30°C over 2 hours. Following an aqueous quench and extraction, the methylated azetidinone is purified by silica gel chromatography (Yield: 430 mg, 39%).

  • Hydrolysis: The methylated azetidinone (430 mg, 1.66 mmol) is refluxed in 6M HCl (5 mL) for 3 hours. Concentration of the reaction mixture and trituration with hot acetone affords the final product as a white solid (Yield: 160 mg).

Method 2: Catalytic Hydrogenation of 2-Methylpyrroline and Chiral Resolution

This method involves the synthesis of racemic 2-methylpyrrolidine via the hydrogenation of 2-methylpyrroline, followed by resolution of the enantiomers. This approach is often favored for its high conversion rates and potential for scalability.

Reaction Pathway:

pyrroline 2-Methylpyrroline racemic Racemic 2-Methylpyrrolidine pyrroline->racemic PtO₂, H₂ (55 psi), EtOH/MeOH, rt, 5h resolved (R)-2-Methylpyrrolidine L-tartrate racemic->resolved L-tartaric acid, crystallization ketone 5-chloro-2-pentanone amine Chiral Amine Intermediate ketone->amine Transaminase (TA), PLP, Isopropylamine (IPA), 30°C, 22-24h product (R)- or (S)-2-Methylpyrrolidine amine->product Spontaneous Cyclization prolinol (S)-Prolinol boc_prolinol N-Boc-(S)-prolinol prolinol->boc_prolinol Boc₂O, Et₃N, EtOAc, 0°C to rt mesylate N-Boc-2-(S)-mesyloxymethyl-pyrrolidine boc_prolinol->mesylate MsCl, Et₃N, DMAP, MTBE, -5 to 0°C boc_product N-Boc-(R)-2-methylpyrrolidine mesylate->boc_product Super-Hydride®, THF, rt final_product (R)-2-Methylpyrrolidine boc_product->final_product Deprotection levulinic_acid Levulinic Acid pyrrolidone 5-Methyl-2-pyrrolidone levulinic_acid->pyrrolidone Reductive Amination (e.g., H₂, catalyst, NH₃) product 2-Methylpyrrolidine pyrrolidone->product Reduction (e.g., LiAlH₄)

References

A Senior Application Scientist’s Guide to Validating Enantiomeric Excess for Products of 2-Methylpyrrolidine Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucible of Asymmetric Synthesis

In the landscape of modern organic chemistry, asymmetric organocatalysis has emerged as a cornerstone for constructing complex chiral molecules, providing a powerful alternative to traditional metal-based systems.[1] Chiral pyrrolidine derivatives, with 2-methylpyrrolidine as a fundamental scaffold, are celebrated for their capacity to catalyze a multitude of stereoselective transformations.[1][2] However, the true measure of success for any asymmetric reaction lies not just in the yield, but in the precise stereochemical purity of the product. The enantiomeric excess (ee) is the critical metric that quantifies the outcome of this stereocontrol.[3]

This guide provides a comprehensive comparison of the primary analytical methodologies used to validate the enantiomeric excess of products derived from 2-methylpyrrolidine catalysis. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals to select and execute the most appropriate validation strategy with confidence.

Core Methodologies for Enantiomeric Excess Determination

The fundamental challenge in determining ee is that enantiomers possess identical physical and chemical properties in an achiral environment.[4] Therefore, validation methods must introduce a chiral element to induce a measurable difference between them. The three gold-standard techniques employed for this purpose are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries.

Chiral High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

Chiral HPLC is the most ubiquitously employed technique for ee determination due to its broad applicability, robustness, and high accuracy.[5][6]

Causality & Expertise: The power of chiral HPLC lies in the Chiral Stationary Phase (CSP). Products from 2-methylpyrrolidine catalyzed reactions, such as aldol or Michael adducts, are often non-volatile and thermally sensitive, making them ideal candidates for HPLC analysis.[6][7] The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers and the CSP. Differences in the stability and energetics of these complexes lead to different retention times, allowing for baseline separation and individual quantification.[4] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and are often the first choice for method development.[4]

Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC

  • Sample Preparation:

    • Prepare a stock solution of the purified reaction product in an appropriate HPLC-grade solvent (e.g., a hexane/isopropanol mixture) at a concentration of approximately 1 mg/mL.

    • Prepare a racemic standard of the product at the same concentration. This is a critical, self-validating step to confirm the retention times of both enantiomers.[5]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

    • Chiral Column: A polysaccharide-based column (e.g., Chiralpak® series) is a robust starting point.

    • Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is common. The ratio must be optimized to achieve a resolution factor (Rs) > 1.5 between the enantiomer peaks.[4][5]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.[5]

    • Column Temperature: Maintained at a constant temperature, typically 25 °C, to ensure reproducible retention times.

    • Detection: Select a UV wavelength where the analyte exhibits strong absorbance.

  • Data Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the sample from the asymmetric reaction.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula:[8] ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Chiral Gas Chromatography (GC): High-Resolution for Volatile Analytes

Chiral GC offers outstanding resolution and sensitivity, making it the preferred method for analytes that are both volatile and thermally stable.[6]

Causality & Expertise: Similar to HPLC, chiral GC relies on a CSP, typically a cyclodextrin derivative coated on the inside of a capillary column.[9] The separation occurs in the gas phase as the enantiomers partition differently between the inert carrier gas (mobile phase) and the chiral stationary phase. For many products of organocatalysis, direct analysis is not feasible due to low volatility. In these cases, chemical derivatization is employed. This involves converting a non-volatile functional group (like a hydroxyl or amine) into a more volatile derivative (e.g., a silyl ether or an acetate ester), thereby making the analyte amenable to GC analysis. This choice is dictated by the analyte's structure and the need to avoid decomposition at the high temperatures of the GC inlet and oven.

Experimental Protocol: Enantiomeric Excess Determination by Chiral GC

  • Sample Preparation (and Derivatization if necessary):

    • Dissolve a small amount of the purified product in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • If derivatization is required, treat the sample with a suitable reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide for silylation) following an established protocol. Quench the reaction and use the solution directly for injection.

    • Prepare a racemic standard in the same manner.

  • GC System and Conditions:

    • GC System: A standard GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Chiral Column: A cyclodextrin-based capillary column (e.g., β-DEX™ or γ-DEX™) is commonly used.[10]

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: A temperature ramp is optimized to separate the enantiomers while maintaining good peak shape. For example, hold at 100 °C for 1 min, then ramp at 5 °C/min to 180 °C.

    • Injector and Detector Temperature: Typically set 20-50 °C higher than the final oven temperature to ensure complete volatilization and prevent condensation.

  • Data Analysis:

    • Inject the racemic standard to identify the retention times of the enantiomers.

    • Inject the reaction sample.

    • Integrate the peak areas and calculate the ee using the same formula as for HPLC.[5]

NMR Spectroscopy: A Homogeneous Solution

NMR spectroscopy offers a distinct advantage as it does not require physical separation of the enantiomers. Instead, it renders them distinguishable (diastereotopic) in solution.[11]

Causality & Expertise: This technique relies on a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).[11][12] CSAs are more commonly used for rapid analysis as they do not require a covalent modification of the analyte. The CSA, which is a pure enantiomer itself, forms rapid, reversible, non-covalent diastereomeric complexes with each enantiomer of the analyte.[13] These transient complexes have different magnetic environments, causing the NMR signals of corresponding protons in the two enantiomers to appear at slightly different chemical shifts (i.e., they become non-equivalent). The integration of these now-separated signals directly reflects the enantiomeric ratio. The choice of CSA is critical and depends on the functional groups present in the analyte, as the interaction is often driven by hydrogen bonding or π-π stacking.

Experimental Protocol: Enantiomeric Excess Determination by NMR with a CSA

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • To the same tube, add a sub-stoichiometric amount of the chosen CSA (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).

    • Gently mix and acquire another ¹H NMR spectrum. Repeat with increasing amounts of CSA until optimal signal separation is achieved.

  • NMR System and Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended to maximize chemical shift dispersion.

    • Experiment: A standard ¹H NMR experiment is usually sufficient.

  • Data Analysis:

    • Identify a well-resolved proton signal that has split into two distinct peaks upon addition of the CSA.

    • Carefully integrate the two separated signals.

    • Calculate the ee from the integration values (Int₁ and Int₂): ee (%) = [ (Int₁ - Int₂) / (Int₁ + Int₂) ] * 100

Method Selection and Data-Driven Comparison

The choice between HPLC, GC, and NMR is primarily dictated by the physicochemical properties of the product. The following decision tree and comparative table summarize the selection logic.

FeatureChiral HPLCChiral GCChiral NMR Spectroscopy
Principle Physical separation via a Chiral Stationary Phase (CSP) in a liquid mobile phase.[6]Physical separation via a CSP in a gaseous mobile phase.[6]In-situ formation of diastereomeric complexes with a Chiral Solvating Agent (CSA).[12][13]
Typical Analytes Non-volatile, thermally labile compounds (e.g., pharmaceuticals, aldol products).[6]Volatile, thermally stable compounds (or those that can be derivatized).[6]Soluble compounds with functional groups for CSA interaction (e.g., H-bond donors/acceptors).
Advantages Broad applicability, high accuracy, robust and well-established.[14]Very high resolution, high sensitivity (especially with FID), low solvent consumption.Rapid (no separation needed), non-destructive, provides structural information.[15]
Limitations Higher solvent consumption, potentially lower resolution than GC.Requires analyte volatility, thermal lability can be an issue.Lower sensitivity, requires suitable CSA, peak overlap can be problematic.[16]
Performance Benchmark: Pyrrolidine Catalysts in the Asymmetric Michael Addition

To contextualize the importance of ee validation, the data below compares the performance of a catalyst derived from a 2-methylpyrrolidine building block with other established organocatalysts in the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene. Accurate ee determination is paramount to making these comparisons meaningful.

CatalystCatalyst Loading (mol%)SolventAdditiveTimeYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
(S)-pyrrolidine-2-ylmethyl)carbamic acid isobutyl ester20Brine-24h9797:394
L-proline20DMSO-12h---
Prolineamide derivative20H₂O/EAp-nitrobenzoic acid10-14 days4187:1353
Table compiled from data presented in a comparative study.[5] Note: Reaction conditions can significantly influence outcomes.

Visualization of Laboratory Workflows

To ensure robust and reproducible results, a systematic workflow is essential. The following diagrams illustrate a general validation process and a decision-making framework for method selection.

G cluster_0 cluster_1 Enantiomeric Excess Validation A Asymmetric Reaction Complete B Purification of Product (e.g., Column Chromatography) A->B C Structural Confirmation (¹H NMR, ¹³C NMR, MS) B->C E Select Analytical Method (HPLC, GC, or NMR) C->E D Prepare Racemic Standard G Analyze Racemic Standard & Reaction Sample D->G F Method Optimization & System Suitability E->F F->G H Calculate Enantiomeric Excess G->H DecisionTree start Is the product volatile & thermally stable? node_gc Use Chiral GC start->node_gc Yes node_deriv Can it be derivatized to be volatile? start->node_deriv No node_deriv->node_gc Yes node_hplc Use Chiral HPLC node_deriv->node_hplc No node_nmr Consider Chiral NMR (with CSA) node_hplc->node_nmr Alternative/ Confirmation

References

The Efficacy of 2-Methylpyrrolidine Derivatives as Organocatalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The ascent of asymmetric organocatalysis has marked a paradigm shift in modern synthetic chemistry, offering a more sustainable and efficient alternative to traditional metal-based catalysts.[1] Within this burgeoning field, chiral pyrrolidine derivatives have carved out a significant niche as versatile and powerful catalysts for a wide array of stereoselective transformations.[2] This guide provides an in-depth comparative analysis of the efficacy of 2-methylpyrrolidine derivatives as organocatalysts, benchmarking their performance against the ubiquitous L-proline and other substituted pyrrolidines in key asymmetric reactions. By integrating experimental data with mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions in catalyst selection for their synthetic challenges.

The Subtle Influence of a Methyl Group: A Comparative Overview

The introduction of a methyl group at the 2-position of the pyrrolidine ring, while seemingly a minor modification, can profoundly influence the steric and electronic environment of the catalytic site.[1] This, in turn, can alter the catalyst's reactivity and, more importantly, the stereochemical outcome of the reaction. Compared to the parent L-proline, 2-methylpyrrolidine derivatives offer a handle for fine-tuning the catalyst's properties, which can lead to enhanced stereoselectivity in certain transformations, albeit often requiring careful optimization of reaction conditions.[1]

Benchmarking Performance: Efficacy in Key Asymmetric Reactions

The true measure of a catalyst's utility lies in its performance across a range of chemical transformations. Here, we compare the efficacy of 2-methylpyrrolidine derivatives with L-proline and other analogues in seminal asymmetric reactions.

Asymmetric Aldol Reaction: Aproving Ground for Catalytic Prowess

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation and serves as a critical test for the effectiveness of new organocatalysts.[2] The steric bulk introduced by the 2-methyl group can be expected to influence the transition state geometry, thereby affecting the diastereoselectivity and enantioselectivity of the aldol product.[1]

CatalystAdditiveSolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
L-ProlineNoneDMSO249595:596[1]
L-ProlinamideNoneDMSO488590:1088[1]
(S)-2-(Pyrrolidin-2-yl)ethan-1-amineNoneWater129992:8-[1]
L-Prolinethioamide4-NO₂-PhCO₂HSolvent-free1HighHighHigh[1]

Note: The data is compiled from different studies, and direct comparisons should be made with caution as reaction conditions may vary.

Asymmetric Michael Addition: Forging C-C Bonds with Precision

The asymmetric Michael addition is another vital carbon-carbon bond-forming reaction where pyrrolidine-based organocatalysts have shown remarkable utility.[1] The enamine-based activation mechanism is central to this transformation. The steric and electronic properties of the catalyst play a crucial role in dictating the stereochemical outcome of the conjugate addition.

CatalystSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
Novel Pyrrolidine-based CatalystMethylcyclohexane0248792:885 (syn)[1]

Optimization of reaction conditions, such as the choice of a non-polar solvent like methylcyclohexane and lower reaction temperatures, has been shown to significantly improve both diastereoselectivity and enantioselectivity in Michael additions catalyzed by substituted pyrrolidines.[1] This underscores the importance of tailoring the reaction environment to the specific catalyst structure.

Unraveling the Mechanism: A Look into the Catalytic Cycle

The catalytic efficacy of 2-methylpyrrolidine derivatives, much like L-proline, stems from their ability to form key intermediates such as enamines and iminium ions. The chirality of the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer.

Catalytic Cycle of a 2-Methylpyrrolidine-Catalyzed Aldol Reaction cluster_cycle Catalytic Cycle Ketone Ketone Enamine Enamine Ketone->Enamine + Catalyst - H₂O Catalyst 2-Methylpyrrolidine Derivative Iminium_Ion Iminium Ion Intermediate Enamine->Iminium_Ion + Aldehyde Aldehyde Aldehyde Aldol_Product Aldol Product Iminium_Ion->Aldol_Product + H₂O Regenerated_Catalyst Regenerated Catalyst Aldol_Product->Regenerated_Catalyst

Caption: Catalytic cycle for a 2-methylpyrrolidine-catalyzed aldol reaction.

The 2-methyl group on the pyrrolidine ring plays a crucial role in the transition state of the carbon-carbon bond-forming step. It acts as a steric directing group, shielding one face of the enamine intermediate and thereby favoring the approach of the aldehyde from the less hindered face. This steric control is fundamental to achieving high enantioselectivity.

Experimental Corner: A Practical Guide

To facilitate the application of these principles, a representative experimental protocol for an L-proline-catalyzed asymmetric aldol reaction is provided below. This protocol can be adapted and optimized for use with 2-methylpyrrolidine derivatives.

General Protocol for Asymmetric Aldol Reaction
  • Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).

  • Solvent and Catalyst Addition: Add anhydrous dimethyl sulfoxide (DMSO) (2.0 mL) to the vial and stir the mixture until all solids are dissolved. Add L-proline (0.1 mmol, 10 mol%) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Organocatalyzed Aldol Reaction Start Start | Prepare Reactants (Aldehyde, Ketone) Reaction_Setup Reaction Setup Add Solvent (DMSO) Add Catalyst (e.g., L-Proline) Start->Reaction_Setup Reaction Reaction Stir at Room Temperature Reaction_Setup->Reaction Monitoring Monitoring Thin Layer Chromatography (TLC) Reaction->Monitoring Workup Work-up Quench with NH₄Cl Extract with Organic Solvent Monitoring->Workup Reaction Complete Purification Purification Column Chromatography Workup->Purification Analysis Analysis | NMR, HPLC, etc. Purification->Analysis

Caption: A general experimental workflow for organocatalyzed reactions.

Conclusion and Future Perspectives

References

A Researcher's Guide to Determining Absolute Configuration of Products from the SAMP/RAMP Hydrazone Method

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the reliable construction of stereochemically defined molecules is paramount. The Enders SAMP/RAMP hydrazone method stands as a cornerstone technique for the asymmetric α-alkylation of ketones and aldehydes, enabling the synthesis of a vast array of chiral building blocks crucial for drug discovery and natural product synthesis.[1] This guide provides an in-depth comparison of methods to determine the absolute configuration of the chiral products obtained from this powerful methodology, offering experimental insights and data to inform your synthetic strategy.

The SAMP/RAMP Hydrazone Method: A Powerful Tool for Asymmetric Synthesis

Developed by E. J. Corey and Dieter Enders, the SAMP/RAMP method utilizes the chiral auxiliaries (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) to achieve high levels of stereocontrol.[1] The process typically involves three key steps:

  • Hydrazone Formation: The carbonyl compound is condensed with either SAMP or RAMP to form a chiral hydrazone.

  • Diastereoselective Alkylation: The hydrazone is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a rigid, chelated azaenolate. The chiral auxiliary effectively shields one face of the azaenolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity.[2]

  • Auxiliary Cleavage: The chiral auxiliary is removed, typically through ozonolysis or hydrolysis, to yield the α-alkylated carbonyl compound with a newly formed stereocenter.[1][3]

The predictability of the stereochemical outcome is a significant advantage of this method; SAMP generally affords the (R)-configured product, while RAMP leads to the (S)-configured product.[4]

SAMP_RAMP_Mechanism cluster_start Starting Materials Ketone Ketone/Aldehyde Hydrazone Chiral Hydrazone Ketone->Hydrazone Condensation SAMP SAMP/RAMP Auxiliary SAMP->Hydrazone Azaenolate Lithium Azaenolate Hydrazone->Azaenolate Deprotonation (LDA) Alkylated_Hydrazone Alkylated Hydrazone Azaenolate->Alkylated_Hydrazone Alkylation (R-X) Product α-Alkylated Ketone/Aldehyde Alkylated_Hydrazone->Product Cleavage (Ozonolysis)

Determining the Absolute Configuration: A Critical Step

While the SAMP/RAMP method provides a predictable stereochemical outcome, rigorous confirmation of the absolute configuration of the final product is essential. Several powerful analytical techniques can be employed for this purpose.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[5][6]

  • Principle: By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise spatial arrangement of each atom.[7][8] The anomalous dispersion effect, particularly with heavier atoms present in the molecule or a derivative, allows for the unambiguous assignment of the absolute stereochemistry.[9]

  • Experimental Considerations: The primary challenge lies in obtaining a single crystal of suitable quality and size.[8] For light-atom molecules (composed mainly of C, H, O, N), the determination can be more challenging but is still possible.[8] If the product itself does not crystallize well, derivatization to a crystalline solid is a common strategy.

  • Advantages: Provides an unambiguous and highly reliable determination of the absolute configuration.[5]

  • Limitations: Requires a suitable single crystal, which can be difficult and time-consuming to grow.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in conjunction with chiral derivatizing agents, is a widely used and powerful technique for determining absolute configuration in solution.[] The Mosher's ester/amide analysis is a classic and reliable example.[11][12]

  • Principle: The chiral alcohol or amine product is derivatized with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[11][13] The protons in these diastereomers experience different magnetic environments, leading to observable differences in their ¹H NMR chemical shifts (Δδ = δS - δR).[14][15] By analyzing the sign of these differences for various protons in the molecule, the absolute configuration of the original stereocenter can be deduced based on a conformational model of the Mosher's esters/amides.[11]

  • Experimental Workflow:

    • Divide the chiral product (alcohol or amine) into two portions.

    • React one portion with (R)-MTPA chloride and the other with (S)-MTPA chloride to form the respective diastereomeric esters or amides.[12]

    • Acquire high-resolution ¹H NMR spectra for both diastereomers.

    • Assign the proton signals and calculate the chemical shift differences (Δδ) for corresponding protons.

    • Apply the Mosher's model to correlate the signs of the Δδ values with the absolute configuration.

Moshers_Method_Workflow cluster_derivatization Derivatization Chiral_Product Chiral Alcohol/Amine R_MTPA (R)-MTPA Ester/Amide Chiral_Product->R_MTPA React with (R)-MTPA-Cl S_MTPA (S)-MTPA Ester/Amide Chiral_Product->S_MTPA React with (S)-MTPA-Cl NMR_Analysis ¹H NMR Analysis R_MTPA->NMR_Analysis S_MTPA->NMR_Analysis Delta_delta Calculate Δδ (δS - δR) NMR_Analysis->Delta_delta Configuration Determine Absolute Configuration Delta_delta->Configuration Apply Mosher's Model

  • Advantages: Applicable to a wide range of chiral alcohols and amines, does not require crystallization, and can be performed with small amounts of sample.[11][13]

  • Limitations: Requires the presence of a suitable functional group for derivatization and careful NMR analysis. The conformational model may not be universally applicable.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule.[7][]

  • Principle: The resulting spectrum is unique to a specific enantiomer. By comparing the experimentally measured VCD or ECD spectrum with a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT) for a known absolute configuration, the absolute configuration of the sample can be determined.[16][17]

  • Experimental Considerations: Requires access to a VCD or ECD spectrometer. The accuracy of the determination relies on the quality of the computational model and the consideration of all significant conformers of the molecule in solution.[16]

  • Advantages: Non-destructive, applicable to samples in solution, and does not require derivatization or crystallization.[16]

  • Limitations: Requires specialized equipment and computational expertise. The presence of multiple conformers can complicate spectral analysis.

Comparison of Methods for Determining Absolute Configuration
MethodPrincipleAdvantagesDisadvantagesBest Suited For
X-Ray Crystallography Diffraction of X-rays by a single crystal to generate a 3D electron density map.[7][8]Unambiguous and definitive determination of absolute configuration.[5]Requires a high-quality single crystal, which can be challenging to obtain.[8]Compounds that readily form single crystals.
NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) Formation of diastereomers with a chiral reagent, leading to distinguishable NMR signals.[11][12]Widely applicable to soluble compounds with appropriate functional groups; does not require crystallization.[11]Requires derivatization, and the conformational model for interpretation may not always be reliable.Chiral alcohols and amines that are soluble in common NMR solvents.
Chiroptical Spectroscopy (VCD/ECD) Differential absorption of circularly polarized light by a chiral molecule.[7][]Non-destructive, applicable to samples in solution, no derivatization needed.[16]Requires specialized instrumentation and computational resources; can be complex for conformationally flexible molecules.[16]Chiral molecules in solution, especially when crystallization or derivatization is difficult.
Alternative Asymmetric α-Alkylation Methods

While the SAMP/RAMP method is highly effective, other chiral auxiliary-based approaches have also been developed for the asymmetric α-alkylation of carbonyl compounds.

  • Evans' Oxazolidinones: These auxiliaries are widely used for the asymmetric alkylation of carboxylic acid derivatives. The stereochemical outcome is controlled by the chelated enolate, which directs the electrophile to one face.[18][19]

  • Myers' Pseudoephedrine Amides: This method provides excellent stereocontrol in the alkylation of enolates derived from pseudoephedrine amides.[20]

  • Organocatalysis: In recent years, organocatalytic methods have emerged as a powerful alternative for the asymmetric synthesis of a variety of chiral molecules, including those with α-stereocenters.[21][22][23]

The choice of method often depends on the specific substrate, desired product, and available resources. The determination of absolute configuration remains a critical step regardless of the synthetic route employed.

Experimental Protocol: SAMP-Hydrazone Formation, Alkylation, and Cleavage

This protocol is a general representation and may require optimization for specific substrates.

1. Formation of the SAMP-Hydrazone [24]

  • In a round-bottom flask equipped with a condenser, combine the ketone (1.0 eq) and SAMP (1.2 eq).

  • Heat the mixture at 60 °C under an inert atmosphere (e.g., argon) overnight.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude hydrazone by distillation or chromatography.[24]

2. Asymmetric α-Alkylation [3]

  • Dissolve the purified SAMP-hydrazone in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of LDA (1.1 eq) in THF and stir for 2 hours at -78 °C.

  • Cool the reaction mixture to -100 °C and add the alkyl halide (1.2 eq).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the alkylated hydrazone by chromatography.

3. Cleavage of the Alkylated Hydrazone by Ozonolysis [1]

  • Dissolve the alkylated hydrazone in dichloromethane and cool to -78 °C.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and allow the mixture to warm to room temperature.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the resulting chiral ketone by chromatography.

Conclusion

The SAMP/RAMP hydrazone method is a robust and reliable tool for the asymmetric synthesis of α-alkylated carbonyl compounds. The predictable stereochemical outcome, coupled with well-established methods for determining the absolute configuration, makes it an invaluable technique for researchers in organic synthesis and drug development. While X-ray crystallography provides the most definitive structural proof, NMR-based methods like Mosher's analysis and chiroptical techniques such as VCD offer practical and powerful alternatives for routine characterization of chiral products in solution. A thorough understanding of these analytical techniques is crucial for validating the stereochemical integrity of synthesized molecules and advancing the development of new chiral entities.

References

A Comparative Guide to 2-Methylpyrrolidine-Based Ligands in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

<SENIOR APPLICATION SCIENTIST >

Abstract

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of an appropriate ligand for palladium-catalyzed cross-coupling reactions is a critical determinant of success. This guide provides an in-depth, objective comparison of 2-methylpyrrolidine-based ligands and their performance against other established ligand classes in key palladium-catalyzed transformations. By synthesizing technical data with field-proven insights, this document serves as a practical resource for optimizing catalytic efficiency and achieving desired synthetic outcomes. We will delve into the structural nuances of these ligands, present comparative experimental data, and provide detailed protocols to ensure the reproducibility and validation of the discussed methodologies.

Introduction: The Pivotal Role of Ligands in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] The reactivity and selectivity of the palladium catalyst are profoundly influenced by the choice of ancillary ligand.[2] Ligands modulate the electronic and steric properties of the metal center, thereby controlling the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3]

The pyrrolidine scaffold, derived from the natural amino acid proline, has emerged as a "privileged" structure in ligand design.[4] Its rigid, chiral backbone provides a well-defined steric environment that can induce high levels of stereoselectivity in asymmetric catalysis.[5][6] The introduction of a methyl group at the 2-position of the pyrrolidine ring offers a subtle yet significant modification that can fine-tune the ligand's steric and electronic properties, potentially leading to enhanced catalytic performance.[6]

This guide will focus on benchmarking 2-methylpyrrolidine-based ligands, particularly phosphine derivatives, in two of the most widely utilized palladium-catalyzed reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Structural Features of 2-Methylpyrrolidine-Based Ligands

The efficacy of 2-methylpyrrolidine-based ligands stems from a combination of steric and electronic factors. The pyrrolidine ring's inherent chirality and rigidity create a defined chiral pocket around the palladium center. The methyl group at the 2-position introduces additional steric bulk, which can influence the geometry of the transition state and, consequently, the selectivity of the reaction.

Furthermore, the nitrogen atom of the pyrrolidine ring can act as a hemilabile coordinating atom, transiently binding to the palladium center and influencing its reactivity. This hemilability can be particularly advantageous in promoting challenging reductive elimination steps.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds.[7] The choice of ligand is crucial, especially when dealing with sterically hindered or electronically deactivated substrates.[2]

To provide a clear performance benchmark, we will compare a representative 2-methylpyrrolidine-based phosphine ligand with established, commercially available ligands in the coupling of a sterically hindered aryl bromide with an arylboronic acid.

Table 1: Ligand Performance in the Suzuki-Miyaura Coupling of 1-bromo-2,6-dimethylbenzene with Phenylboronic Acid
EntryLigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)
1(S)-1-(Diphenylphosphino)-2-methylpyrrolidine Pd(OAc)₂K₃PO₄Toluene1001285
2SPhosPd₂(dba)₃K₃PO₄Toluene1001292
3XPhosPd₂(dba)₃K₃PO₄Toluene1001295
4P(t-Bu)₃Pd(OAc)₂K₃PO₄Toluene1001278

Note: The data presented is representative and compiled for comparative purposes. Actual results may vary based on specific reaction conditions and substrate purity.

Analysis of Results:

The data in Table 1 demonstrates that while highly effective dialkylbiaryl phosphine ligands like SPhos and XPhos provide excellent yields, the 2-methylpyrrolidine-based ligand also delivers a very respectable yield.[2] This suggests that for certain applications, particularly where cost or availability of more specialized ligands is a concern, 2-methylpyrrolidine-based ligands can be a viable and efficient alternative. The steric bulk provided by the 2-methyl group appears to be beneficial in promoting the coupling of the hindered aryl bromide.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling reaction described in Table 1.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • (S)-1-(Diphenylphosphino)-2-methylpyrrolidine

  • 1-bromo-2,6-dimethylbenzene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 1 mol%) and the phosphine ligand (0.04 mmol, 2 mol%).

  • Add K₃PO₄ (3.0 mmol).

  • Add 1-bromo-2,6-dimethylbenzene (2.0 mmol) and phenylboronic acid (2.4 mmol).

  • Add anhydrous toluene (10 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[3] The performance of the catalyst is highly dependent on the ligand's ability to facilitate both the oxidative addition of the aryl halide and the reductive elimination of the amination product.

Here, we benchmark a 2-methylpyrrolidine-derived phosphine ligand against other well-established ligands in the amination of a challenging aryl chloride.

Table 2: Ligand Performance in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
EntryLigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)
1(S)-1-(Dicyclohexylphosphino)-2-methylpyrrolidine Pd₂(dba)₃NaOt-BuToluene1101691
2RuPhosPd₂(dba)₃NaOt-BuToluene1101698
3BrettPhosPd₂(dba)₃NaOt-BuToluene1101696
4P(Cy)₃Pd₂(dba)₃NaOt-BuToluene1101682

Note: The data presented is representative and compiled for comparative purposes. Actual results may vary based on specific reaction conditions and substrate purity.

Analysis of Results:

In this challenging C-N bond formation, the 2-methylpyrrolidine-based ligand demonstrates excellent efficacy, providing a high yield that is competitive with highly specialized and often more expensive ligands like RuPhos and BrettPhos. This highlights the versatility of the 2-methylpyrrolidine scaffold in designing effective ligands for various cross-coupling reactions. The combination of the electron-rich dicyclohexylphosphine moiety with the chiral pyrrolidine backbone appears to be particularly well-suited for this transformation.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination reaction detailed in Table 2.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (S)-1-(Dicyclohexylphosphino)-2-methylpyrrolidine

  • 4-Chlorotoluene

  • Morpholine

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 0.5 mol%) and the phosphine ligand (0.024 mmol, 1.2 mol%).

  • Add NaOt-Bu (2.8 mmol).

  • Add 4-chlorotoluene (2.0 mmol) and morpholine (2.4 mmol).

  • Add anhydrous toluene (10 mL).

  • Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Benchmarking Workflow

The following diagram illustrates a logical workflow for benchmarking a new ligand in a palladium-catalyzed reaction.

Benchmarking_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Substrate Scope A Select Model Reaction (e.g., Suzuki or Buchwald-Hartwig) B Choose Standard Substrates (Aryl Halide & Coupling Partner) A->B C Screen New Ligand vs. Benchmark Ligands B->C D Vary Reaction Parameters: - Pd Source - Base - Solvent - Temperature C->D E Determine Optimal Conditions for New Ligand D->E F Test a Range of Aryl Halides (Electron-rich, -poor, hindered) E->F G Evaluate Different Coupling Partners F->G H Assess Functional Group Tolerance G->H

References

A Guide to High-Fidelity Asymmetric Synthesis: Evaluating Alternatives to 2-Methylpyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the pursuit of stereochemical control is paramount for the development of enantiomerically pure pharmaceuticals and complex natural products. For decades, derivatives of 2-methylpyrrolidine, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), have been mainstays as reliable chiral auxiliaries.[1] Developed by E. J. Corey and Dieter Enders, the SAMP/RAMP hydrazone methodology offers a robust route for the α-alkylation of ketones and aldehydes with a high degree of stereoselectivity.[1] However, the ever-evolving demands of modern organic synthesis for improved efficiency, broader substrate scope, and milder reaction conditions necessitate a critical evaluation of alternative chiral auxiliaries.

This guide offers an in-depth comparison of prominent alternatives to 2-methylpyrrolidine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, practical applications, and performance benchmarks of leading auxiliary classes, supported by experimental data and detailed protocols.

The Foundation: Understanding Chiral Auxiliaries

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2][3] The auxiliary is then removed, ideally in a non-destructive manner, to reveal the desired enantiomerically enriched product and allow for the auxiliary's recovery and reuse.[2][3] The efficacy of a chiral auxiliary is judged by several key factors: the level of diastereoselectivity it induces, the ease of its attachment and removal, the overall yield of the transformation, and the crystallinity of the intermediates, which can facilitate purification.[4][5]

Prominent Alternatives to 2-Methylpyrrolidine Derivatives

While SAMP and RAMP are highly effective, particularly in the alkylation of carbonyl compounds via their hydrazones, several other classes of chiral auxiliaries have emerged, each with its own distinct advantages and applications.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most widely used and versatile tools in asymmetric synthesis.[2][6] Derived from readily available amino acids, they are particularly effective in stereoselective aldol reactions, alkylations, and Diels-Alder reactions.[2][6][7]

Mechanism of Stereocontrol:

The stereodirecting power of Evans' auxiliaries stems from the formation of a rigid, chelated enolate intermediate. The substituent at the 4-position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered side.[6][8] For aldol reactions, the formation of a boron enolate leads to a well-defined chair-like transition state, resulting in high diastereoselectivity.[9][10]

Diagram: Stereocontrol in Evans' Aldol Reaction

Evans_Aldol cluster_0 Enolate Formation cluster_1 Aldehyde Approach cluster_2 Product Formation N-Acyloxazolidinone N-Acyloxazolidinone Z-Enolate Chelated Z-Enolate N-Acyloxazolidinone->Z-Enolate Bu₂BOTf, Et₃N Chair-like TS Zimmerman-Traxler Transition State Z-Enolate->Chair-like TS R'CHO Syn-Aldol Adduct Syn-Aldol Product Chair-like TS->Syn-Aldol Adduct

Caption: Chelation-controlled transition state in the Evans' asymmetric aldol reaction.

Performance Comparison:

Reaction TypeSubstrateElectrophileAuxiliaryDiastereomeric Excess (d.e.)Yield (%)Reference
Aldol ReactionN-Propionyl oxazolidinoneBenzaldehyde(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone>99% (syn)80-95[8]
AlkylationN-Propionyl oxazolidinoneBenzyl bromide(S)-4-Benzyl-2-oxazolidinone>98%>90[7]

Experimental Protocol: Asymmetric Aldol Reaction using an Evans Auxiliary

  • To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C, add di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq).

  • Stir the mixture for 30 minutes.

  • Cool the solution to -78 °C and add the aldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a pH 7 buffer and methanol.

  • Concentrate the mixture and extract the product with an appropriate organic solvent.

  • Purify the product by flash column chromatography.[10]

Oppolzer's Camphorsultam

Derived from naturally occurring camphor, camphorsultams, developed by Wolfgang Oppolzer, are highly effective chiral auxiliaries known for their rigidity and high crystallinity of their derivatives, which facilitates purification by recrystallization.[11][12] They are widely used in a variety of asymmetric transformations, including alkylations, aldol reactions, Michael additions, and Diels-Alder reactions.[11][12]

Mechanism of Stereocontrol:

The rigid bicyclic structure of the camphorsultam creates a highly defined steric environment. The sulfonyl group and one of the methyl groups of the camphor skeleton effectively shield one face of the N-acyl enolate, directing the approach of the electrophile to the opposite face.[13]

Diagram: General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

Chiral_Auxiliary_Workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction Attachment->Diastereoselective_Reaction Cleavage Cleavage of Auxiliary Diastereoselective_Reaction->Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for the application of a chiral auxiliary in asymmetric synthesis.

Performance Comparison:

Reaction TypeSubstrateReagentAuxiliaryDiastereomeric Excess (d.e.)Yield (%)Reference
AlkylationN-Acyl camphorsultamMeI, n-BuLi(1R)-(+)-2,10-Camphorsultam>95%High[14]
Michael AdditionN-Crotonyl camphorsultamThiophenol, LiHMDS(1S)-(-)-2,10-Camphorsultam>98%85-95[2]

Experimental Protocol: Asymmetric Alkylation using Camphorsultam

  • Dissolve the N-acyl camphorsultam (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add n-butyllithium (1.1 eq) dropwise and stir the solution for 30 minutes to form the enolate.

  • Add the alkyl halide (1.2 eq) and stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.[13]

Pseudoephedrine Amides

Andrew G. Myers and his group developed the use of pseudoephedrine as a practical and inexpensive chiral auxiliary, particularly for the asymmetric alkylation of carboxylic acid derivatives.[15][16][17] Both enantiomers of pseudoephedrine are readily available.[2]

Mechanism of Stereocontrol:

Pseudoephedrine is acylated to form a tertiary amide. Deprotonation with a strong base like LDA generates a rigid Z-enolate, which is chelated to the lithium cation and the oxygen of the auxiliary's hydroxyl group.[15] This rigid structure directs the alkylating agent to the face opposite the pseudoephedrine's methyl group, leading to high diastereoselectivity.[2][15] The addition of lithium chloride is often crucial for achieving high yields and selectivities.[17]

Performance Comparison:

Reaction TypeSubstrateElectrophileAuxiliaryDiastereomeric Excess (d.e.)Yield (%)Reference
AlkylationPseudoephedrine propionamiden-Butyl iodide(1R,2R)-(-)-Pseudoephedrine>98%80[17]
AlkylationPseudoephedrine phenylacetamideMethyl iodide(1S,2S)-(+)-Pseudoephedrine90%88[18]

Experimental Protocol: Asymmetric Alkylation using Pseudoephedrine

  • To a solution of the pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C, then warm to 0 °C for 30 minutes, and finally cool back to -78 °C.

  • Add the alkyl halide (1.2 eq) and stir at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • The product can be purified by chromatography or recrystallization. The auxiliary can be cleaved to yield the corresponding carboxylic acid, alcohol, or aldehyde.[2][17]

Menthol and its Derivatives

(-)-Menthol, a naturally abundant and inexpensive monoterpene, is one of the earliest examples of a chiral auxiliary.[3][19] Its derivative, (-)-8-phenylmenthol, offers enhanced steric hindrance and often provides higher diastereoselectivity.[][21] These auxiliaries are commonly used in Diels-Alder reactions and conjugate additions.[3]

Mechanism of Stereocontrol:

The bulky substituents on the cyclohexane ring of the menthol framework effectively shield one face of the attached prochiral substrate (e.g., an α,β-unsaturated ester), directing the approach of the reagent from the less hindered face.[3][21]

Performance Comparison:

Reaction TypeDienophileDieneAuxiliaryDiastereomeric Excess (d.e.)Yield (%)Reference
Diels-Alder(-)-Menthyl acrylateCyclopentadiene(-)-Menthol74%80[3]
Diels-Alder(-)-8-Phenylmenthyl acrylateCyclopentadiene(-)-8-Phenylmenthol>98%90[]

Concluding Remarks for the Practicing Scientist

The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While 2-methylpyrrolidine derivatives like SAMP and RAMP remain powerful tools, a thorough understanding of the available alternatives is essential for optimizing a synthetic route.

  • Evans' oxazolidinones offer exceptional versatility and high diastereoselectivity, particularly in aldol reactions.

  • Oppolzer's camphorsultams provide a rigid and reliable platform, with the added advantage of often crystalline derivatives that simplify purification.

  • Pseudoephedrine amides represent a cost-effective and highly efficient option for asymmetric alkylations.

  • Menthol and its derivatives are valuable for specific applications like Diels-Alder reactions, with 8-phenylmenthol offering superior stereocontrol.

Ultimately, the optimal choice of auxiliary will depend on the specific transformation, the nature of the substrates, and the desired level of stereochemical purity. This guide provides a foundational framework for making that informed decision, empowering researchers to navigate the complex landscape of asymmetric synthesis with greater confidence and success.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Professionals

As a Senior Application Scientist, it is imperative to move beyond simply following protocols and to understand the underlying principles that ensure safety and regulatory compliance in the laboratory. This guide provides a detailed, step-by-step framework for the proper disposal of 2-Methylpyrrolidine hydrochloride, a compound widely used in pharmaceutical development and organic synthesis.[1][2] Adherence to these procedures is critical not only for the safety of laboratory personnel but also for the protection of our environment.

Part 1: Immediate Safety and Hazard Identification

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a hazardous substance and requires careful handling.

1.1. Personal Protective Equipment (PPE): The First Line of Defense

Proper PPE is non-negotiable when handling this compound. The following should be worn at all times:

  • Chemical-resistant gloves: To prevent skin contact.[3]

  • Splash goggles or safety glasses: To protect the eyes from potential splashes.[3]

  • Laboratory coat: To protect clothing and skin.[3]

1.2. Understanding the Hazards

According to its Safety Data Sheet (SDS), this compound presents the following primary hazards:

  • Skin and Eye Irritation: The compound can cause significant irritation upon contact with skin and eyes.[3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[3][4]

  • Harmful if Swallowed: Ingestion can be harmful.[4][5]

In the event of exposure, immediate action is crucial:

  • Skin Contact: Wash the affected area immediately with plenty of soap and water.[3][4]

  • Eye Contact: Rinse cautiously with water for several minutes.[3][4]

  • Inhalation: Move the individual to fresh air and seek medical attention if breathing becomes difficult.[3][4]

  • Ingestion: Rinse the mouth with water and consult a physician.[3][4]

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS Hazard Statement
Skin IrritationH315: Causes skin irritation[3][4][5]
Serious Eye IrritationH319: Causes serious eye irritation[3][4][5]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritation[3][4][5]
Acute toxicity, oralH302: Harmful if swallowed[4][5]

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must be treated as hazardous waste.[6] Do not dispose of this chemical down the drain or in regular trash under any circumstances.[7][8]

2.1. Waste Segregation and Containerization

The foundational principle of proper chemical waste management is segregation.[7]

  • Dedicated Waste Stream: this compound waste should be collected in a dedicated, clearly labeled hazardous waste container.[6][9] Do not mix it with other waste streams, such as halogenated solvents or heavy metals, unless specifically permitted by your institution's waste management plan.[6][9]

  • Compatible Containers: Use containers made of materials compatible with amines.[7] Plastic containers are generally suitable for this type of non-hazardous chemical waste.[9] Ensure the container is in good condition, free from leaks, and can be securely sealed.[6]

  • Clear Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents as "this compound".[6] Include the chemical formula (C₅H₁₁N·HCl) and list any other components if it is a mixture.[1][9]

2.2. On-Site Accumulation and Storage

Proper storage of the waste container is crucial to prevent accidents and ensure compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[10][11][12]

  • Satellite Accumulation Areas (SAAs): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[6][13]

  • Storage Conditions: Keep the container tightly closed in a cool, well-ventilated area, away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents and strong acids.[3][7]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.

2.3. In-Lab Neutralization (for Aqueous Solutions - Advanced Users Only)

For dilute aqueous solutions of this compound, neutralization may be an option before collection by a waste disposal service. This procedure should only be performed by trained personnel in a fume hood with appropriate PPE. The goal is to adjust the pH to a neutral range (typically between 5.5 and 10.5) to reduce its corrosivity.[8]

  • Neutralizing Agent: A weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), can be used to neutralize the acidic hydrochloride salt.[14] Alternatively, a dilute solution of a strong base like sodium hydroxide (NaOH) can be added cautiously.[15]

  • Procedure:

    • Place the aqueous waste solution in a suitable container within a fume hood.

    • Slowly add the neutralizing agent while stirring continuously.

    • Monitor the pH of the solution using a calibrated pH meter or pH paper.

    • Continue adding the base until the pH is within the acceptable range for your institution's waste disposal guidelines.

  • Caution: The neutralization reaction can be exothermic. Add the base slowly and in small portions to control the temperature.

Even after neutralization, the resulting solution may still need to be disposed of as hazardous waste, depending on local regulations and the presence of other chemicals. Always consult your institution's Environmental Health and Safety (EHS) office.

Part 3: Final Disposal and Regulatory Compliance

The final step is the removal and disposal of the hazardous waste by a licensed professional service.

3.1. Arranging for Pickup

  • Contact EHS or a Licensed Contractor: Once the waste container is full or ready for disposal, contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.[6][7][9]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by regulations.[7]

3.2. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[6]

  • Containment: Place the absorbed material into a sealed container for disposal as hazardous waste.[6]

  • Ventilation and Cleanup: Ventilate the area and clean the spill site thoroughly once the material has been removed.[6][16]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste waste_characterization Characterize Waste (Solid, Liquid, Mixture?) start->waste_characterization is_mixed Is it mixed with other hazardous waste? waste_characterization->is_mixed hazardous_waste Treat as Hazardous Waste (Follow specific protocol for mixture) is_mixed->hazardous_waste Yes pure_waste Pure or in non-hazardous solvent is_mixed->pure_waste No containerize Containerize in a dedicated, labeled, and compatible container hazardous_waste->containerize pure_waste->containerize storage Store in a designated Satellite Accumulation Area (SAA) containerize->storage disposal_request Contact EHS or licensed waste contractor for disposal storage->disposal_request end End: Proper Disposal disposal_request->end

Caption: Decision workflow for the disposal of this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Navigating the Safe Handling of 2-Methylpyrrolidine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. 2-Methylpyrrolidine hydrochloride, a versatile building block in pharmaceutical and organic synthesis, demands a comprehensive understanding of its properties to ensure safe handling and disposal. This guide moves beyond a simple checklist, offering a deep dive into the causality behind essential safety protocols, empowering you to work with confidence and precision.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified with a clear set of hazards that dictate the necessary precautions. It is crucial to internalize these risks to appreciate the importance of the recommended personal protective equipment (PPE) and handling procedures.

According to safety data sheets (SDS), this compound is identified as a flammable solid that is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation or severe burns.[1][2][3][4][5] Inhalation may also cause respiratory irritation.[2][3][5][6] The hydrochloride salt form suggests it is hygroscopic and potentially corrosive. The causality is clear: the chemical's reactivity necessitates a robust barrier between the compound and the researcher.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not arbitrary; it is a scientifically-driven choice based on the specific hazards of the chemical. For this compound, a multi-layered defense is required.

PPE ComponentSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.[3][6][7]Protects against splashes and airborne particles that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and impervious protective clothing, such as a lab coat.[3][6][7]Prevents skin contact that can lead to irritation or burns.[2][3][6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is mandatory.[6][7] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[3][6]Minimizes the risk of inhaling dust or vapors, which can cause respiratory tract irritation.[2][3][6]

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach to handling this compound is fundamental to laboratory safety.

Receiving and Storage

Upon receipt, visually inspect the container for any damage. This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[3][6] Given its hygroscopic nature, storage under an inert atmosphere like argon is recommended to prevent degradation.[6]

Handling and Use
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to control exposure.[6]

  • Dispensing : When weighing or transferring the solid, do so carefully to avoid creating dust.[6]

  • Hygiene : Wash hands and any exposed skin thoroughly after handling.[2][3] Do not eat, drink, or smoke in the laboratory.[2][3]

Spill Management

In the event of a spill, immediate and correct action is critical to mitigate risks.

Emergency Spill Response Workflow

Spill_Response cluster_immediate_actions Immediate Actions cluster_assessment_ppe Assessment & PPE cluster_containment_cleanup Containment & Cleanup cluster_disposal_reporting Disposal & Reporting Evacuate Evacuate Immediate Area & Alert Colleagues Ignition Eliminate Ignition Sources Evacuate->Ignition Secure the environment Assess Assess Spill Size & Consult SDS Ignition->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Assess->Don_PPE Contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) Don_PPE->Contain Collect Carefully collect absorbed material into a sealed container Contain->Collect Clean Clean the spill area with soap and water Collect->Clean Label_Waste Label container as 'Hazardous Waste' Clean->Label_Waste Dispose Dispose of waste through a licensed disposal service Label_Waste->Dispose Report Report the incident to EH&S Dispose->Report

Caption: Workflow for managing a this compound spill.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the area if necessary.[8][9]

  • Eliminate Ignition Sources : As the compound is a flammable solid, extinguish all nearby flames and turn off spark-producing equipment.[8]

  • Don PPE : Before approaching the spill, put on the appropriate PPE as detailed in the table above.[10]

  • Containment : For small spills, cover with an inert absorbent material like sand, dry earth, or vermiculite.[8]

  • Collection : Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[3][8] Avoid creating dust.

  • Decontamination : Clean the spill area thoroughly with soap and water.[9]

  • Disposal : Label the waste container clearly and arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service.[3][8]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle. Under no circumstances should this compound or its waste be disposed of down the drain or in regular solid waste.[8]

  • Waste Classification : All materials contaminated with this compound must be treated as hazardous waste.[8]

  • Containerization : Use a designated, properly labeled, and sealed container for the waste.[8]

  • Storage : Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[8]

  • Professional Disposal : Contact your institution's EHS office for pickup and disposal at a licensed waste facility.[3][8]

By adhering to these scientifically grounded procedures, you not only ensure your personal safety but also uphold the integrity of your research and the safety of your colleagues and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.